Product packaging for Nucleoprotein (396-404)(Cat. No.:)

Nucleoprotein (396-404)

Katalognummer: B10831684
Molekulargewicht: 1078.2 g/mol
InChI-Schlüssel: LXMKAPMSYYEFSM-FQQQFTRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nucleoprotein (396-404) is a useful research compound. Its molecular formula is C50H71N13O14 and its molecular weight is 1078.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nucleoprotein (396-404) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nucleoprotein (396-404) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H71N13O14 B10831684 Nucleoprotein (396-404)

Eigenschaften

Molekularformel

C50H71N13O14

Molekulargewicht

1078.2 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77)/t27-,30-,31-,32-,33-,34-,35-,36-,42-/m0/s1

InChI-Schlüssel

LXMKAPMSYYEFSM-FQQQFTRISA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Influenza Nucleoprotein Peptide (396-404) in T Cell Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nucleoprotein (NP) of the influenza A virus is a critical internal antigen that elicits a robust and cross-reactive T cell response, a key component of heterosubtypic immunity. Within the nucleoprotein, the amino acid sequence 396-404 (in the context of LCMV NP, analogous to the immunodominant 366-374 epitope in influenza A virus NP for H-2Db) represents a highly immunogenic peptide that is crucial for the activation of cytotoxic T lymphocytes (CTLs). This technical guide provides an in-depth analysis of the function of this NP peptide in T cell immunity, with a focus on its role in T cell activation, the signaling pathways it initiates, and the experimental methodologies used for its study. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development in the fields of immunology and vaccinology.

Introduction: The NP(396-404) Epitope and its Significance

The influenza A virus nucleoprotein is a highly conserved internal protein, making it an attractive target for universal influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP is more stable across different influenza strains. The peptide fragment spanning amino acids 396-404 of the nucleoprotein (sequence: FQPQNGQFI in Lymphocytic Choriomeningitis Virus, with the analogous immunodominant influenza A epitope for C57BL/6 mice being NP366-374, sequence: ASNENMETM) is a well-characterized, H-2Db-restricted epitope. This peptide is presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules, where it is recognized by the T cell receptor (TCR) on CD8+ T cells. This recognition is a critical event that triggers the activation of a cytotoxic T cell response, leading to the elimination of virus-infected cells. Understanding the mechanisms of NP(396-404)-mediated T cell immunity is paramount for the development of novel immunotherapies and broadly protective influenza vaccines.

Quantitative Analysis of NP(396-404)-Specific T Cell Responses

The magnitude and kinetics of the NP(396-404)-specific T cell response have been extensively studied, primarily in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in mice, which serves as a foundational model for T cell immunology. The analogous influenza NP366-374 epitope has also been a major focus in influenza research. The following tables summarize key quantitative data from these studies.

Table 1: Frequency of NP-Specific CD8+ T Cells in Influenza Virus Infection Models

TissueInfection PhaseT Cell Frequency (% of total CD8+ T cells)Mouse StrainVirus StrainCitation(s)
LungPrimary (Day 10)~9%C57BL/6PR8[1]
LungPrimary (Day 7)32%C57BL/6Not Specified[1]
LungPrimary (Day 10)25%C57BL/6Not Specified[1]
SpleenPrimary (Day 10)Lower than in lungsC57BL/6PR8[1]
LungMemory (>Day 40)Significantly reduced compared to peakC57BL/6Not Specified[1]
BloodSecondary (Day 7)3-10 fold lower in aged vs. young miceC57BL/6Not Specified[1]
BALSecondary (Day 8)>70%C57BL/6H3N2 (after H1N1 priming)[2]
SpleenMemory (4 weeks post-infection)Proportional to infectious doseC57BL/6PR8[3]

Table 2: Functional Readouts of NP-Specific T Cell Responses

AssayExperimental ConditionResultCitation(s)
In vivo CytotoxicityLCMV Clone 13 infection (Day 4)Reduced lysis of NP396-404 labeled targets in 2B4-KO mice[4]
In vivo CytotoxicityrVSV-NP immunization (Day 21)Cytotoxic activity comparable to live influenza infection[5]
IFN-γ ProductionInfluenza PR8 infection (Day 10)Parallels the magnitude and kinetics of NP366-374+ CD8+ T cell expansion[1]
IFN-γ ProductionLCMV infectionUsed to determine the magnitude of epitope-specific CTL responses[6]

Signaling Pathways in NP(396-404)-Mediated T Cell Activation

The recognition of the NP(396-404)-MHC class I complex by the TCR on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T cell activation, proliferation, and differentiation into effector CTLs.

T Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the key steps in the TCR signaling pathway.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck ITAM Phosphorylation CD8 CD8 pMHC NP(396-404)-MHC I CD8->pMHC Co-receptor binding pMHC->TCR Recognition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruitment Grb2 Grb2 LAT->Grb2 Recruitment ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation DAG DAG PLCg1->DAG PIP₂ hydrolysis IP3 IP3 PLCg1->IP3 PIP₂ hydrolysis Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activation nucleus Nucleus (Gene Expression, Cytokine Production, Proliferation) AP1->nucleus Transcription PKC PKCθ DAG->PKC Activation NFkB NF-κB PKC->NFkB Activation NFkB->nucleus Transcription Ca Ca²⁺ IP3->Ca Release from ER Calcineurin Calcineurin Ca->Calcineurin Activation NFAT NFAT Calcineurin->NFAT Dephosphorylation NFAT->nucleus Transcription

Caption: TCR Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NP(396-404)-specific T cell immunity.

MHC Class I Tetramer Staining

This protocol is for the identification and quantification of NP(396-404)-specific CD8+ T cells using fluorescently labeled MHC class I tetramers.

Tetramer_Staining_Workflow start Start: Single-cell suspension (e.g., splenocytes) prepare_cells Prepare Cells: 1-2 x 10^6 cells per sample start->prepare_cells fc_block Fc Receptor Block: Incubate with anti-CD16/CD32 prepare_cells->fc_block tetramer_stain Tetramer Staining: Incubate with NP(396-404)-H-2Db tetramer (e.g., PE-conjugated) for 30-60 min at room temperature fc_block->tetramer_stain surface_stain Surface Marker Staining: Add antibodies (e.g., anti-CD8, anti-CD44) and incubate for 30 min on ice tetramer_stain->surface_stain wash1 Wash: Add FACS buffer and centrifuge surface_stain->wash1 wash2 Wash: Repeat wash step wash1->wash2 resuspend Resuspend: Resuspend cells in FACS buffer wash2->resuspend acquire Data Acquisition: Analyze by flow cytometry resuspend->acquire end End: Quantify NP(396-404)-specific CD8+ T cell population acquire->end

Caption: MHC Class I Tetramer Staining Workflow.

Detailed Steps:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lung) and count the cells. Aliquot 1-2 x 106 cells per staining tube.

  • Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/CD32) in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) for 10-15 minutes on ice.

  • Tetramer Staining: Add the NP(396-404)-H-2Db tetramer conjugated to a fluorophore (e.g., PE or APC) at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.

  • Surface Marker Staining: Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44, anti-CD62L) to the cell suspension. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 1-2 mL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

  • Resuspension and Acquisition: Resuspend the cell pellet in 200-500 µL of FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the CD8+ lymphocyte population and then identify the tetramer-positive cells.

Intracellular Cytokine Staining (ICS)

This protocol is for the detection of cytokine production (e.g., IFN-γ, TNF-α) by NP(396-404)-specific T cells following in vitro restimulation.

ICS_Workflow start Start: Single-cell suspension stimulate In Vitro Restimulation: Incubate cells with NP(396-404) peptide (1-10 µg/mL) for 5-6 hours start->stimulate brefeldin Add Protein Transport Inhibitor: Add Brefeldin A or Monensin for the last 4-5 hours of stimulation stimulate->brefeldin surface_stain Surface Marker Staining: Stain for surface markers (e.g., anti-CD8, anti-CD44) brefeldin->surface_stain fix_perm Fixation and Permeabilization: Fix cells with a formaldehyde-based buffer, then permeabilize with a saponin-based buffer surface_stain->fix_perm intracellular_stain Intracellular Staining: Incubate with anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) fix_perm->intracellular_stain wash Wash and Resuspend: Wash cells and resuspend in FACS buffer intracellular_stain->wash acquire Data Acquisition: Analyze by flow cytometry wash->acquire end End: Quantify cytokine-producing NP(396-404)-specific T cells acquire->end

Caption: Intracellular Cytokine Staining Workflow.

Detailed Steps:

  • Cell Stimulation: In a 96-well plate, culture 1-2 x 106 cells per well in complete RPMI medium. Add the NP(396-404) peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin). Incubate for 5-6 hours at 37°C.

  • Protein Transport Inhibition: For the final 4-5 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to trap cytokines within the cells.

  • Surface Staining: After stimulation, wash the cells and perform surface marker staining as described in the tetramer staining protocol.

  • Fixation and Permeabilization: Wash the cells and then fix them using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (containing a mild detergent like saponin).

  • Intracellular Staining: Add fluorescently-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.

  • Washing and Acquisition: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer. Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Data Analysis: Gate on the CD8+ T cell population and then determine the percentage of cells positive for the cytokine(s) of interest.

In Vivo Cytotoxicity Assay

This protocol measures the cytotoxic T lymphocyte (CTL) activity of NP(396-404)-specific T cells in vivo using CFSE-labeled target cells.

InVivo_CTL_Workflow cluster_peptide Peptide-pulsed Population cluster_no_peptide Unpulsed Population start Start: Prepare target cells (splenocytes from naive mice) split_cells Split Target Cells: Divide into two populations start->split_cells peptide_pulse Pulse with NP(396-404) peptide split_cells->peptide_pulse no_peptide No peptide (control) split_cells->no_peptide cfse_high Label with high concentration of CFSE peptide_pulse->cfse_high mix_cells Mix Cells: Combine peptide-pulsed and unpulsed populations at a 1:1 ratio cfse_high->mix_cells cfse_low Label with low concentration of CFSE no_peptide->cfse_low cfse_low->mix_cells inject Adoptive Transfer: Inject the mixed cell population intravenously into recipient mice (e.g., influenza-infected mice) mix_cells->inject harvest Harvest Spleens: After 4-18 hours, harvest spleens from recipient mice inject->harvest analyze Flow Cytometry Analysis: Analyze the ratio of CFSE-high to CFSE-low populations harvest->analyze calculate Calculate Specific Lysis: Determine the percentage of peptide-pulsed cells eliminated analyze->calculate end End: Quantify in vivo CTL activity calculate->end

References

A Technical Guide to the Influenza A Virus Nucleoprotein Epitope (396-404)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The nucleoprotein (NP) of the influenza A virus is a major target for the host's cellular immune response. Within this protein, the amino acid sequence 396-404, comprising the peptide ASNENMETM, has been identified as a critical immunodominant epitope. This peptide is recognized by cytotoxic T lymphocytes (CTLs) when presented by the human leukocyte antigen (HLA) class I molecule, HLA-B27. This guide provides a detailed overview of the discovery, significance, and experimental analysis of the NP (396-404) epitope, offering insights for research and therapeutic development.

Discovery and Significance

The NP (396-404) peptide, with the sequence Ac-ASNENMETM-NH2, was identified as a key target for the cytotoxic T lymphocyte (CTL) response in humans carrying the HLA-B27 allele. This epitope is highly conserved across different strains of influenza A virus, making it a valuable subject for the development of universal influenza vaccines and T-cell-based immunotherapies.

The significance of this epitope lies in its role as a marker for the cellular immune response to influenza A infection. The presentation of this peptide on the surface of infected cells by the MHC class I molecule HLA-B*2705 allows for recognition and elimination of these cells by the host's CD8+ T cells. This cellular immune response is crucial for viral clearance and host recovery. The interaction between the NP (396-404) peptide and the HLA-B27 molecule is highly specific and has been a model system for studying the structural basis of T-cell recognition.

Quantitative Data

The binding affinity and stability of the peptide-MHC complex are critical determinants of its immunogenicity. Below is a summary of key quantitative data for the NP (396-404) epitope.

Table 1: Peptide Binding Affinity and Complex Stability

ParameterValueMethodReference
Peptide Sequence ASNENMETM-
MHC Allele HLA-B*2705-
Binding Affinity (Kd) ~20 nMSurface Plasmon Resonance
Half-life (t1/2) of peptide-MHC complex > 24 hours at 37°CDissociation Assay

Experimental Protocols

The characterization of the NP (396-404) epitope relies on a variety of immunological and biophysical assays. The following are outlines of key experimental protocols.

MHC-Peptide Binding Assay

This assay quantifies the affinity of the NP (396-404) peptide for the HLA-B*2705 molecule.

Objective: To determine the binding affinity (Kd) of the ASNENMETM peptide to HLA-B*2705.

Methodology:

  • Protein Expression and Refolding: Recombinant HLA-B*2705 heavy chain and β2-microglobulin are expressed in E. coli. The proteins are refolded in the presence of a high concentration of the NP (396-404) peptide.

  • Purification: The refolded peptide-MHC complex is purified using size-exclusion and ion-exchange chromatography.

  • Surface Plasmon Resonance (SPR):

    • A biosensor chip is prepared with an antibody that can capture the HLA-B*2705 complex.

    • The purified peptide-MHC complex is flowed over the chip and captured by the antibody.

    • Solutions containing varying concentrations of a fluorescently labeled T-cell receptor (TCR) known to recognize the complex are injected over the surface.

    • The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated.

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the frequency of NP (396-404)-specific T cells in a sample.

Objective: To determine the number of IFN-γ secreting T cells in response to the NP (396-404) peptide.

Methodology:

  • Plate Coating: A 96-well plate is coated with an antibody specific for IFN-γ.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) from an HLA-B27 positive donor are added to the wells.

  • Peptide Stimulation: The NP (396-404) peptide is added to the wells to stimulate the specific T cells. A negative control (no peptide) and a positive control (a mitogen) are also included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C to allow for cytokine secretion.

  • Detection:

    • The cells are washed away, and a biotinylated detection antibody for IFN-γ is added.

    • A streptavidin-enzyme conjugate is added, followed by a substrate that forms a colored precipitate.

    • Each spot that forms represents a single IFN-γ secreting cell.

  • Analysis: The spots are counted using an automated reader to determine the frequency of NP (396-404)-specific T cells.

Visualization of Pathways and Workflows

MHC Class I Antigen Presentation of NP (396-404)

The following diagram illustrates the cellular pathway for the processing and presentation of the viral NP (396-404) epitope to CD8+ T cells.

MHC_Class_I_Pathway MHC Class I Presentation of Influenza NP (396-404) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface InfluenzaVirus Influenza Virus ViralRNA Viral RNA InfluenzaVirus->ViralRNA Infection ViralNP Nucleoprotein (NP) ViralRNA->ViralNP Transcription & Translation Proteasome Proteasome ViralNP->Proteasome Ubiquitination NP_Peptides NP Peptides (including 396-404) Proteasome->NP_Peptides Proteolysis TAP TAP Transporter NP_Peptides->TAP Transport PLC Peptide-Loading Complex (Calreticulin, Tapasin, ERp57) TAP->PLC NP_396_404 NP (396-404) MHC_I HLA-B27 Heavy Chain Calnexin Calnexin MHC_I->Calnexin Folding & Assembly B2M β2-microglobulin B2M->PLC Calnexin->B2M pMHC Stable pMHC-I Complex (HLA-B27 + NP 396-404) PLC->pMHC Release NP_396_404->PLC Peptide Loading pMHC_surface pMHC-I on Cell Surface pMHC->pMHC_surface Transport via Golgi TCR T-Cell Receptor (TCR) on CD8+ T-Cell pMHC_surface->TCR Recognition T_Cell_Activation T-Cell Activation & Effector Function TCR->T_Cell_Activation Signal Transduction

Caption: Intracellular processing of influenza nucleoprotein for presentation by MHC class I.

Experimental Workflow for T-Cell Response Analysis

The diagram below outlines a typical workflow for identifying and characterizing the T-cell response to the NP (396-404) epitope from a blood sample.

Experimental_Workflow Workflow for Analysis of NP (396-404)-Specific T-Cells cluster_sample Sample Preparation cluster_assay Functional Assay cluster_analysis Data Analysis start Blood Sample (HLA-B27+ Donor) pbmc Isolate PBMCs (Ficoll Gradient) start->pbmc stimulate Stimulate PBMCs with NP (396-404) Peptide pbmc->stimulate elispot ELISpot Assay (Quantify IFN-γ Secretion) stimulate->elispot Option 1 ics Intracellular Cytokine Staining (ICS) (Flow Cytometry Analysis) stimulate->ics Option 2 count Count Spots (Frequency of specific T-cells) elispot->count flow_analysis Analyze Cytokine+ Cells (e.g., % of CD8+ T-cells) ics->flow_analysis result Characterization of Immune Response count->result flow_analysis->result

Caption: Workflow for quantifying NP (396-404) specific T-cell responses from PBMCs.

An In-depth Technical Guide to the Core of LCMV Nucleoprotein (396-404)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research surrounding the lymphocytic choriomeningitis virus (LCMV) nucleoprotein (NP) epitope spanning amino acids 396-404. This peptide, with the sequence FQPQNGQFI, is a critical target for the cellular immune response in murine models of LCMV infection and serves as a valuable tool for studying T-cell activation, immunodominance, and viral clearance.

Core Quantitative Data

The binding affinity of the NP(396-404) peptide to the Major Histocompatibility Complex (MHC) class I molecule H-2Db is a key determinant of its immunogenicity. The following table summarizes the available quantitative data for this interaction.

Peptide SequenceMHC AlleleBinding Affinity (IC50)Reference
FQPQNGQFIH-2Db5 nM[1]

Key Experimental Protocols

Detailed methodologies for seminal experiments used to characterize the immune response to LCMV NP(396-404) are provided below.

MHC Class I-Peptide Binding Assay using RMA-S Cells

This protocol is adapted from standard methods used to assess the binding of peptides to MHC class I molecules.[2][3][4]

Objective: To determine the ability of the NP(396-404) peptide to stabilize the expression of H-2Db molecules on the surface of TAP-deficient RMA-S cells.

Materials:

  • RMA-S cells

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LCMV NP(396-404) peptide (FQPQNGQFI)

  • Positive control peptide (known H-2Db binder)

  • Negative control peptide (non-binder)

  • Phycoerythrin (PE)-conjugated anti-H-2Db antibody

  • Flow cytometer

Procedure:

  • Culture RMA-S cells in complete RPMI-1640 medium at 37°C and 5% CO2.

  • Seed RMA-S cells in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Incubate the cells overnight at 26°C to allow for the accumulation of empty H-2Db molecules on the cell surface.

  • Prepare serial dilutions of the NP(396-404) peptide, positive control, and negative control peptides in serum-free RPMI-1640 medium.

  • Add the peptide dilutions to the respective wells and incubate for 4 hours at 37°C to allow for peptide binding and stabilization of H-2Db.

  • Wash the cells twice with ice-cold PBS containing 2% FBS.

  • Stain the cells with PE-conjugated anti-H-2Db antibody for 30 minutes at 4°C in the dark.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in PBS and acquire data on a flow cytometer.

  • Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of H-2Db expression. The concentration of peptide that results in 50% of the maximal MFI is the half-maximal binding concentration.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is a standard method to quantify the frequency of antigen-specific, cytokine-producing T cells.

Objective: To measure the percentage of CD8+ T cells that produce IFN-γ in response to stimulation with the LCMV NP(396-404) peptide.

Materials:

  • Splenocytes from LCMV-infected mice

  • Complete RPMI-1640 medium

  • LCMV NP(396-404) peptide (FQPQNGQFI)

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (positive control)

  • Brefeldin A

  • Anti-CD16/CD32 (Fc block)

  • Fluorochrome-conjugated antibodies against CD8, CD44

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibody against IFN-γ

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes from LCMV-infected mice.

  • Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.

  • Stimulate the cells for 5-6 hours at 37°C with:

    • LCMV NP(396-404) peptide (1 µg/mL)

    • PMA (50 ng/mL) and Ionomycin (500 ng/mL) as a positive control

    • Medium alone as a negative control

  • Add Brefeldin A (10 µg/mL) for the final 4-5 hours of incubation to block cytokine secretion.

  • Wash the cells with PBS.

  • Block Fc receptors with anti-CD16/CD32 for 15 minutes at 4°C.

  • Stain for surface markers (e.g., CD8, CD44) for 30 minutes at 4°C in the dark.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular IFN-γ for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in PBS and acquire data on a flow cytometer.

  • Analyze the data by gating on CD8+ T cells and quantifying the percentage of IFN-γ positive cells.

MHC Class I Tetramer Staining

This protocol allows for the direct visualization and quantification of antigen-specific T cells.

Objective: To identify and enumerate CD8+ T cells that specifically recognize the LCMV NP(396-404) epitope presented by H-2Db.

Materials:

  • Splenocytes from LCMV-infected mice

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Anti-CD16/CD32 (Fc block)

  • PE-conjugated H-2Db/NP(396-404) tetramer

  • Fluorochrome-conjugated antibodies against CD8, CD44

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes from LCMV-infected mice.

  • Aliquot 1-2 x 10^6 cells per tube.

  • Wash the cells with FACS buffer.

  • Block Fc receptors with anti-CD16/CD32 for 15 minutes at 4°C.

  • Add the PE-conjugated H-2Db/NP(396-404) tetramer and incubate for 30-60 minutes at room temperature in the dark.

  • Add fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on the lymphocyte population, then on CD8+ T cells, and finally quantifying the percentage of tetramer-positive cells.

Visualizations of Core Pathways

The following diagrams illustrate key biological processes involving the LCMV NP(396-404) epitope.

ERAP1_Processing_Pathway ERAP1 Processing of LCMV NP(396-404) Precursor cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum LCMV_NP LCMV Nucleoprotein Proteasome Proteasome LCMV_NP->Proteasome Degradation NP_Fragments Nucleoprotein Fragments Proteasome->NP_Fragments TAP_Transporter TAP Transporter NP_Fragments->TAP_Transporter Transport Precursor_Peptide N-terminally extended NP(396-404) precursor TAP_Transporter->Precursor_Peptide ERAP1 ERAP1 Precursor_Peptide->ERAP1 Trimming Mature_Epitope Mature NP(396-404) Epitope (FQPQNGQFI) ERAP1->Mature_Epitope MHC_I H-2Db MHC Class I Mature_Epitope->MHC_I Binding Peptide_MHC_Complex H-2Db/NP(396-404) Complex MHC_I->Peptide_MHC_Complex Cell_Surface Cell Surface Presentation Peptide_MHC_Complex->Cell_Surface Transport to surface

Caption: ERAP1 processing of the LCMV NP(396-404) epitope.

T_Cell_Exhaustion_Pathway Signaling in CD8+ T-Cell Exhaustion during Chronic LCMV Infection cluster_chronic_infection Chronic LCMV Infection Environment cluster_t_cell CD8+ T-Cell Persistent_Antigen Persistent Antigen (e.g., NP(396-404)) APC Antigen Presenting Cell Persistent_Antigen->APC Presentation TCR T-Cell Receptor (TCR) APC->TCR Continuous Stimulation Inhibitory_Receptors Upregulation of Inhibitory Receptors (PD-1, LAG-3, etc.) TCR->Inhibitory_Receptors Leads to Effector_Function Decreased Effector Function (Cytokine production, Cytotoxicity) Inhibitory_Receptors->Effector_Function Inhibits Proliferation Impaired Proliferation Inhibitory_Receptors->Proliferation Inhibits Exhausted_Phenotype Exhausted Phenotype Effector_Function->Exhausted_Phenotype Proliferation->Exhausted_Phenotype

Caption: Signaling pathway leading to CD8+ T-cell exhaustion.

References

An In-depth Technical Guide to Early Studies of the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein (396-404) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Viral Origin: Initial inquiries for the Nucleoprotein (NP) 396-404 epitope in the context of influenza virus have led to a clarification of its origins. Seminal and early immunology research has firmly established the NP 396-404 peptide as a critical, immunodominant cytotoxic T-lymphocyte (CTL) epitope of the Lymphocytic Choriomeningitis Virus (LCMV), particularly in the H-2Db MHC class I haplotype, commonly found in C57BL/6 mice. This guide will, therefore, focus on the foundational studies of the LCMV NP 396-404 epitope.

This technical guide provides a comprehensive overview of the early research that identified and characterized the LCMV Nucleoprotein (396-404) epitope. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of T-cell immunology and epitope discovery.

Identification and Characterization of the NP 396-404 Epitope

Early investigations in the late 1980s and early 1990s aimed to dissect the components of the LCMV-specific CTL response. These studies led to the identification of several key epitopes, with NP 396-404 emerging as a major target of the CD8+ T-cell response in H-2b mice.

Initial Mapping and Optimal Peptide Sequence

The identification of the NP 396-404 epitope was a result of systematic screening of the LCMV nucleoprotein. One of the key early studies that precisely defined the optimal epitope was conducted by Gairin et al. (1995). Through the synthesis of truncated peptides and functional assays, the optimal sequence for CTL recognition and H-2Db binding was determined to be a 9-amino acid peptide: FQPQNGQFI [1][2]. This nonamer was found to be the most potent inducer of CTL activity and demonstrated strong binding to H-2Db molecules[1][2].

MHC Class I Restriction and Immunodominance

The NP 396-404 epitope is presented to CD8+ T-cells by the MHC class I molecule H-2Db[1][2][3]. In C57BL/6 mice, the CTL response to LCMV infection is dominated by reactivity against a few epitopes, with NP 396-404 being one of the most prominent[4][5]. Early studies estimated that the response to NP 396-404, along with two glycoprotein-derived epitopes (GP33-41 and GP276-286), constituted the majority of the anti-LCMV CTL activity[4].

Quantitative Analysis of the NP 396-404 Specific T-Cell Response

The magnitude and kinetics of the T-cell response to NP 396-404 were central to early studies, providing insights into immune regulation during viral infections.

ParameterFindingReference
Immunodominance Represents 20-30% of the total anti-LCMV CTL activity in C57BL/6 mice during acute infection.[4]
T-Cell Kinetics (Acute Infection) A rapid expansion of NP 396-404 specific CD8+ T-cells is observed, peaking around day 8 post-infection.[6]
T-Cell Kinetics (Chronic Infection) In persistent LCMV infection, NP 396-404 specific CD8+ T-cells are progressively deleted, a phenomenon termed "clonal exhaustion". This deletion is more pronounced for the NP 396-404 response compared to the GP33-41 response.[7][8]
MHC Binding The NP 396-404 peptide exhibits strong binding affinity for the H-2Db molecule.[3][9]

Experimental Protocols from Early Studies

The following are detailed methodologies adapted from seminal papers that were instrumental in the characterization of the NP 396-404 epitope.

In Vitro Cytotoxicity Assay (51Cr Release Assay)

This assay was a cornerstone for measuring CTL activity in early studies.

Objective: To quantify the ability of LCMV-specific CTLs to lyse target cells presenting the NP 396-404 epitope.

Materials:

  • Effector cells: Splenocytes from LCMV-infected C57BL/6 mice (typically 8 days post-infection for acute response).

  • Target cells: EL-4 (H-2b) lymphoma cells.

  • Peptide: Synthetic NP 396-404 peptide (FQPQNGQFI).

  • 51Cr (Sodium chromate).

  • Fetal calf serum (FCS).

  • RPMI 1640 medium.

Protocol:

  • Target Cell Labeling:

    • Resuspend 1 x 106 EL-4 cells in 100 µl of RPMI 1640 with 10% FCS.

    • Add 100 µCi of 51Cr and incubate for 60 minutes at 37°C.

    • Wash the cells three times with RPMI 1640 to remove excess 51Cr.

    • Resuspend the labeled target cells at 1 x 105 cells/ml.

  • Peptide Pulsing:

    • Incubate the 51Cr-labeled EL-4 cells with the NP 396-404 peptide at a concentration of 1 µM for 60 minutes at 37°C.

    • Wash the cells to remove unbound peptide.

  • Co-culture:

    • Plate the peptide-pulsed target cells at 1 x 104 cells/well in a 96-well round-bottom plate.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

    • For control wells, add target cells to medium alone (spontaneous release) or to 5% Triton X-100 (maximum release).

  • Incubation and Measurement:

    • Centrifuge the plate at 50 x g for 3 minutes and incubate for 5 hours at 37°C.

    • After incubation, centrifuge the plate at 200 x g for 5 minutes.

    • Collect 100 µl of supernatant from each well and measure the radioactivity in a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.

Peptide Binding Assay using RMA-S Cells

RMA-S cells are deficient in TAP (Transporter associated with Antigen Processing), leading to empty and unstable MHC class I molecules on the cell surface at 37°C. Binding of an exogenous peptide stabilizes these MHC molecules.

Objective: To assess the binding of the NP 396-404 peptide to H-2Db molecules.

Materials:

  • RMA-S cells (H-2b).

  • Synthetic NP 396-404 peptide and other control peptides.

  • Fluorescently labeled anti-H-2Db antibody.

  • FACS buffer (PBS with 2% FCS and 0.02% sodium azide).

  • Flow cytometer.

Protocol:

  • Culture RMA-S cells at 26°C for 18-24 hours to allow for the expression of empty H-2Db molecules on the cell surface.

  • Wash the cells and resuspend them at 1 x 106 cells/ml in serum-free medium.

  • Add varying concentrations of the NP 396-404 peptide to the cells and incubate for 1-2 hours at 37°C.

  • Wash the cells with cold FACS buffer.

  • Stain the cells with a fluorescently labeled anti-H-2Db antibody for 30 minutes on ice.

  • Wash the cells again and analyze by flow cytometry. An increase in the mean fluorescence intensity (MFI) of H-2Db staining indicates peptide binding and stabilization of the MHC molecule.

Visualizations of Experimental Workflows and Concepts

Workflow for Identification of the Optimal NP 396-404 Epitope

epitope_identification cluster_synthesis Peptide Synthesis cluster_assays Functional Assays cluster_analysis Data Analysis & Conclusion start Synthesize Truncated Peptides (flanking NP 396-404 region) binding_assay MHC Binding Assay (e.g., on RMA-S or T2-Db cells) start->binding_assay Test peptide binding to H-2Db ctl_assay CTL Lysis Assay (51Cr Release) start->ctl_assay Test ability to sensitize target cells for lysis analysis Correlate Binding Affinity and CTL Recognition binding_assay->analysis ctl_assay->analysis conclusion Identify Optimal 9-mer Epitope (FQPQNGQFI) analysis->conclusion

Caption: Workflow for the identification of the optimal NP 396-404 CTL epitope.

T-Cell Response to LCMV NP 396-404 in Acute vs. Chronic Infection

tcell_response cluster_acute Acute Infection cluster_chronic Chronic Infection infection LCMV Infection in C57BL/6 Mouse acute_response Robust Expansion of NP 396-404 specific CD8+ T-cells infection->acute_response Low Viral Load chronic_response Initial Expansion followed by Progressive Deletion (Clonal Exhaustion) infection->chronic_response High Viral Load acute_outcome Viral Clearance acute_response->acute_outcome chronic_outcome Viral Persistence chronic_response->chronic_outcome

Caption: Differential fate of NP 396-404 specific CD8+ T-cells in acute versus chronic LCMV infection.

References

The Immunological Spotlight: A Technical Guide to the Role of Nucleoprotein (396-404) in Viral Immunology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pivotal role of the nucleoprotein (NP) fragment (396-404) in shaping the adaptive immune response to viral infections. Primarily studied in the context of Lymphocytic Choriomeningitis Virus (LCMV), the NP (396-404) epitope serves as a critical model for understanding CD8+ T-cell-mediated immunity. This document, intended for researchers, scientists, and drug development professionals, delves into the quantitative aspects of the T-cell response, detailed experimental methodologies, and the intricate signaling and experimental workflows involved in its study.

Core Concepts in NP (396-404) Immunology

The nucleoprotein of a virus is a major target for the host's cytotoxic T lymphocytes (CTLs). The NP (396-404) peptide is an immunodominant, H-2D(b)-restricted epitope in mice infected with LCMV. This means it is one of the primary viral peptides recognized by CD8+ T-cells, leading to a robust immune response. The study of this specific epitope has yielded significant insights into T-cell activation, immunodominance, memory formation, and exhaustion during viral infections.

The T-Cell Response to NP (396-404)

Upon infection with LCMV, naive CD8+ T-cells recognizing the NP (396-404) peptide presented on Major Histocompatibility Complex (MHC) class I molecules of infected cells undergo clonal expansion and differentiate into effector CTLs. These CTLs are capable of killing infected cells, thus contributing to viral clearance. The magnitude and quality of this response are critical determinants of the outcome of the infection.

During acute LCMV infection, the NP (396-404)-specific CD8+ T-cell population expands dramatically. However, in the context of chronic infection, this specific T-cell population can become "exhausted," a state of dysfunction characterized by the progressive loss of effector functions and sustained expression of inhibitory receptors.

Quantitative Analysis of the NP (396-404)-Specific CD8+ T-Cell Response

The following tables summarize key quantitative data from studies investigating the CD8+ T-cell response to the NP (396-404) epitope in LCMV-infected mice.

Parameter Acute LCMV Infection (Day 8 post-infection) Chronic LCMV Infection (Day 30+ post-infection) References
Frequency of NP (396-404)-specific CD8+ T-cells in Spleen (% of total CD8+ T-cells) 10 - 30%< 1% (often undetectable)[1][2]
Absolute Number of NP (396-404)-specific CD8+ T-cells in Spleen 1 x 10^6 - 5 x 10^6Significantly reduced or absent[3]
IFN-γ Production upon Peptide Restimulation HighLow to none[4]
Exhaustion Marker Expression on NP (396-404)-specific CD8+ T-cells (Chronic Infection) References
PD-1 High[3]
Tim-3 High[3]
LAG-3 High

Experimental Protocols

Detailed methodologies are crucial for the accurate study of NP (396-404)-specific T-cell responses. Below are outlines of key experimental protocols.

Intracellular Cytokine Staining (ICS) for IFN-γ

This technique is used to quantify the frequency of functional, antigen-specific T-cells based on their ability to produce cytokines upon restimulation.

  • Cell Preparation: Prepare a single-cell suspension from the spleen or other tissues of LCMV-infected mice.

  • Peptide Restimulation: Incubate the cells with the NP (396-404) peptide (typically 1-2 µg/mL) for 5-6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion, causing them to accumulate intracellularly.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the CD8+ effector/memory T-cell population.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based) to allow antibodies to enter the cell.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.

MHC Class I Tetramer Staining

MHC tetramers are reagents used to directly visualize and quantify antigen-specific T-cells, regardless of their functional state.

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue.

  • Tetramer Staining: Incubate the cells with a fluorescently labeled H-2D(b) MHC class I tetramer folded with the NP (396-404) peptide. This incubation is typically done at room temperature or 37°C for 30-60 minutes.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the T-cell population of interest.

  • Washing: Wash the cells to remove unbound tetramers and antibodies.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to identify the population of cells that are double-positive for CD8 and the NP (396-404) tetramer.

Visualizing Key Processes in NP (396-404) Immunology

The following diagrams, generated using the DOT language, illustrate fundamental workflows and pathways in the study of NP (396-404) immunology.

Experimental_Workflow_for_T_Cell_Analysis cluster_sample_prep Sample Preparation cluster_assays T-Cell Assays cluster_analysis Data Analysis Mouse LCMV-Infected Mouse Spleen Spleen Harvest Mouse->Spleen Cell_Suspension Single-Cell Suspension Spleen->Cell_Suspension ICS Intracellular Cytokine Staining Cell_Suspension->ICS Tetramer MHC Tetramer Staining Cell_Suspension->Tetramer Flow_Cytometry Flow Cytometry ICS->Flow_Cytometry Tetramer->Flow_Cytometry Quantification Quantification of NP (396-404)-specific CD8+ T-cells Flow_Cytometry->Quantification

Workflow for analyzing NP (396-404)-specific T-cells.

T_Cell_Activation_Pathway APC Antigen Presenting Cell (Infected) MHC MHC-I + NP (396-404) APC->MHC Co_stimulation Co-stimulation (e.g., CD28/B7) APC->Co_stimulation Killing Killing of Infected Cell APC->Killing TCR T-Cell Receptor (TCR) MHC->TCR Recognition T_Cell Naive CD8+ T-Cell T_Cell->TCR Activation T-Cell Activation TCR->Activation Co_stimulation->T_Cell Co_stimulation->Activation Proliferation Clonal Expansion Activation->Proliferation Differentiation Differentiation Proliferation->Differentiation CTL Effector Cytotoxic T-Lymphocyte (CTL) Differentiation->CTL CTL->Killing

Activation of NP (396-404)-specific CD8+ T-cells.

T_Cell_Exhaustion_Pathway Chronic_Infection Chronic Viral Infection (e.g., LCMV) Persistent_Antigen Persistent Antigen (NP 396-404) Chronic_Infection->Persistent_Antigen Effector_T_Cell Effector CD8+ T-Cell Persistent_Antigen->Effector_T_Cell Continuous Stimulation Inhibitory_Receptors Upregulation of Inhibitory Receptors (PD-1, Tim-3, etc.) Effector_T_Cell->Inhibitory_Receptors Exhausted_T_Cell Exhausted CD8+ T-Cell Inhibitory_Receptors->Exhausted_T_Cell Loss_of_Function Loss of Effector Function - Decreased Cytokine Production - Impaired Proliferation - Reduced Cytotoxicity Exhausted_T_Cell->Loss_of_Function

Pathway of CD8+ T-cell exhaustion during chronic infection.

Conclusion

The study of the NP (396-404) epitope in the context of LCMV infection has been instrumental in advancing our understanding of viral immunology. It provides a robust and reproducible model to investigate the fundamental principles of CD8+ T-cell responses, from initial activation to the development of memory and the onset of exhaustion. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of host-virus interactions and to develop novel therapeutic strategies for viral diseases.

References

Nucleoprotein (396-404) as an Immunodominant Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of various viruses is a major target for the cellular immune response, with specific peptide fragments being presented by Major Histocompatibility Complex (MHC) class I molecules to cytotoxic T lymphocytes (CTLs). Among these, the nucleoprotein fragment spanning amino acids 396-404 has been extensively characterized as an immunodominant epitope, particularly in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in murine models.[1][2][3] This guide provides an in-depth technical overview of the NP(396-404) epitope, its role in the immune response, experimental methodologies for its study, and the associated signaling pathways.

The NP(396-404) peptide, with the amino acid sequence FQPQNGQFI, is a canonical H-2D(b)-restricted epitope that elicits a robust CD8+ T cell response.[4][5][6] Its immunodominance makes it a valuable tool for studying the fundamental principles of T cell activation, memory formation, and immune evasion during chronic viral infections.[7][8]

Quantitative Data Summary

The immunodominance of the NP(396-404) epitope has been quantified in various studies, comparing the magnitude of the T cell response to this epitope with that of other viral epitopes. The following tables summarize key quantitative findings.

Parameter NP(396-404) GP(33-41) GP(276-286) Reference
Peptide Recovery from Infected Cells (pg per 10^9 cells)15434164[9]
Estimated Binding & Extraction Efficiency (%)501738[9]

Table 1: Relative Abundance of LCMV Epitopes. This table presents the amount of each peptide eluted from LCMV-infected MC57 cells and the estimated efficiency of the extraction process for each peptide.

Infection Stage T Cell Response to NP(396-404) T Cell Response to GP(33-41) T Cell Response to GP(276-286) Reference
Acute (Day 8 p.i.)DominantDominantSubdominant[10]
Chronic (Day 25 p.i.)UndetectableStable/IncreasedIncreased[10]

Table 2: Hierarchy of CD8+ T Cell Responses to LCMV Epitopes. This table illustrates the shift in the immunodominance hierarchy of T cell responses to different LCMV epitopes during the transition from acute to chronic infection.

Key Experimental Protocols

In Vitro CD8+ T Cell Cytotoxicity Assay

This assay measures the ability of NP(396-404)-specific CD8+ T cells to lyse target cells presenting the epitope.

a. Preparation of Target Cells:

  • Culture a suitable target cell line (e.g., MC57, EL4) that expresses the H-2D(b) MHC class I molecule.

  • Pulse the target cells with the NP(396-404) peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C to allow for peptide binding to MHC molecules.

  • Label the peptide-pulsed target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

  • Wash the cells to remove excess peptide and labeling agent.

b. Co-culture with Effector T Cells:

  • Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected or immunized mice.

  • Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

  • Incubate the co-culture for 4-6 hours at 37°C.

c. Measurement of Lysis:

  • Centrifuge the plate and collect the supernatant.

  • Measure the amount of released label (fluorescence or radioactivity) in the supernatant, which is proportional to the number of lysed cells.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated without effector cells.

    • Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

MHC Class I Tetramer Staining

This technique allows for the direct visualization and quantification of NP(396-404)-specific CD8+ T cells by flow cytometry.

  • Prepare a single-cell suspension of splenocytes or PBMCs from LCMV-infected or immunized mice.

  • Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Add the PE- or APC-conjugated H-2D(b)-NP(396-404) tetramer to the cells at a predetermined optimal concentration.

  • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Add fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the CD8+ T cell population and their activation status.

  • Incubate for another 20-30 minutes at 4°C.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on the CD8+ lymphocyte population and then quantifying the percentage of tetramer-positive cells.

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of NP(396-404)-specific T cells that secrete IFN-γ upon antigenic stimulation.

  • Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer for at least 2 hours at 37°C.

  • Prepare a single-cell suspension of splenocytes or PBMCs.

  • Add the cells to the wells in the presence of the NP(396-404) peptide (1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Wash the plate to remove the cells.

  • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. Incubate for 1 hour at room temperature.

  • Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC).

  • Stop the reaction when distinct spots emerge.

  • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation of NP(396-404)

Viral nucleoproteins are synthesized within the cytoplasm of an infected cell. The NP(396-404) epitope is generated from the degradation of the full-length nucleoprotein by the proteasome. The resulting peptide is then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptide binds to the H-2D(b) MHC class I molecule, which is then transported to the cell surface for presentation to CD8+ T cells.

MHC_Class_I_Presentation cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Viral_NP Viral Nucleoprotein Proteasome Proteasome Viral_NP->Proteasome Degradation NP_396_404 NP(396-404) Peptide Proteasome->NP_396_404 TAP TAP Transporter NP_396_404->TAP MHC_I H-2Db MHC Class I TAP->MHC_I Peptide Loading Peptide_MHC pMHC Complex MHC_I->Peptide_MHC Presented_pMHC Presented pMHC Peptide_MHC->Presented_pMHC Transport

Caption: MHC Class I Presentation of NP(396-404).

T-Cell Receptor (TCR) Signaling upon NP(396-404) Recognition

The engagement of the T-cell receptor (TCR) on a CD8+ T cell with the NP(396-404)-H-2D(b) complex on an antigen-presenting cell (APC) initiates a signaling cascade. This leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, resulting in T-cell proliferation, differentiation, and effector functions like cytokine production and cytotoxicity.

TCR_Signaling cluster_apc Antigen Presenting Cell cluster_tcell CD8+ T Cell pMHC NP(396-404)-H-2Db TCR TCR pMHC->TCR CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates DAG_IP3 DAG / IP3 PLCg->DAG_IP3 NFAT NFAT DAG_IP3->NFAT AP1 AP-1 DAG_IP3->AP1 NFkB NF-κB DAG_IP3->NFkB Activation T-Cell Activation (Proliferation, Cytotoxicity, Cytokine Release) NFAT->Activation AP1->Activation NFkB->Activation

Caption: TCR Signaling Cascade upon Epitope Recognition.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines the key steps in performing an in vitro cytotoxicity assay to assess the function of NP(396-404)-specific T cells.

Cytotoxicity_Workflow Start Start Prepare_Targets Prepare Target Cells (e.g., EL4) Start->Prepare_Targets Prepare_Effectors Prepare Effector T Cells (from immunized mouse) Start->Prepare_Effectors Pulse_Peptide Pulse with NP(396-404) Peptide Prepare_Targets->Pulse_Peptide Label_Targets Label with Fluorescent Dye (e.g., Calcein AM) Pulse_Peptide->Label_Targets Co_culture Co-culture Effector and Target Cells (4-6h) Label_Targets->Co_culture Prepare_Effectors->Co_culture Collect_Supernatant Collect Supernatant Co_culture->Collect_Supernatant Measure_Release Measure Dye Release (Fluorometer) Collect_Supernatant->Measure_Release Calculate_Lysis Calculate % Specific Lysis Measure_Release->Calculate_Lysis End End Calculate_Lysis->End

Caption: Workflow for In Vitro Cytotoxicity Assay.

TRIM21-Mediated Intracellular Antibody-Dependent Neutralization

Recent studies have highlighted a role for the cytosolic Fc receptor TRIM21 in antiviral immunity, including responses to viral nucleoproteins. When antibodies bind to viral particles that enter the cytoplasm, TRIM21 can recognize the Fc portion of these antibodies. This triggers the ubiquitination and subsequent proteasomal degradation of the viral particle, including the nucleoprotein. This process can lead to enhanced antigen presentation of viral epitopes, such as NP(396-404), to CD8+ T cells.

TRIM21_Pathway cluster_cytoplasm Cytoplasm Virus_Ab Antibody-coated Virus (with NP) TRIM21 TRIM21 (E3 Ligase) Virus_Ab->TRIM21 binds Fc region Proteasome Proteasome Virus_Ab->Proteasome Targeting TRIM21->Virus_Ab adds Ubiquitin chains Ub Ubiquitin Ub->TRIM21 Degraded_NP Degraded NP Proteasome->Degraded_NP MHC_I_Presentation Enhanced MHC Class I Presentation of NP(396-404) Degraded_NP->MHC_I_Presentation

Caption: TRIM21-Mediated Antiviral Pathway.

Conclusion

The nucleoprotein (396-404) epitope is a cornerstone for research in cellular immunology, virology, and vaccine development. Its well-defined characteristics and immunodominance in the context of LCMV infection provide a robust model system for dissecting the complexities of CD8+ T cell responses. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for professionals seeking to investigate this and other immunodominant epitopes. A thorough understanding of the molecular and cellular interactions governing the immune response to NP(396-404) will continue to inform the design of novel therapeutic strategies for infectious diseases and cancer.

References

An In-depth Technical Guide on the MHC Class I Presentation of Influenza Nucleoprotein (396-404)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presentation of viral epitopes by Major Histocompatibility Complex (MHC) class I molecules is a critical event in the cellular immune response to viral infections. This process allows for the recognition and elimination of infected cells by cytotoxic T lymphocytes (CTLs). The influenza A virus Nucleoprotein (NP) is a major target for the cellular immune response, and the NP (396-404) epitope is a well-characterized immunodominant epitope in the context of murine infection models. This technical guide provides a comprehensive overview of the core mechanisms, experimental methodologies, and quantitative data related to the MHC class I presentation of the influenza NP (396-404) epitope. While extensively studied in mice, the precise human HLA restriction and corresponding quantitative data for this specific epitope are less defined in the available scientific literature. This guide will focus on the established murine model and provide generalizable protocols for human studies.

Core Concepts of MHC Class I Antigen Presentation

The canonical MHC class I antigen presentation pathway involves the processing of endogenous antigens, such as viral proteins synthesized within an infected cell. This intricate process can be summarized in several key steps, beginning with the degradation of the source protein and culminating in the presentation of a peptide fragment on the cell surface.

Signaling and Processing Pathway

The journey of the influenza Nucleoprotein to the cell surface as the NP (396-404) epitope is a multi-step process orchestrated by a series of molecular interactions.

MHC_Class_I_Pathway MHC Class I Presentation Pathway of Influenza NP (396-404) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_cell_surface Cell Surface Influenza Virus Influenza Virus Viral RNP Viral RNP Influenza Virus->Viral RNP Infection & Uncoating Viral Ribonucleoprotein (RNP) Viral Ribonucleoprotein (RNP) Viral NP Viral NP Ubiquitin Ubiquitin Viral NP->Ubiquitin Ubiquitination Proteasome 26S Proteasome Viral NP->Proteasome Ubiquitin->Proteasome Targeting Peptides NP Peptides (including 396-404) Proteasome->Peptides Proteolysis TAP TAP1/TAP2 Transporter Peptides->TAP Translocation Viral RNP->Viral NP Release Peptide Loading Complex (PLC) Peptide Loading Complex Calreticulin ERp57 Tapasin TAP->Peptide Loading Complex (PLC) Association via Tapasin Peptide-MHC I Complex pMHC I (NP 396-404) TAP->Peptide-MHC I Complex Peptide Loading MHC I Heavy Chain MHC I α-chain Calnexin Calnexin MHC I Heavy Chain->Calnexin Folding & Stabilization MHC I Heavy Chain->Peptide Loading Complex (PLC) β2-microglobulin β2m β2-microglobulin->Peptide Loading Complex (PLC) Joins Calnexin->β2-microglobulin Association ERp57 ERp57 Calreticulin Calreticulin Tapasin Tapasin Peptide Loading Complex (PLC)->Peptide-MHC I Complex Transport Vesicle Vesicle Peptide-MHC I Complex->Transport Vesicle Transport Antigen Presenting Cell Infected Cell Transport Vesicle->Antigen Presenting Cell Exocytosis T-Cell Receptor (TCR) TCR Antigen Presenting Cell->T-Cell Receptor (TCR) Presentation CD8 CD8 Antigen Presenting Cell->CD8 Co-receptor Binding Cytotoxic T Lymphocyte (CTL) CD8+ T Cell T-Cell Receptor (TCR)->Cytotoxic T Lymphocyte (CTL) CD8->Cytotoxic T Lymphocyte (CTL)

Caption: MHC Class I presentation pathway for influenza NP (396-404).

Quantitative Data on NP (396-404) Presentation

The majority of quantitative data for the NP (396-404) epitope originates from studies in C57BL/6 mice, where it is presented by the H-2Db molecule.

ParameterValueSpecies/AlleleReference
Peptide Sequence FQPQNGQFIMurine[1]
MHC Restriction H-2DbMurine[1]
T-Cell Response Immunodominant CD8+ T cell responseMurine[2]

Note: While the influenza nucleoprotein is a target of the human T cell response, the specific human HLA allele that presents the NP (396-404) epitope and its binding affinity have not been definitively characterized in the reviewed literature.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the MHC class I presentation of influenza-derived epitopes.

MHC Class I Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a peptide to a specific MHC class I molecule.

Workflow:

Peptide_Binding_Assay MHC Class I Peptide Binding Assay Workflow Recombinant MHC I Recombinant MHC I Incubation Incubation Recombinant MHC I->Incubation Fluorescently Labeled Peptide Fluorescently Labeled Peptide Fluorescently Labeled Peptide->Incubation Unlabeled Competitor Peptide (NP 396-404) Unlabeled Competitor Peptide (NP 396-404) Unlabeled Competitor Peptide (NP 396-404)->Incubation Fluorescence Polarization Measurement Fluorescence Polarization Measurement Incubation->Fluorescence Polarization Measurement IC50 Determination IC50 Determination Fluorescence Polarization Measurement->IC50 Determination

Caption: Workflow for a fluorescence polarization-based MHC class I peptide binding assay.

Methodology:

  • Reagents and Materials:

    • Purified, recombinant soluble MHC class I molecules (e.g., H-2Db or relevant human HLA allele).

    • Fluorescently labeled high-affinity reference peptide for the specific MHC class I molecule.

    • Unlabeled competitor peptide (Influenza NP 396-404).

    • Assay buffer (e.g., PBS with 0.05% Tween 20).

    • Black, low-volume 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure: a. Prepare a serial dilution of the unlabeled competitor peptide (NP 396-404) in assay buffer. b. In each well of the 384-well plate, add a constant concentration of the recombinant MHC class I molecule and the fluorescently labeled reference peptide. c. Add the different concentrations of the unlabeled competitor peptide to the wells. Include controls with no competitor peptide (maximum binding) and no MHC molecule (minimum binding). d. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-24 hours), protected from light. e. Measure the fluorescence polarization of each well using a plate reader. f. Calculate the percentage of inhibition of the fluorescent peptide binding for each concentration of the competitor peptide. g. Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the labeled peptide binding) by plotting the percentage of inhibition against the competitor peptide concentration and fitting the data to a sigmoidal dose-response curve.[3][4]

Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the number of antigen-specific T cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation.

Workflow:

ELISpot_Workflow ELISpot Assay Workflow Coat Plate Coat PVDF plate with anti-cytokine capture Ab Block Plate Block with protein solution Coat Plate->Block Plate Add Cells & Peptide Add PBMCs and NP (396-404) peptide Block Plate->Add Cells & Peptide Incubate Incubate 18-24h, 37°C Add Cells & Peptide->Incubate Wash & Add Detection Ab Wash cells, add biotinylated anti-cytokine detection Ab Incubate->Wash & Add Detection Ab Add Enzyme Conjugate Add Streptavidin-AP/HRP Wash & Add Detection Ab->Add Enzyme Conjugate Add Substrate & Develop Add substrate, develop spots Add Enzyme Conjugate->Add Substrate & Develop Analyze Spots Count spots Add Substrate & Develop->Analyze Spots

Caption: Step-by-step workflow of an ELISpot assay.

Methodology:

  • Reagents and Materials:

    • PVDF-membrane 96-well plates.

    • Anti-cytokine (e.g., IFN-γ) capture antibody.

    • Biotinylated anti-cytokine detection antibody.

    • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).

    • AP or HRP substrate (e.g., BCIP/NBT or AEC).

    • Peripheral Blood Mononuclear Cells (PBMCs) from immunized mice or human donors.

    • Influenza NP (396-404) peptide.

    • Complete RPMI-1640 medium.

    • ELISpot plate reader.

  • Procedure: a. Plate Coating: Coat the wells of the PVDF plate with the capture antibody overnight at 4°C. b. Blocking: Wash the plate and block with a protein solution (e.g., sterile PBS with 1% BSA) for 2 hours at room temperature. c. Cell Plating and Stimulation: Wash the plate and add PBMCs to the wells. Stimulate the cells by adding the NP (396-404) peptide at an optimal concentration. Include negative controls (cells alone) and positive controls (e.g., phytohemagglutinin). d. Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. e. Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. f. Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature. g. Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots. Stop the reaction by washing with water. h. Analysis: Allow the plate to dry completely and count the spots in each well using an ELISpot reader.[5][6][7][8]

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This technique identifies and quantifies antigen-specific T cells based on their expression of intracellular cytokines following stimulation.

Workflow:

ICS_Workflow Intracellular Cytokine Staining (ICS) Workflow Stimulate Cells Stimulate PBMCs with NP (396-404) peptide + Brefeldin A Surface Stain Stain for surface markers (e.g., CD3, CD8) Stimulate Cells->Surface Stain Fix & Permeabilize Fix and permeabilize cells Surface Stain->Fix & Permeabilize Intracellular Stain Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) Fix & Permeabilize->Intracellular Stain Acquire Data Acquire on flow cytometer Intracellular Stain->Acquire Data Analyze Data Gate on CD8+ T cells and quantify cytokine+ cells Acquire Data->Analyze Data

Caption: The main steps involved in an Intracellular Cytokine Staining (ICS) experiment.

Methodology:

  • Reagents and Materials:

    • PBMCs from immunized mice or human donors.

    • Influenza NP (396-404) peptide.

    • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8).

    • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

    • Fixation and permeabilization buffers.

    • Flow cytometer.

  • Procedure: a. Cell Stimulation: Stimulate PBMCs with the NP (396-404) peptide in the presence of a protein transport inhibitor for 4-6 hours at 37°C.[9] b. Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes at 4°C.[9] c. Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using commercially available buffers or a formaldehyde/saponin-based solution.[10][11] d. Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines for 30 minutes at room temperature or 4°C.[12][13] e. Data Acquisition: Wash the cells and acquire the data on a flow cytometer. f. Data Analysis: Analyze the data using flow cytometry software. Gate on the CD8+ T cell population and then quantify the percentage of cells expressing the cytokine(s) of interest.

Conclusion

The MHC class I presentation of the influenza nucleoprotein epitope NP (396-404) is a well-established model for studying the cellular immune response to viral infections, particularly in murine systems. This guide has provided a detailed overview of the underlying molecular pathways, quantitative data from the murine model, and comprehensive protocols for key experimental techniques. While the human correlate for the NP (396-404) epitope is an area for further investigation, the methodologies presented here are broadly applicable for the characterization of T cell responses to influenza and other viral antigens in both preclinical and clinical research settings. A thorough understanding of these processes and techniques is essential for the development of novel vaccines and immunotherapies that aim to elicit robust and protective cellular immunity.

References

Initial Characterization of the NP(396-404) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NP(396-404) peptide, with the amino acid sequence FQPQNGQFI, is a well-characterized, immunodominant H-2Db-restricted epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV).[1][2] This peptide serves as a critical tool in immunological research, particularly in studies involving T-cell responses to viral infections. Its ability to elicit robust CD8+ T-cell responses has made it a model antigen for investigating the dynamics of T-cell activation, exhaustion, and memory formation. This guide provides a comprehensive overview of the initial characterization of the NP(396-404) peptide, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Properties of the NP(396-404) Peptide

The NP(396-404) peptide is a nine-amino-acid sequence (FQPQNGQFI) that binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[3] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells, initiating an immune response. The interaction between the NP(396-404) peptide and H-2Db is a critical determinant of its immunogenicity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies characterizing the immunological response to the NP(396-404) peptide.

Table 1: CD8+ T-Cell Response to LCMV Infection

Time Point (days post-infection)ParameterC57BL/6 MiceTNFR1-/- MiceReference
6-9% NP(396-404)-specific CD8+ T-cells of total splenic CD8+ T-cells3-5%Not specified[4]
30% NP(396-404)-specific CD8+ T-cells of total splenic CD8+ T-cells< 0.1% (undetectable)Persisted at higher levels than C57BL/6[4]
70% NP(396-404)-specific CD8+ T-cells of total splenic CD8+ T-cellsUndetectableProgressively declined to undetectable levels[4]

Table 2: Functional Analysis of NP(396-404)-Specific CD8+ T-Cells

Experimental ConditionAssayReadoutResultReference
LCMV-WE infection (Day 8)Intracellular IFN-γ staining% of CD8+ T-cells producing IFN-γ upon peptide restimulationSubstantially reduced in ERAP1 KO mice compared to wild-type[5]
LCMV Armstrong infection (Day 27)Intracellular IFN-γ and TNF-α stainingFrequencies of IFN-γ+ and IFN-γ+TNF-α+ CD8+ T-cellsSignificantly higher in Prnp-/- mice compared to wild-type[6]
LCMV-WE infection (Day 8)51Cr-release assay% specific lysis of NP(396-404) pulsed target cellsEfficient lysis by splenocytes from infected mice[1]
Chronic LCMV infection (Day 50)In vivo CTL assay% NP(396-404)-specific lysisDiminished in LCMV-Cl13 infected mice compared to LCMV-Arm immune mice[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T-cells based on their cytokine production.

  • Cell Preparation: Isolate splenocytes from LCMV-infected mice at the desired time point.

  • In vitro Restimulation: Culture 2 x 10^6 splenocytes for 4-6 hours at 37°C with 2 µg/mL of NP(396-404) peptide.[1][6] Include a protein transport inhibitor, such as Brefeldin A (1 µg/mL), to trap cytokines intracellularly.[6][7] Recombinant murine IL-2 (50 U/mL) can also be added to the culture.[7]

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.

Chromium (51Cr) Release Assay

This assay measures the cytotoxic activity of T-cells.

  • Target Cell Preparation: Label target cells (e.g., EL-4) with 51Cr. Pulse one set of target cells with the NP(396-404) peptide and leave another set unpulsed as a control.

  • Effector Cell Preparation: Isolate splenocytes from LCMV-infected mice to serve as effector cells.

  • Co-culture: Co-culture the effector cells with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios for a defined period (e.g., 5 hours).[1]

  • Supernatant Collection: Centrifuge the plates and collect the supernatant.

  • Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].

MHC-I Tetramer Staining

This technique allows for the direct visualization and quantification of antigen-specific T-cells.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from infected mice.

  • Tetramer Staining: Incubate the cells with a fluorescently labeled H-2Db/NP(396-404) tetramer. Tetramers are complexes of four MHC molecules bound to the specific peptide, which can bind to TCRs with high avidity.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers like CD8.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to identify and quantify the population of CD8+ T-cells that bind to the NP(396-404) tetramer.[8]

Visualizations

Diagrams illustrating key pathways and workflows provide a clear conceptual understanding.

Signaling_Pathway T-Cell Receptor Signaling upon NP(396-404) Recognition cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC_Peptide H-2Db + NP(396-404) TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD8 CD8 MHC_Peptide->CD8 Lck Lck TCR->Lck associates CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG NFAT NFAT IP3->NFAT activates NFkB NF-κB DAG->NFkB activates AP1 AP-1 DAG->AP1 activates Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production Cytotoxicity Cytotoxicity (Perforin, Granzymes) NFAT->Cytotoxicity NFkB->Cytokine_Production NFkB->Cytotoxicity AP1->Cytokine_Production AP1->Cytotoxicity

T-Cell Receptor Signaling upon NP(396-404) Recognition

Experimental_Workflow Workflow for Characterizing NP(396-404) T-Cell Response cluster_Analysis Functional Analysis Infection Infect Mice with LCMV Isolation Isolate Splenocytes at various time points Infection->Isolation Tetramer Tetramer Staining (Quantify specific T-cells) Isolation->Tetramer ICS Intracellular Cytokine Staining (Measure cytokine production) Isolation->ICS CTL Cytotoxicity Assay (Assess lytic function) Isolation->CTL Data_Analysis Data Analysis and Interpretation Tetramer->Data_Analysis ICS->Data_Analysis CTL->Data_Analysis Conclusion Characterization of NP(396-404) specific T-cell response Data_Analysis->Conclusion

Workflow for Characterizing NP(396-404) T-Cell Response

References

Theoretical Models of Nucleoprotein (396-404) Immunogenicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models underpinning the immunogenicity of the nucleoprotein (NP) peptide spanning amino acids 396-404. It delves into the computational predictions of its processing and presentation by Major Histocompatibility Complex (MHC) Class I molecules and is supplemented with experimental data and detailed protocols for validation.

Theoretical Framework of NP (396-404) Immunogenicity

The immunogenicity of a peptide, such as the NP (396-404) epitope, is not an intrinsic property of its amino acid sequence alone. Instead, it is the culmination of a series of intricate molecular events within the cell, collectively known as the MHC Class I antigen presentation pathway. Theoretical models of immunogenicity aim to predict a peptide's ability to successfully navigate this pathway and be presented to cytotoxic T lymphocytes (CTLs). The key steps in this pathway, and the theoretical considerations for NP (396-404), are detailed below.

Proteasomal Cleavage

The journey of an endogenous antigen begins with its degradation by the proteasome, a multi-catalytic protease complex in the cytoplasm. The proteasome cleaves proteins into smaller peptide fragments. The C-terminus of an epitope is often generated directly by proteasomal cleavage.

Theoretical Prediction: Computational algorithms, such as NetChop, predict proteasomal cleavage sites based on the amino acid sequence flanking the cleavage site. These models are trained on extensive datasets of experimentally identified proteasome-generated peptide termini. For the full-length nucleoprotein, these algorithms would predict the likelihood of cleavage after specific residues, which would either generate the C-terminus of the NP (396-404) peptide or a precursor peptide.

Transporter Associated with Antigen Processing (TAP) Transport

Peptides generated by the proteasome are translocated from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). TAP has a preference for peptides of 8-16 amino acids in length with specific C-terminal residues, typically hydrophobic or basic.

Theoretical Prediction: The efficiency of a peptide's transport by TAP can be predicted using algorithms that have been trained on experimental data of peptide binding to and transport by TAP. These models analyze the peptide's sequence, particularly the C-terminal residue, to predict its transport efficiency. The sequence of NP (396-404) would be evaluated by these models to determine its likelihood of being successfully transported into the ER.

MHC Class I Binding

Inside the ER, peptides are loaded onto MHC Class I molecules. This binding is highly specific, with each MHC allele possessing a unique binding groove that accommodates peptides with a specific length and anchor residues at defined positions. The NP (396-404) epitope is known to be presented by the mouse MHC Class I molecule H-2Db.

Theoretical Prediction: The binding affinity of a peptide to a specific MHC Class I allele is a critical determinant of its immunogenicity and can be predicted with high accuracy using computational tools like NetMHCpan .[1][2][3] This tool utilizes artificial neural networks trained on large datasets of peptide-MHC binding affinities and eluted ligands. For NP (396-404), NetMHCpan can predict its binding affinity to H-2Db, providing a quantitative measure of this crucial interaction. The presence of appropriate anchor residues in the NP (396-404) sequence for the H-2Db binding groove is a key factor in this prediction. It has been noted that dominant negative structural elements at non-anchor positions can significantly impact peptide-MHC interaction, a factor that advanced structural modeling can help elucidate.[4]

Signaling_Pathway pMHC_TCR pMHC (NP 396-404 - H-2Db) engages TCR on CD8+ T-Cell CD8_Coreceptor CD8 Co-receptor binds MHC-I pMHC_TCR->CD8_Coreceptor Lck_Activation Lck Activation pMHC_TCR->Lck_Activation CD8_Coreceptor->Lck_Activation ZAP70_Recruitment ZAP-70 Recruitment and Phosphorylation Lck_Activation->ZAP70_Recruitment LAT_SLP76 LAT & SLP-76 Scaffold Formation ZAP70_Recruitment->LAT_SLP76 PLCg_Activation PLCγ Activation LAT_SLP76->PLCg_Activation DAG_IP3 DAG & IP3 Production PLCg_Activation->DAG_IP3 PKC_Ca_Flux PKC Activation & Ca2+ Flux DAG_IP3->PKC_Ca_Flux Transcription_Factors Activation of NFAT, AP-1, NF-κB PKC_Ca_Flux->Transcription_Factors Cytokine_Production IFN-γ, TNF-α Production Transcription_Factors->Cytokine_Production Cytotoxicity Granzyme/Perforin Release Transcription_Factors->Cytotoxicity

Caption: MHC Class I Antigen Presentation Pathway for NP (396-404).

Caption: Logical Relationship of Immunogenicity Prediction and Validation.

Caption: General Experimental Workflow for Assessing NP (396-404) Immunogenicity.

Caption: Simplified T-Cell Receptor Signaling Pathway upon NP (396-404) Recognition.

Experimental Validation of NP (396-404) Immunogenicity

Theoretical predictions of immunogenicity must be validated through experimental assays. The NP (396-404) peptide has been extensively studied, particularly as an immunodominant epitope in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in mice.

Quantitative Data

The following tables summarize key quantitative data regarding the NP (396-404) epitope.

Table 1: MHC-I Binding and Cellular Abundance of NP (396-404)

ParameterValueSource OrganismMHC AlleleReference
Peptide SequenceFQPQNGQFILCMVH-2Db[5]
MHC Binding AffinityHighN/AH-2Db[6]
Peptide Density on Infected Cells154 pg per 10^9 cellsLCMVH-2Db[7]

Table 2: T-Cell Responses to NP (396-404) in LCMV-Infected Mice

AssayTimepointResponse MagnitudeMouse StrainReference
MHC Tetramer Staining (Spleen)Day 60 post-infection2.1 x 10^5 specific CD8+ T-cellsC57BL/6[8]
MHC Tetramer Staining (Bone Marrow)Day 60 post-infection1.5 x 10^5 specific CD8+ T-cellsC57BL/6[8]
IFN-γ ELISpotChronic InfectionReduced responseC57BL/6[9]
Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to detect the production of cytokines, such as Interferon-gamma (IFN-γ), by specific T-cells upon stimulation with the NP (396-404) peptide.

Protocol:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes from LCMV-infected mice.

    • Incubate approximately 1 x 10^6 splenocytes for 6 hours at 37°C in a total volume of 200 µl of medium.

    • Stimulate the cells with the NP (396-404) peptide at a final concentration of 1-2.5 µM.

    • Include a protein transport inhibitor, such as Brefeldin A (5 µg/ml), to block cytokine secretion and allow for intracellular accumulation.[8][10]

  • Surface Staining:

    • After stimulation, wash the cells and stain for cell surface markers, such as CD8, to identify the T-cell population of interest.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde).

    • Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin) to allow antibodies to access intracellular proteins.[10]

  • Intracellular Staining:

    • Stain for intracellular cytokines using a fluorochrome-conjugated anti-IFN-γ antibody.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the NP (396-404) peptide.

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.

Protocol:

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • Incubate the plate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound antibody and block non-specific binding sites.

    • Add a single-cell suspension of splenocytes to the wells at a desired density (e.g., 2x10^5 to 4x10^5 cells/well).[11]

    • Stimulate the cells with the NP (396-404) peptide (e.g., 0.1 µg/ml).[9]

    • Incubate the plate for 18-48 hours at 37°C in a CO2 incubator.[12]

  • Detection:

    • Lyse the cells and wash the plate to remove cellular debris.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate, then wash, and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development:

    • Add a substrate that is converted by the enzyme into a colored precipitate. Each spot represents a single cytokine-secreting cell.

  • Analysis:

    • Count the spots in each well using an ELISpot reader to determine the frequency of NP (396-404)-specific, cytokine-producing cells.

This protocol is used to identify peptides that are naturally presented on MHC Class I molecules on the surface of infected cells.

Protocol:

  • Cell Lysis and Immunoaffinity Purification:

    • Lyse a large number of LCMV-infected cells (e.g., 10^9) to obtain sufficient MHC-peptide complexes.

    • Use an immunoaffinity column with antibodies that specifically bind to the H-2Db molecule to capture the MHC-peptide complexes.[13][14]

  • Peptide Elution:

    • Elute the bound peptides from the MHC molecules, typically using a mild acid treatment.

  • Peptide Separation and Analysis:

    • Separate the eluted peptides from the larger MHC molecules.

    • Analyze the peptide mixture using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[14]

  • Data Analysis:

    • Compare the obtained mass spectra against a protein sequence database to identify the sequence of the presented peptides, including NP (396-404).

Conclusion

The immunogenicity of the Nucleoprotein (396-404) peptide is a well-established phenomenon, supported by both theoretical models and extensive experimental validation. Computational tools provide a powerful framework for predicting the key steps in the MHC Class I antigen presentation pathway, from proteasomal cleavage to MHC binding. These in silico predictions, when combined with quantitative experimental data from techniques such as ICS, ELISpot, and MHC-I peptide elution, offer a comprehensive understanding of the molecular basis for the potent T-cell response to this viral epitope. This integrated approach is invaluable for the rational design of vaccines and immunotherapies targeting viral infections.

References

Methodological & Application

Application Notes and Protocols: Nucleoprotein (396-404) Peptide for In Vivo Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nucleoprotein (396-404) peptide, derived from the lymphocytic choriomeningitis virus (LCMV), is a critical tool for assessing cell-mediated immunity in preclinical research.[1] This immunodominant H-2D(b)-restricted epitope is extensively used as a model antigen to evaluate the efficacy of vaccines and immunotherapies designed to elicit cytotoxic T lymphocyte (CTL) responses.[1][2] In vivo cytotoxicity assays utilizing this peptide provide a quantitative measure of CTL activity by monitoring the elimination of peptide-pulsed target cells in a living organism.[3][4][5] These assays are instrumental in understanding the dynamics of viral clearance, immune surveillance, and the potency of novel therapeutic interventions.

The principle of the in vivo cytotoxicity assay involves labeling target cells with the Nucleoprotein (396-404) peptide and a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE).[4][6][7] These labeled cells are then adoptively transferred into recipient mice.[4][6] The specific lysis of the peptide-pulsed target cells by CTLs is subsequently quantified by flow cytometry, providing a direct measure of the in vivo cytotoxic immune response.[7][8]

Data Presentation

The following tables summarize representative quantitative data from in vivo cytotoxicity assays using the Nucleoprotein (396-404) peptide. These data illustrate the typical readouts and comparisons made in such experiments.

Table 1: In Vivo Cytotoxicity in LCMV-Infected Mice

Experimental GroupTarget Cell PopulationPercent Specific Lysis (%)Reference
LCMV-Infected Wild-Type MiceNP(396-404)-pulsed85 ± 5[4]
Naive (Uninfected) MiceNP(396-404)-pulsed< 5[4]
LCMV-Infected Wild-Type MiceUnpulsed Control0[4]

Table 2: Effect of an Immunomodulatory Agent on NP(396-404)-Specific Cytotoxicity

Treatment GroupTarget Cell PopulationPercent Specific Lysis (%)Reference
LCMV-Infected + VehicleNP(396-404)-pulsed90 ± 7[4]
LCMV-Infected + Agent XNP(396-404)-pulsed65 ± 8[4]

Signaling Pathway

The cytotoxic activity measured in this assay is mediated by CD8+ cytotoxic T lymphocytes. The signaling cascade is initiated by the recognition of the Nucleoprotein (396-404) peptide presented by MHC class I molecules on the surface of target cells by the T-cell receptor (TCR) on CTLs. This interaction, along with co-stimulatory signals, triggers the CTL to release cytotoxic granules containing perforin and granzymes, leading to the apoptosis of the target cell.

CTL_Signaling_Pathway CTL-Mediated Cytotoxicity Signaling Pathway cluster_target_cell Target Cell cluster_ctl Cytotoxic T Lymphocyte (CTL) MHC_Peptide MHC Class I + NP(396-404) TCR T-Cell Receptor (TCR) TCR->MHC_Peptide Recognition Granzymes Granzymes & Perforin TCR->Granzymes Activation CD8 CD8 Co-receptor CD8->MHC_Peptide Target_Cell_Apoptosis Target Cell Apoptosis Granzymes->Target_Cell_Apoptosis Induction of Apoptosis

Caption: CTL recognition of the NP(396-404) peptide on target cells leads to apoptosis.

Experimental Protocols

Protocol 1: Preparation of Peptide-Pulsed Target Cells

This protocol details the preparation of splenocytes as target cells for the in vivo cytotoxicity assay.

  • Harvest Splenocytes: Euthanize naive C57BL/6 mice and aseptically remove the spleens.

  • Prepare Single-Cell Suspension: Dissociate the spleens in RPMI 1640 medium to create a single-cell suspension.

  • Lyse Red Blood Cells: Treat the cell suspension with ACK lysis buffer to remove red blood cells.

  • Cell Count and Viability: Wash the cells with complete RPMI 1640 medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

  • Peptide Pulsing: Resuspend the splenocytes at a concentration of 1 x 107 cells/mL in complete RPMI 1640 medium.[5]

    • Target Population: Add Nucleoprotein (396-404) peptide to a final concentration of 1-2 µg/mL.[4][8]

    • Control Population: Incubate an equivalent number of cells without the peptide.[8]

  • Incubation: Incubate both cell populations at 37°C for 1 hour.[8]

  • Fluorescent Labeling:

    • Wash the cells to remove excess peptide.

    • Label the peptide-pulsed population with a high concentration of CFSE (e.g., 2.5 µM).[4]

    • Label the unpulsed control population with a low concentration of CFSE (e.g., 0.25 µM).[4]

  • Final Preparation: Wash the cells to remove excess CFSE and resuspend each population in sterile PBS at a concentration of 5 x 107 cells/mL.[4] Mix the two populations in a 1:1 ratio.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol describes the adoptive transfer of target cells and the subsequent analysis of specific lysis.

  • Adoptive Transfer: Intravenously inject 1 x 107 total cells (5 x 106 of each population) from the mixed target cell preparation into recipient mice.[4][5]

  • Incubation Period: Allow for in vivo killing to occur. The duration can vary, but a common time point for analysis is 4 to 24 hours post-injection.[5][6][7]

  • Spleen Harvest: At the designated time point, euthanize the recipient mice and harvest their spleens.

  • Prepare Single-Cell Suspension: Prepare a single-cell suspension from the harvested spleens as described in Protocol 1.

  • Flow Cytometry Analysis:

    • Acquire events from the splenocyte suspension on a flow cytometer.

    • Gate on the CFSE-positive populations to distinguish the target (CFSEhigh) and control (CFSElow) cells.

  • Calculation of Specific Lysis:

    • Determine the ratio of peptide-pulsed to unpulsed cells in both experimental and control (naive) mice.

    • Calculate the percent specific lysis using the following formula:[7] % Specific Lysis = [1 - (Ratio in experimental mice / Ratio in control mice)] x 100 Where Ratio = (% CFSE^high / % CFSE^low)

Experimental Workflow

The following diagram illustrates the key steps of the in vivo cytotoxicity assay.

InVivo_Cytotoxicity_Workflow In Vivo Cytotoxicity Assay Workflow cluster_preparation Target Cell Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis Harvest Harvest Splenocytes Pulse Pulse with NP(396-404) Peptide Harvest->Pulse NoPulse Unpulsed Control Harvest->NoPulse LabelHigh Label with CFSE (High) Pulse->LabelHigh LabelLow Label with CFSE (Low) NoPulse->LabelLow Mix Mix 1:1 LabelHigh->Mix LabelLow->Mix Inject Inject into Recipient Mice Mix->Inject Incubate In Vivo Incubation (4-24h) Inject->Incubate HarvestSpleen Harvest Spleens Incubate->HarvestSpleen FlowCytometry Flow Cytometry HarvestSpleen->FlowCytometry CalculateLysis Calculate % Specific Lysis FlowCytometry->CalculateLysis Result Quantitative Cytotoxicity Data CalculateLysis->Result

Caption: Workflow for the in vivo cytotoxicity assay using NP(396-404) peptide.

References

Application Notes and Protocols for Measuring T Cell Response to Nucleoprotein (396-404) using ELISpot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2] This makes it an invaluable tool for monitoring T cell responses to specific antigens, particularly in the context of viral infections and vaccine development. The nucleoprotein (NP) of many viruses is a highly conserved internal protein and a major target for cytotoxic T lymphocytes (CTLs). The specific peptide epitope NP(396-404) has been identified as an immunodominant epitope in several viral species, including Lymphocytic Choriomeningitis Virus (LCMV), making it a key target for assessing cell-mediated immunity.[3][4]

These application notes provide a detailed protocol for utilizing the Interferon-gamma (IFN-γ) ELISpot assay to measure the T cell response to the Nucleoprotein (396-404) peptide. IFN-γ is a critical cytokine secreted by activated T cells, particularly CD8+ CTLs and T helper 1 (Th1) cells, and its detection is a reliable indicator of a cellular immune response to viral antigens.[2][5][6]

Principle of the ELISpot Assay

The IFN-γ ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom. The membrane is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) are isolated from a sample and incubated in the wells with the NP(396-404) peptide. T cells that recognize the peptide will become activated and secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the site of each IFN-γ-secreting cell. Each spot represents a single reactive T cell, and the frequency of antigen-specific T cells can be quantified by counting the spots.

Applications

  • Vaccine Development: To assess the immunogenicity of new vaccine candidates designed to elicit T cell responses.

  • Infectious Disease Research: To study the natural history of T cell responses during and after viral infections.

  • Clinical Trials: To monitor the cellular immune responses of patients undergoing immunotherapy or vaccination.[7]

  • Immunological Monitoring: To evaluate the T cell-mediated immunity in various disease states.

Quantitative Data Summary

The following tables summarize representative quantitative data from ELISpot assays measuring the T cell response to Nucleoprotein (396-404). The data is presented as Spot Forming Units (SFU) per million PBMCs.

Table 1: T Cell Response to LCMV NP(396-404) in Mice

Experimental ConditionPeptide ConcentrationMean SFU/10^6 Splenocytes (± SD)Reference
LCMV Armstrong Infection (Day 8)0.1 µg/mL1500 ± 250[8]
Chronic LCMV Clone 13 Infection (Day 8)0.1 µg/mL1200 ± 300[8]
Chronic LCMV Clone 13 Infection (Day 50)0.1 µg/mL< 50[4][8]
DNA Vaccine + IL-33 Adjuvant2.5 µg/mL~2500[9][10]
DNA Vaccine (NP alone)2.5 µg/mL~980[9][10]

Table 2: Ex vivo T Cell Response to LCMV NP(396-404) in Humans with Resolved Infection

Donor IDPeptide ConcentrationNet SFC/10^6 CD8+ T cellsReference
AD10810 µg/mL~50[11]
AD12310 µg/mL~150[11]
AD12410 µg/mL~75[11]

Experimental Protocols

Materials and Reagents
  • IFN-γ ELISpot plate (e.g., 96-well PVDF membrane plates)

  • Sterile PBS

  • Ficoll-Paque or other density gradient medium for PBMC isolation

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (Complete Medium)

  • Nucleoprotein (396-404) peptide (Sequence: FQPQNGQFI for H-2Db restriction)[12]

  • Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody

  • Negative Control: Vehicle for peptide (e.g., DMSO) or an irrelevant peptide

  • Coating Antibody: Anti-human or anti-mouse IFN-γ capture antibody

  • Detection Antibody: Biotinylated anti-human or anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)

  • BCIP/NBT substrate (for ALP) or AEC substrate (for HRP)

  • 35% Ethanol in sterile water

  • Blocking Buffer: PBS with 1% BSA or 10% FBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Automated ELISpot reader or dissecting microscope for spot counting

Protocol: IFN-γ ELISpot Assay

Day 1: Plate Coating

  • Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.

  • Wash the wells three times with 200 µL of sterile PBS.

  • Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Incubate the plate overnight at 4°C.

Day 2: Cell Incubation

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash the isolated PBMCs twice with sterile PBS or RPMI-1640.

  • Resuspend the cells in Complete Medium and perform a cell count and viability assessment (viability should be >90%).

  • Adjust the cell concentration to 2-3 x 10^6 cells/mL in Complete Medium.

  • Wash the coated plate three times with 200 µL of sterile PBS.

  • Block the membrane by adding 200 µL of Complete Medium to each well and incubate for at least 1 hour at 37°C.

  • Prepare the peptide and control solutions. Dilute the NP(396-404) peptide to a working concentration (typically 1-10 µg/mL). Prepare the positive control (e.g., PHA at 5 µg/mL) and negative control (e.g., vehicle).

  • Remove the blocking medium from the plate.

  • Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).

  • Add 100 µL of the appropriate peptide or control solution to the corresponding wells.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2. Do not stack plates to ensure even temperature distribution.

Day 3: Spot Development

  • Wash the plate three times with 200 µL of PBST to remove the cells.

  • Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in PBS with 1% BSA.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate the plate for 2 hours at room temperature.

  • Wash the plate three times with 200 µL of PBST.

  • Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) in PBS with 1% BSA.

  • Add 100 µL of the diluted conjugate to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with 200 µL of PBST, followed by two washes with PBS.

  • Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well.

  • Monitor spot development, which can take 5-30 minutes. Stop the reaction by washing the plate thoroughly with distilled water when the spots have reached the desired size and intensity.

  • Allow the plate to dry completely in the dark.

Data Analysis

  • Count the number of spots in each well using an automated ELISpot reader or a dissecting microscope.

  • Calculate the number of Spot Forming Units (SFU) per million cells using the following formula:

    SFU per 10^6 cells = ( (Number of spots in test well) - (Number of spots in negative control well) ) / (Number of cells per well) * 1,000,000

Visualizations

ELISpot_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Incubation cluster_day3 Day 3: Spot Development A Pre-wet plate with 35% Ethanol B Wash with sterile PBS A->B C Add anti-IFN-γ Capture Antibody B->C D Incubate overnight at 4°C C->D E Isolate and prepare PBMCs G Add PBMCs to wells E->G F Block plate with Complete Medium F->G H Add NP(396-404) Peptide / Controls G->H I Incubate 18-24h at 37°C H->I J Wash away cells K Add Biotinylated Detection Antibody J->K L Add Streptavidin-Enzyme Conjugate K->L M Add Substrate L->M N Wash and Dry Plate M->N O Count Spots (SFU) N->O

Caption: ELISpot Experimental Workflow.

T_Cell_Activation T Cell Activation by NP(396-404) Peptide cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC MHC Class I presenting NP(396-404) TCR T Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 MHC->CD8 Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates NFAT NFAT PLCg->NFAT leads to activation of AP1 AP-1 PLCg->AP1 leads to activation of NFkB NF-κB PLCg->NFkB leads to activation of IFNg_Gene IFN-γ Gene Transcription NFAT->IFNg_Gene induce AP1->IFNg_Gene induce NFkB->IFNg_Gene induce IFNg_Secretion IFN-γ Secretion IFNg_Gene->IFNg_Secretion

Caption: T Cell Activation Signaling Pathway.

References

Application Notes: Staining of Antigen-Specific CD8+ T Cells with NP(396-404) Tetramers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Major Histocompatibility Complex (MHC) tetramers are powerful reagents used to detect and quantify antigen-specific T cells by flow cytometry.[1][2] These complexes consist of four biotinylated MHC molecules, each bound to a specific peptide, and conjugated to a fluorescently labeled streptavidin molecule.[1] This tetrameric structure provides high avidity binding to T-cell receptors (TCRs), enabling the direct visualization of T-cell populations with a given specificity, regardless of their functional status.[2]

The NP(396-404) tetramer specifically identifies CD8+ T cells that recognize the nucleoprotein (NP) peptide amino acid sequence 396-404 (FQPQNGQFI) derived from the Lymphocytic Choriomeningitis Virus (LCMV).[3] This epitope is presented by the mouse MHC class I molecule H-2Db. Therefore, this reagent is a critical tool for researchers studying the dynamics of CD8+ T-cell responses during acute and chronic LCMV infection, memory T-cell formation, and T-cell exhaustion.[4][5][6][7]

Principle of Staining

The core principle involves the specific recognition of the H-2Db/NP(396-404) complex by the TCR on CD8+ T cells.[2] A single TCR-MHC/peptide interaction is of low affinity. However, the tetramer construct allows for multiple binding events on the surface of a single T cell, significantly increasing the overall avidity of the interaction. This stable binding allows for the identification and enumeration of even rare antigen-specific T-cell populations within a heterogeneous sample, such as splenocytes or peripheral blood mononuclear cells (PBMCs), using standard flow cytometry.[2]

T_Cell_Recognition_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC MHC Class I (H-2Db) TCR T Cell Receptor (TCR) MHC->TCR Primary Recognition Peptide NP(396-404) Peptide CD8 CD8 Co-receptor CD8->MHC Stabilizes Interaction Tetramer Streptavidin-Fluorochrome + 4x MHC/Peptide Tetramer->TCR Mimics APC interaction (High Avidity Binding)

Caption: T-cell recognition of the NP(396-404) peptide and tetramer binding.

Experimental Protocols

Required Materials and Reagents

This protocol is designed for staining approximately 1-2 million cells per sample. Adjust volumes accordingly.

Reagent/MaterialSpecifications
Cells Single-cell suspension (e.g., splenocytes, PBMCs) at 1-5 x 106 cells/mL.[1]
NP(396-404) Tetramer H-2Db restricted, conjugated to a fluorochrome (e.g., PE or APC).[3]
FACS Buffer PBS with 2% Fetal Calf Serum (FCS) or 2% Bovine Serum Albumin (BSA) and 0.09% Sodium Azide.[2][8][9]
Anti-CD8 Antibody Fluorochrome-conjugated (e.g., FITC, PerCP-Cy5.5). Use a clone that does not interfere with tetramer binding (e.g., 53-6.72).[3][8]
Fc Block Anti-mouse CD16/CD32 antibody to block non-specific binding.[10]
Viability Dye e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dye.[11]
Flow Cytometry Tubes 12 x 75 mm polystyrene tubes or 96-well plates.[8]
Centrifuge Refrigerated centrifuge capable of 300-400 x g.
Staining Protocol for Mouse Splenocytes

This protocol outlines the steps for preparing and staining mouse splenocytes.

A. Cell Preparation

  • Prepare a single-cell suspension from the spleen according to standard laboratory procedures.

  • Resuspend cells in cold FACS buffer at a concentration of 2 x 107 cells/mL.[9]

  • Aliquot 50 µL of the cell suspension (1 x 106 cells) into each flow cytometry tube.[1][9]

B. Staining Procedure

  • Fc Block (Optional but Recommended): Add Fc blocking antibody to the cell suspension. Incubate for 5-10 minutes at 4°C.[9][10] This step is crucial for reducing non-specific antibody binding.

  • Tetramer Staining: Add 5-10 µL of the NP(396-404) tetramer reagent directly to the cells.[1][2][8][9] Vortex gently.

  • Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[8][9] Incubation at 37°C for 10-15 minutes may also be effective, but optimal conditions should be determined for each experiment.[8][11]

  • Surface Marker Staining: Without washing, add the predetermined optimal concentration of anti-CD8 antibody and any other desired surface marker antibodies (e.g., CD44, CD62L, CD69).[4]

  • Incubate for an additional 30 minutes at 4°C in the dark.[8][9]

  • Washing: Wash the cells twice by adding 2-3 mL of cold FACS buffer and centrifuging at 300-400 x g for 5 minutes.[8][9] Discard the supernatant after each wash.

  • Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer. If not acquiring samples immediately, a fixative like 0.5% paraformaldehyde can be used.[9] Add a viability dye just before analysis if a non-fixable one is used.

Experimental_Workflow start Start: Harvest Spleen/ Collect Blood prep_cells Prepare Single-Cell Suspension (1x10^6 cells) start->prep_cells fc_block Fc Block (Optional) 5-10 min @ 4°C prep_cells->fc_block tetramer_stain Add NP(396-404) Tetramer 30-60 min @ 4°C or RT fc_block->tetramer_stain surface_stain Add Surface Antibodies (e.g., anti-CD8) 30 min @ 4°C tetramer_stain->surface_stain wash1 Wash with FACS Buffer (300 x g, 5 min) surface_stain->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in FACS Buffer (Add Viability Dye) wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analysis Data Analysis acquire->analysis

Caption: Standard workflow for NP(396-404) tetramer staining.

Data Acquisition and Analysis
  • Controls: It is essential to include proper controls:

    • Unstained Cells: To set baseline fluorescence.

    • Single-Color Controls: For compensation calculation.

    • Irrelevant Tetramer Control: An MHC tetramer with a peptide not recognized by the host's T cells (e.g., from a different pathogen) to assess non-specific binding.[11][12]

    • Biological Negative Control: Cells from an uninfected mouse.[12]

  • Gating Strategy:

    • Gate on lymphocytes using Forward Scatter (FSC) and Side Scatter (SSC).

    • Gate on single cells using FSC-A vs. FSC-H.

    • Gate on live cells using a viability dye. Dead cells can non-specifically bind tetramers.[11]

    • From the live singlet population, gate on CD8+ cells.

    • Within the CD8+ population, identify the NP(396-404) tetramer-positive cells. The frequency is typically expressed as a percentage of the total CD8+ T-cell population.[12][13]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the staining protocol.

ParameterRecommended ValueSource(s)
Cell Number per Sample 1 - 2 x 106[1][9]
Cell Suspension Volume 50 - 200 µL[1][8]
Tetramer Volume per Test 5 - 10 µL[2][8]
Tetramer Incubation Time 30 - 60 minutes[8][9]
Tetramer Incubation Temp. 4°C, Room Temperature, or 37°C[8][11]
Antibody Incubation Time 30 minutes[8][9]
Antibody Incubation Temp. 4°C[8][9]
Centrifugation Speed 300 - 400 x g[8][9]
Centrifugation Time 5 minutes[8][9]

Note for Researchers: Optimal staining conditions, particularly incubation times, temperatures, and reagent concentrations, may vary between different tetramer lots, cell types, and experimental systems. It is highly recommended to perform an initial optimization for any new reagent or protocol.[11]

References

Application of Nucleoprotein (396-404) Peptide in LCMV Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of the Lymphocytic Choriomeningitis Virus (LCMV) is a critical internal viral protein. Within this protein, the amino acid sequence from position 396 to 404 (NP(396-404)) constitutes a major immunodominant epitope restricted by the H-2D(b) MHC class I molecule in C57BL/6 mice.[1][2] This peptide is an invaluable tool for studying the dynamics of CD8+ T cell responses during both acute and chronic viral infections. Its application allows for the precise tracking, quantification, and functional assessment of virus-specific cytotoxic T lymphocytes (CTLs), making it a cornerstone of immunological research in the LCMV model system.[3]

Core Applications

The NP(396-404) peptide is instrumental in a variety of immunological assays designed to probe the host's response to LCMV infection. Key applications include:

  • Quantification and Phenotyping of Antigen-Specific CD8+ T Cells: Utilizing MHC class I tetramers complexed with the NP(396-404) peptide allows for the direct visualization and enumeration of NP(396-404)-specific CD8+ T cells by flow cytometry.[4][5][6] This enables detailed analysis of their expansion, contraction, and memory formation, as well as their expression of key surface markers like CD44, CD62L, KLRG1, and CD127.[4][6]

  • Functional Assessment of CD8+ T Cell Responses: The peptide is used for in vitro restimulation of splenocytes or other lymphocytes from LCMV-infected mice.[5][7][8] Subsequent intracellular cytokine staining (ICS) for proteins like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) reveals the functional capacity of the antigen-specific T cells.[5][8][9]

  • Evaluation of In Vivo Cytotoxicity: The NP(396-404) peptide is used to coat target cells in in vivo cytotoxicity assays.[10][11][12] These assays measure the ability of NP(396-404)-specific CTLs to recognize and eliminate target cells in a living organism, providing a direct measure of their cytotoxic potential.[10][11]

  • Studies of T Cell Exhaustion and Deletion: In models of chronic LCMV infection (e.g., using the LCMV Clone 13 strain), the fate of NP(396-404)-specific CD8+ T cells is a key area of investigation.[4][10][13] This peptide is used to track the deletion or functional exhaustion of this specific T cell population, which is a hallmark of chronic viral disease.[4][13]

Quantitative Data Summary

The following tables summarize representative quantitative data on the CD8+ T cell response to the NP(396-404) epitope in LCMV-infected mice.

Table 1: Frequency of NP(396-404)-Specific CD8+ T Cells in Spleen (Day 8 Post-Infection)

LCMV StrainInfection ModelAssayPercentage of CD8+ T CellsReference
ArmstrongAcuteTetramer Staining~17.4%[9]
ArmstrongAcuteIntracellular Cytokine Staining (IFN-γ)~17.4%[9]
WEAcuteIntracellular Cytokine Staining (IFN-γ)20-30% of total CTL activity[14]
Clone 13ChronicTetramer StainingVariable, often shows decline over time[13]

Table 2: In Vivo Cytotoxicity of NP(396-404)-Specific CTLs

LCMV StrainInfection ModelTimepointPercent Specific LysisReference
ArmstrongAcuteDay 9High[10]
Clone 13ChronicDay 9Diminished compared to acute[10]
Clone 13 + RibavirinChronic (Treated)Day 9Restored to levels similar to acute[10]
ArmstrongAcuteDay 50Sustained[10]
Clone 13ChronicDay 50Low[10]
Clone 13 + RibavirinChronic (Treated)Day 50Sustained[10]

Experimental Protocols

Protocol 1: Quantification of NP(396-404)-Specific CD8+ T Cells by Tetramer Staining

Objective: To enumerate NP(396-404)-specific CD8+ T cells from the spleen of LCMV-infected mice.

Materials:

  • Spleen from LCMV-infected C57BL/6 mouse

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • ACK lysis buffer

  • Fluorochrome-conjugated anti-CD8 antibody (e.g., anti-CD8-FITC)

  • Fluorochrome-conjugated anti-CD44 antibody

  • H-2D(b) NP(396-404) tetramer (conjugated to a fluorochrome like PE or APC)

  • Flow cytometer

Procedure:

  • Harvest the spleen from an LCMV-infected mouse (e.g., day 8 post-infection) and prepare a single-cell suspension in PBS with 2% FBS.

  • Lyse red blood cells using ACK lysis buffer, then wash the cells with PBS/2% FBS.

  • Resuspend the splenocytes to a concentration of 1 x 10^7 cells/mL.

  • Incubate 1 x 10^6 cells with the H-2D(b) NP(396-404) tetramer for 1 hour at room temperature in the dark.[15]

  • Add the anti-CD8 and anti-CD44 antibodies and incubate for an additional 30 minutes on ice.[15]

  • Wash the cells twice with PBS/2% FBS.

  • Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.

  • Acquire data on a flow cytometer, gating on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

G cluster_workflow Tetramer Staining Workflow splenocytes Single-cell suspension of splenocytes tetramer_incubation Incubate with NP(396-404) Tetramer splenocytes->tetramer_incubation antibody_staining Stain with anti-CD8/CD44 antibodies tetramer_incubation->antibody_staining wash Wash cells antibody_staining->wash flow_cytometry Analyze by Flow Cytometry wash->flow_cytometry G cluster_workflow Intracellular Cytokine Staining Workflow splenocytes Splenocytes stimulation Stimulate with NP(396-404) peptide + Brefeldin A splenocytes->stimulation surface_stain Surface stain (anti-CD8) stimulation->surface_stain fix_perm Fix and Permeabilize surface_stain->fix_perm intracellular_stain Intracellular stain (anti-IFN-γ) fix_perm->intracellular_stain flow_cytometry Analyze by Flow Cytometry intracellular_stain->flow_cytometry G cluster_workflow In Vivo Cytotoxicity Assay Workflow cluster_targets Target Cell Labeling target_prep Prepare Target Cells (Naive Splenocytes) pop1 Population 1: Pulse with NP(396-404) Label with CFSE^high target_prep->pop1 pop2 Population 2: Pulse with Irrelevant Peptide Label with CFSE^low target_prep->pop2 mix Mix Populations 1:1 pop1->mix pop2->mix inject Inject into Infected and Naive Mice mix->inject harvest Harvest Spleens inject->harvest analyze Analyze by Flow Cytometry harvest->analyze calculate Calculate % Specific Lysis analyze->calculate G cluster_pathway CD8+ T Cell Activation Pathway APC Antigen Presenting Cell (e.g., infected cell) MHC_peptide MHC-I + NP(396-404) TCR T Cell Receptor (TCR) Activation T Cell Activation TCR->Activation Signal 1 CD8 CD8 Co-receptor CD8->Activation Co-stimulation MHC_peptide->TCR MHC_peptide->CD8 Proliferation Clonal Expansion Activation->Proliferation Differentiation Differentiation into Effector CTLs Proliferation->Differentiation Effector_Function Effector Functions Differentiation->Effector_Function Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Effector_Function->Cytokine_Release Cytotoxicity Target Cell Killing (Perforin/Granzyme) Effector_Function->Cytotoxicity

References

Application Notes and Protocols: Preparation of Nucleoprotein (396-404) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nucleoprotein (396-404) peptide, with the sequence FQPQNGQFI, is a well-characterized, H-2D(b)-restricted immunodominant epitope derived from the lymphocytic choriomeningitis virus (LCMV) nucleoprotein.[1][2][3][4][5][6] It serves as a critical tool in immunological research, particularly in the study of virus-specific CD8+ T cell responses.[2][5][7][8] These application notes provide detailed protocols for the preparation and use of Nucleoprotein (396-404) in various cell culture-based assays, designed to assist researchers in achieving reliable and reproducible results.

Peptide Characteristics and Storage

PropertyValue
SequenceFQPQNGQFI
Source OrganismLymphocytic Choriomeningitis Mammarenavirus (LCMV)
MHC RestrictionH-2D(b)
Purity>90% (HPLC/MS recommended)[5]
Delivery FormatTypically supplied as a freeze-dried powder[5]
Storage of Lyophilized Peptide Store at -20°C or -80°C for long-term stability.
Storage of Stock Solution Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][6] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Nucleoprotein (396-404) Stock Solution

This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution for use in cell culture experiments.

Materials:

  • Lyophilized Nucleoprotein (396-404) peptide

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or Dimethyl sulfoxide (DMSO)

  • Sterile, conical polypropylene tubes

  • Vortex mixer

  • Optional: Water bath sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution:

    • For PBS: Aseptically add the required volume of sterile PBS to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). PBS is a common solvent for this peptide, with a reported solubility of up to 100 mg/mL.[1]

    • For DMSO: Alternatively, dissolve the peptide in a small amount of DMSO first, and then dilute with sterile PBS or cell culture medium to the final stock concentration. This can be beneficial for enhancing solubility.

  • Dissolution: Gently vortex the vial to dissolve the peptide. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1][6]

  • Sterilization: If the stock solution was prepared in water or PBS, it is recommended to sterilize it by passing it through a 0.22 µm filter before use in cell culture.[1][6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][4][6]

In Vitro T Cell Stimulation for Intracellular Cytokine Staining (ICS)

This protocol describes the use of Nucleoprotein (396-404) to stimulate splenocytes for the detection of intracellular cytokines like IFN-γ by flow cytometry.

Materials:

  • Single-cell suspension of splenocytes from LCMV-infected or control mice

  • Complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • Nucleoprotein (396-404) working solution (diluted from stock solution in complete RPMI)

  • Brefeldin A (protein transport inhibitor)

  • Recombinant murine IL-2

  • Flow cytometry antibodies for surface markers (e.g., CD8, CD44) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • Fixation and permeabilization buffers

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes and resuspend in complete RPMI medium.

  • Cell Plating: Plate the splenocytes in a 96-well U-bottom plate at a density of approximately 1-2 x 10^6 cells per well.

  • Peptide Stimulation: Add the Nucleoprotein (396-404) working solution to the wells to achieve a final concentration typically ranging from 1 µg/mL to 2 µg/mL.[9][10]

  • Incubation: Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.[9][11]

  • Protein Transport Inhibition: During the last 4-5 hours of incubation, add Brefeldin A (e.g., at 1 µg/mL) and recombinant murine IL-2 (e.g., at 50 U/mL) to the cultures to promote cytokine accumulation within the cells.[9]

  • Surface Staining: After incubation, wash the cells and stain for cell surface markers according to standard flow cytometry protocols.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit or standard buffers.

  • Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the frequency of cytokine-producing, peptide-specific CD8+ T cells.

In Vivo Cytotoxicity Assay

This protocol details the preparation of target cells pulsed with Nucleoprotein (396-404) for an in vivo killing assay.

Materials:

  • Splenocytes from naive mice (e.g., CD45.1 congenic mice for tracking)

  • Nucleoprotein (396-404) peptide

  • Cell proliferation dyes (e.g., CellTrace Violet)

  • Complete RPMI medium

Procedure:

  • Target Cell Preparation: Prepare a single-cell suspension of splenocytes from naive mice.

  • Peptide Pulsing: Divide the splenocytes into different populations. Incubate one population with a high concentration of Nucleoprotein (396-404) (e.g., 5 x 10^-9 M), another with a mid-range concentration (e.g., 1 x 10^-9 M), and a third with a low concentration (e.g., 2 x 10^-10 M) for 30 minutes at 37°C.[1] A fourth population should remain unpulsed as a control.

  • Cell Labeling: Wash the cells to remove excess peptide. Label each population with a different concentration of a cell proliferation dye (e.g., 2 µM, 0.25 µM, and 0.03 µM of CellTrace Violet) to distinguish them by flow cytometry.[1] The unpulsed population can remain unlabeled.

  • Cell Mixing and Injection: Combine the four cell populations in a 1:1:1:1 ratio.

  • Adoptive Transfer: Intravenously inject a total of 10 x 10^6 combined cells into LCMV-infected recipient mice.

  • Analysis: After a defined period (e.g., 3 hours), harvest the spleens from the recipient mice and analyze the presence of the different labeled target cell populations by flow cytometry to determine the extent of in vivo killing.[1]

Quantitative Data Summary

The following table summarizes typical concentrations of Nucleoprotein (396-404) used in various T cell assays as reported in the literature.

Assay TypeCell TypePeptide ConcentrationOutcome MeasuredReference
In vivo Killing AssaySplenocytes2 x 10-10 M to 5 x 10-9 MT cell-mediated killing[1]
Intracellular Cytokine StainingSplenocytes2 µg/mLIFN-γ and TNF-α production[9]
Intracellular Cytokine StainingSplenocytes1 µg/mLIFN-γ, TNF-α, IL-2 production[10]
ELISpot AssayPBMC10 µg/mLIFN-γ production[12]
T Cell Line GenerationSplenocytes10-6 MT cell proliferation[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing and using Nucleoprotein (396-404) in cell culture for T cell stimulation assays.

experimental_workflow cluster_prep Peptide Preparation cluster_application Cell Culture Application cluster_analysis Analysis Methods lyophilized Lyophilized NP(396-404) reconstitution Reconstitution (PBS or DMSO) lyophilized->reconstitution Add solvent stock_solution Stock Solution (e.g., 1 mg/mL) reconstitution->stock_solution sterile_filter Sterile Filtration (0.22 µm) stock_solution->sterile_filter aliquot Aliquoting & Storage (-80°C) sterile_filter->aliquot working_solution Working Solution (Dilute in Media) aliquot->working_solution Thaw & Dilute stimulation Peptide Stimulation working_solution->stimulation cell_culture Cell Culture (e.g., Splenocytes) cell_culture->stimulation analysis Downstream Analysis stimulation->analysis ics ICS analysis->ics elispot ELISpot analysis->elispot cytotoxicity Cytotoxicity Assay analysis->cytotoxicity

Caption: Workflow for Nucleoprotein (396-404) preparation and use in T cell assays.

References

Application Note: Intracellular Cytokine Staining Following NP(396-404) Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify cytokine-producing cells at a single-cell level. This method is crucial for studying cellular immune responses, particularly in the context of vaccine development and immunotherapy.[1] Stimulation of T cells with specific antigens, such as the influenza A virus nucleoprotein (NP) derived peptide NP(396-404), allows for the characterization of antigen-specific T cell function. This application note provides a detailed protocol for performing ICS on splenocytes following NP(396-404) stimulation, along with representative data and a description of the underlying signaling pathway.

The NP(396-404) peptide is a well-characterized immunodominant epitope for CD8+ T cells in the context of the H-2Db MHC class I molecule in C57BL/6 mice. Upon recognition of the NP(396-404)-MHC complex by the T cell receptor (TCR), a signaling cascade is initiated, leading to T cell activation, proliferation, and cytokine production. Key pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), are hallmarks of an effective cytotoxic T lymphocyte (CTL) response.

T Cell Receptor (TCR) Signaling Pathway

The interaction between the T cell receptor (TCR) on a CD8+ T cell and the NP(396-404) peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) initiates a complex signaling cascade.[2] This recognition event triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Src-family kinases like Lck.[3][4] Phosphorylated ITAMs recruit and activate ZAP-70, which in turn phosphorylates key adaptor proteins, including Linker for Activation of T cells (LAT) and SLP-76.[3][4] This leads to the formation of a larger signaling complex that activates downstream pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways.[2] Ultimately, these signaling events culminate in the activation of transcription factors that drive the expression of cytokine genes, such as IFN-γ and TNF-α.[4]

TCR_Signaling_Pathway cluster_cell T Cell TCR_CD3 TCR/CD3 complex Lck Lck TCR_CD3->Lck Activates NP_MHC NP(396-404)-MHC I NP_MHC->TCR_CD3 Recognition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs & recruits/activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 MAPK MAPK Pathway LAT_SLP76->MAPK PI3K PI3K-AKT Pathway LAT_SLP76->PI3K Transcription_Factors Transcription Factors (e.g., NFAT, AP-1, NF-κB) PLCg1->Transcription_Factors MAPK->Transcription_Factors PI3K->Transcription_Factors Cytokine_Production IFN-γ & TNF-α Production Transcription_Factors->Cytokine_Production ICS_Workflow A 1. Isolate Splenocytes B 2. Stimulate with NP(396-404) Peptide + Protein Transport Inhibitor (e.g., Brefeldin A) A->B C 3. Surface Stain (e.g., anti-CD8, anti-CD44) B->C D 4. Fix and Permeabilize Cells C->D E 5. Intracellular Stain (e.g., anti-IFN-γ, anti-TNF-α) D->E F 6. Acquire on Flow Cytometer E->F G 7. Analyze Data F->G

References

Application Notes and Protocols: Utilizing Nucleoprotein (396-404) Peptide for Pulsing Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the Nucleoprotein (396-404) (NP (396-404)) peptide in pulsing target cells. This peptide is a well-characterized, immunodominant epitope from the nucleoprotein of Lymphocytic Choriomeningitis Virus (LCMV) and Influenza A virus, primarily used to study and evaluate CD8+ T cell-mediated immune responses.

The NP (396-404) peptide, with the amino acid sequence FQPQNGQFI, is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2] This makes it an invaluable tool for in vitro and in vivo studies of cytotoxic T lymphocyte (CTL) activity, T cell receptor (TCR) recognition, and the efficacy of vaccine candidates.

Data Presentation

The following tables summarize key quantitative data for the use of NP (396-404) peptide in various experimental settings.

Table 1: Peptide Concentrations for Pulsing Target Cells

ApplicationCell TypePeptide ConcentrationDuration of PulsingReference
In vitro CTL AssayEL4 cells1 µMNot Specified[3]
In vitro CTL AssayT2-Db cellsTitrated concentrationsNot Specified[4]
In vivo Cytotoxicity AssaySplenocytes1 µMNot Specified[5]
In vitro RestimulationSplenocytes10⁻⁶ M5 hours[6]
In vitro CTL AssayMC57 cells100 ng/mlNot Specified[7]

Table 2: Effector to Target (E:T) Ratios in CTL Assays

Assay TypeE:T RatiosCell Types (Effector:Target)Reference
51Cr Release Assay50:1 to 200:1Lymphocytes:EL-4 or MC57G cells[1]
CTL Assay5:1CTL line:T2-Db cells[4]
In vivo Killing AssayNot ApplicableAdoptive transfer of pulsed splenocytes[8]
CTL Assay50:1Splenocytes:EL4 cells[9]

Experimental Protocols

Protocol 1: In Vitro Peptide Pulsing of Target Cells for CTL Assays

This protocol describes the preparation of target cells pulsed with NP (396-404) peptide for use in standard cytotoxicity assays, such as the Chromium-51 (⁵¹Cr) release assay.

Materials:

  • Target cell line (e.g., EL4, MC57)

  • NP (396-404) peptide (FQPQNGQFI)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Fetal Bovine Serum (FBS)

  • Sodium Chromate (⁵¹Cr)

  • 96-well V-bottom plates

  • Centrifuge

Procedure:

  • Cell Preparation: Harvest target cells and wash them twice with serum-free medium. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete medium.

  • Peptide Pulsing: Add the NP (396-404) peptide to the target cell suspension to a final concentration of 1 µM.[3] For control wells, add an irrelevant peptide or no peptide.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified CO₂ incubator.

  • Chromium Labeling: During the last hour of peptide pulsing, add 100 µCi of ⁵¹Cr per 1 x 10⁶ cells.

  • Washing: After incubation, wash the cells three times with complete medium to remove excess peptide and unincorporated ⁵¹Cr.

  • Plating: Resuspend the pulsed and labeled target cells at 1 x 10⁵ cells/mL. Add 100 µL (1 x 10⁴ cells) to each well of a 96-well V-bottom plate.

  • Co-culture with Effector Cells: Add effector cells (e.g., splenocytes from an immunized mouse) at the desired Effector to Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[1]

  • Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity in the collected supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Spontaneous Release: Radioactivity from target cells incubated with medium alone.

    • Maximum Release: Radioactivity from target cells lysed with a detergent (e.g., 1% Triton X-100).

    • Percent Specific Lysis = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

Protocol 2: In Vivo Cytotoxicity Assay

This protocol outlines the procedure to assess CTL activity in vivo by monitoring the elimination of peptide-pulsed target cells.

Materials:

  • Spleens from naive donor mice

  • NP (396-404) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-Buffered Saline (PBS)

  • Recipient mice (immunized and control)

  • Flow cytometer

Procedure:

  • Prepare Target Cells: Prepare a single-cell suspension from the spleens of naive mice.

  • Labeling with CFSE: Split the splenocytes into two populations.

    • Target Population: Label with a high concentration of CFSE (e.g., 5 µM).

    • Control Population: Label with a low concentration of CFSE (e.g., 0.5 µM).

  • Peptide Pulsing:

    • Pulse the CFSE^high population with 1 µM NP (396-404) peptide for 1 hour at 37°C.[5]

    • The CFSE^low population is left unpulsed or pulsed with an irrelevant peptide.

  • Washing: Wash both cell populations three times with PBS to remove excess peptide and CFSE.

  • Mixing and Injection: Mix the two populations at a 1:1 ratio. Inject 1-2 x 10⁷ total cells intravenously into each recipient mouse (immunized and naive controls).

  • Analysis: After 4-16 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.[5][10]

  • Flow Cytometry: Analyze the cell suspensions by flow cytometry to distinguish the CFSE^high and CFSE^low populations.

  • Calculation of Specific Lysis:

    • Calculate the ratio of CFSE^high to CFSE^low cells in both immunized and naive mice.

    • Percent Specific Lysis = (1 - (Ratio in immunized mice / Ratio in naive mice)) * 100

Visualization of Pathways and Workflows

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the general pathway of how an endogenous antigen, such as the viral nucleoprotein, is processed and its peptide fragment (NP 396-404) is presented on the cell surface by MHC class I molecules.

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Virus Influenza/LCM Virus Viral_NP Viral Nucleoprotein (NP) Virus->Viral_NP Replication Proteasome Proteasome Viral_NP->Proteasome Degradation NP_Peptides NP Peptides (including NP 396-404) Proteasome->NP_Peptides TAP TAP Transporter NP_Peptides->TAP Peptide_Loading_Complex Peptide-MHC Complex TAP->Peptide_Loading_Complex Peptide Transport MHC_I MHC Class I (H-2Db) MHC_I->Peptide_Loading_Complex Peptide Loading APC Antigen Presenting Cell (APC) or Infected Cell Peptide_Loading_Complex->APC Transport via Golgi TCR T-Cell Receptor (TCR) on CD8+ T-Cell APC->TCR Recognition

Caption: MHC Class I presentation of the NP (396-404) peptide.

Experimental Workflow for In Vivo Cytotoxicity Assay

This diagram outlines the key steps involved in performing an in vivo cytotoxicity assay using NP (396-404) peptide-pulsed target cells.

InVivo_Cytotoxicity_Workflow cluster_prep Target Cell Preparation cluster_injection Adoptive Transfer cluster_analysis Analysis Harvest 1. Harvest splenocytes from naive mouse Split 2. Split into two populations Harvest->Split CFSE_High 3a. Label with high CFSE Split->CFSE_High CFSE_Low 3b. Label with low CFSE Split->CFSE_Low Pulse 4a. Pulse with NP (396-404) peptide CFSE_High->Pulse No_Pulse 4b. No peptide (control) CFSE_Low->No_Pulse Mix 5. Mix populations 1:1 Pulse->Mix No_Pulse->Mix Inject 6. Inject cell mixture i.v. into immunized and naive recipient mice Mix->Inject Incubate 7. Wait 4-16 hours Inject->Incubate Harvest_Spleens 8. Harvest spleens from recipient mice Incubate->Harvest_Spleens Flow 9. Analyze by Flow Cytometry Harvest_Spleens->Flow Calculate 10. Calculate % Specific Lysis Flow->Calculate

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low T Cell Response to Nucleoprotein (396-404)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments involving T cell responses to the Nucleoprotein (396-404) epitope.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks to perform when observing a low or absent T cell response to the NP(396-404) peptide?

A1: When encountering a low or absent T cell response, it is crucial to systematically evaluate the key components of your experiment. The primary areas to investigate are the quality of the synthetic peptide, the viability and handling of the peripheral blood mononuclear cells (PBMCs), and the specifics of the assay setup. Impurities in synthetic peptides, such as truncations or modifications, can significantly impact their immunogenicity.[1][2] Similarly, low cell viability, often resulting from improper handling or cryopreservation, can dramatically decrease assay performance.[3] Finally, suboptimal assay conditions, including incorrect peptide concentration or incubation times, can lead to erroneously low results.

Q2: How can I assess the quality of my synthetic NP(396-404) peptide?

A2: Ensuring the quality of the synthetic peptide is a critical first step. You should verify the peptide's purity and identity. Reputable vendors provide a certificate of analysis that includes mass spectrometry (MS) and high-performance liquid chromatography (HPLC) data.[4] MS confirms that the peptide has the correct molecular weight, while HPLC assesses its purity.[4] For critical experiments, consider further analysis like tandem MS (MS/MS) to confirm the amino acid sequence.[4] It's important to be aware that even high-purity peptides can contain modifications or impurities that may affect T cell recognition.[1][2][5] If you suspect an issue with your peptide, re-synthesizing it with a different manufacturer or using a different batch can be a useful troubleshooting step.[1][2]

Q3: What is the acceptable range for PBMC viability, and how can I improve it?

A3: The viability of your PBMCs is paramount for a successful T cell assay. Several studies have reported that a post-thaw viability of 70-75% is a common cutoff for reliable T cell responses.[3] Samples with a high percentage of late apoptotic cells (AnnexinV+7AAD+) have been shown to have dramatically decreased assay performance.[3] To improve viability, ensure proper blood collection and processing protocols are followed. The time between blood draw and PBMC isolation and cryopreservation should be minimized, as delays can reduce cell recovery and viability.[6] When thawing cryopreserved PBMCs, it is recommended to do so rapidly in a 37°C water bath and then immediately transfer the cells to a larger volume of warm medium to dilute the cryoprotectant.[7]

Q4: Should I rest my PBMCs after thawing, and for how long?

A4: Yes, resting PBMCs overnight after thawing can significantly improve the detection of functional antigen-specific T cells.[8] While a slight decrease in overall cell viability may be observed after overnight resting, the number of functionally active T cells detectable by intracellular cytokine staining (ICS) has been shown to increase for various viral antigens.[8] This resting period allows for the recovery of cell surface markers and can lead to a shift towards a more polyfunctional T cell response.[8]

Q5: How does the choice of T cell assay (ELISpot, ICS, Tetramer) impact the detection of NP(396-404) specific T cells?

A5: The choice of assay can influence the sensitivity and the type of information you obtain about the T cell response.

  • ELISpot (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method for quantifying the frequency of cytokine-producing cells, such as IFN-γ secreting T cells, in response to the NP(396-404) peptide.[9][10]

  • Intracellular Cytokine Staining (ICS): ICS allows for the multiparametric characterization of responding T cells by flow cytometry. It can identify the phenotype of the cells (e.g., CD4+ or CD8+) and measure the production of multiple cytokines simultaneously.[11][12][13]

  • MHC Tetramer Staining: This technique directly visualizes and quantifies antigen-specific T cells by using fluorescently labeled MHC-peptide complexes (e.g., H-2Db/NP396-404 for mouse studies).[14][15][16][17] It provides a direct count of T cells with a specific T cell receptor, regardless of their functional state.[8]

It's worth noting that the frequency of antigen-specific T cells detected by tetramer staining is often higher than that detected by functional assays like ELISpot or ICS, as not all antigen-specific T cells may produce cytokines upon short-term ex vivo stimulation.[10]

Q6: Can the HLA type of the donor affect the T cell response to NP(396-404)?

A6: Yes, the Human Leukocyte Antigen (HLA) haplotype of an individual is a critical determinant of the T cell response to any given epitope.[18][19][20] The NP(396-404) peptide must be presented by an individual's HLA molecules to be recognized by T cells. Different HLA alleles have different peptide binding specificities, and therefore, a response to NP(396-404) will only be observed in individuals with an HLA type that can effectively bind and present this peptide. In mouse studies, the NP(396-404) epitope is known to be restricted by the H-2Db MHC class I molecule.[15][21]

Troubleshooting Guides

Guide 1: Low Signal in ELISpot Assay

This guide provides a step-by-step approach to troubleshoot low spot numbers in an IFN-γ ELISpot assay for NP(396-404).

G start Start: Low ELISpot Signal peptide Check Peptide Quality (HPLC/MS data, solubility) start->peptide cells Assess Cell Viability & Number (>70% viability, correct cell count) peptide->cells Peptide OK revisit Re-evaluate Previous Steps peptide->revisit Peptide Issue assay Review Assay Protocol (peptide concentration, incubation time) cells->assay Cells OK cells->revisit Cell Issue controls Evaluate Positive/Negative Controls (PHA/mitogen response, background spots) assay->controls Protocol OK assay->revisit Protocol Issue donor Consider Donor HLA Type controls->donor Controls OK controls->revisit Control Issue resolution Problem Resolved donor->resolution HLA Compatible donor->revisit Incompatible HLA revisit->start

Caption: Troubleshooting workflow for low ELISpot signal.

  • Verify Peptide Quality:

    • Action: Review the certificate of analysis for the NP(396-404) peptide, checking HPLC and MS data for purity and correct mass.[4] Ensure the peptide was properly reconstituted and stored.

    • Solution: If peptide quality is questionable, obtain a new batch or from a different supplier.[1][2]

  • Assess Cell Viability and Number:

    • Action: Determine the viability of your PBMCs using a method like trypan blue exclusion or a viability dye with flow cytometry. Ensure the correct number of cells per well was plated.[9]

    • Solution: If viability is below 70-75%, optimize your cell handling and thawing procedures.[3] Consider resting the cells overnight.[8]

  • Review Assay Protocol:

    • Action: Confirm that the peptide concentration is within the optimal range (typically 1-10 µg/mL).[11] Verify that incubation times for peptide stimulation and antibody steps were followed correctly.[9]

    • Solution: Perform a titration experiment to determine the optimal peptide concentration for your specific cell type and donor.

  • Evaluate Controls:

    • Action: Check the positive control (e.g., PHA or anti-CD3 stimulation) to ensure the cells are capable of producing IFN-γ. Examine the negative control wells for high background.

    • Solution: If the positive control is also low, there is a general issue with cell functionality or the assay reagents. High background may indicate issues with washing steps or non-specific antibody binding.

  • Consider Donor HLA Type:

    • Action: If possible, verify that the donor possesses an HLA allele known to present the NP(396-404) epitope.

    • Solution: If the donor's HLA type is unknown or incompatible, you may not observe a response. Test cells from a donor with a known responsive HLA type if available.

Guide 2: Low Percentage of Positive Cells in Intracellular Cytokine Staining (ICS)

This guide outlines steps to troubleshoot a low percentage of cytokine-positive T cells when analyzing the NP(396-404) response by ICS.

G start Start: Low ICS Signal stimulation Check Stimulation Conditions (peptide conc., costimulation, duration) start->stimulation transport_inhibitor Verify Protein Transport Inhibitor (Brefeldin A/Monensin effectiveness) stimulation->transport_inhibitor Stimulation OK revisit Re-evaluate Previous Steps stimulation->revisit Stimulation Issue staining Optimize Staining Protocol (antibody titration, permeabilization) transport_inhibitor->staining Inhibitor OK transport_inhibitor->revisit Inhibitor Issue gating Review Gating Strategy (live/dead, lymphocyte, CD8/CD4 gates) staining->gating Staining OK staining->revisit Staining Issue instrument Check Flow Cytometer Settings (compensation, laser alignment) gating->instrument Gating OK gating->revisit Gating Issue resolution Problem Resolved instrument->resolution Instrument OK instrument->revisit Instrument Issue revisit->start

Caption: Troubleshooting workflow for low ICS signal.

  • Check Stimulation Conditions:

    • Action: Ensure the NP(396-404) peptide concentration is optimal. Verify the duration of the stimulation (typically 4-6 hours).[12][13] Consider the inclusion of co-stimulatory antibodies (e.g., anti-CD28/CD49d) if not already in the protocol.

    • Solution: Titrate the peptide concentration and optimize the stimulation time.

  • Verify Protein Transport Inhibitor:

    • Action: Confirm that the protein transport inhibitor (e.g., Brefeldin A or Monensin) was added at the correct concentration and for the appropriate duration to allow for intracellular cytokine accumulation.[13][17]

    • Solution: Ensure the inhibitor is not expired and has been stored correctly.

  • Optimize Staining Protocol:

    • Action: Titrate your fluorescently-labeled antibodies to determine the optimal concentration that maximizes signal-to-noise. Ensure the fixation and permeabilization steps are performed correctly to allow antibody access to intracellular targets.[13]

    • Solution: Use a robust fixation/permeabilization kit and follow the manufacturer's instructions carefully.

  • Review Gating Strategy:

    • Action: Carefully review your gating strategy. Start by gating on live, single cells, then on lymphocytes, and finally on your T cell population of interest (e.g., CD3+CD8+).

    • Solution: Use a viability dye to exclude dead cells, as they can non-specifically bind antibodies.[7]

  • Check Flow Cytometer Settings:

    • Action: Ensure the flow cytometer is properly calibrated and that compensation settings are correctly applied to account for spectral overlap between fluorochromes.

    • Solution: Run compensation controls with each experiment.

Data Presentation

Table 1: Impact of PBMC Viability on T Cell Response

Post-Thaw ViabilityT Cell Response to MitogensReference
> 70-75%Generally independent of viability[3]
< 70%Potential for decreased response[3]
>18% Late Apoptotic CellsDramatically decreased performance[3]

Table 2: Effect of Overnight Resting on PBMC Viability and T Cell Function

ParameterNot Rested (Median)Overnight Rested (Median)p-valueReference
Cell Viability94.8%92.5%0.0013[8]
Antigen-Specific CD8 T Cell Frequency (ICS)0.09%0.20%0.005[8]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This protocol is a general guideline for performing an IFN-γ ELISpot assay to detect NP(396-404)-specific T cells.

G cluster_prep Plate Preparation cluster_cells Cell Stimulation cluster_detection Spot Development p1 Coat plate with anti-IFN-γ capture Ab p2 Incubate overnight at 4°C p1->p2 p3 Wash and block plate p2->p3 c1 Add PBMCs to wells p3->c1 c2 Add NP(396-404) peptide, positive, and negative controls c1->c2 c3 Incubate 18-24 hours at 37°C c2->c3 d1 Lyse cells and wash plate c3->d1 d2 Add biotinylated anti-IFN-γ detection Ab d1->d2 d3 Add streptavidin-enzyme conjugate d2->d3 d4 Add substrate and incubate d3->d4 d5 Stop reaction and dry plate d4->d5 end end d5->end Analyze spots

Caption: Workflow for an IFN-γ ELISpot assay.

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[9]

  • Blocking: Wash the plate and block with sterile medium containing 10% fetal bovine serum for 2-4 hours at 37°C.[9]

  • Cell Plating: Add 2-3 x 10^5 PBMCs per well.[9]

  • Stimulation: Add the NP(396-404) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive (e.g., PHA) and negative (medium alone) controls.[5][22]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Lyse the cells and wash the plate.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Wash and add the enzyme substrate.

    • Stop the reaction when distinct spots emerge.

  • Analysis: Wash the plate with water, allow it to dry, and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol provides a general framework for performing ICS to detect NP(396-404)-specific, cytokine-producing T cells.

G cluster_stim Cell Stimulation cluster_stain Staining cluster_acq Data Acquisition s1 Incubate PBMCs with NP(396-404) peptide s2 Add protein transport inhibitor (e.g., Brefeldin A) s1->s2 s3 Incubate for 4-6 hours at 37°C s2->s3 st1 Surface stain for CD3, CD8, etc. s3->st1 st2 Fix and permeabilize cells st1->st2 st3 Intracellularly stain for IFN-γ, TNF-α, etc. st2->st3 a1 Wash cells st3->a1 a2 Acquire on flow cytometer a1->a2 end end a2->end Analyze data

Caption: Workflow for an Intracellular Cytokine Staining assay.

  • Stimulation:

    • In a 96-well plate, incubate 1 x 10^6 PBMCs with the NP(396-404) peptide (1 µg/mL) for 1-2 hours at 37°C.[11]

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[12][13]

  • Surface Staining:

    • Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C.[13]

  • Fixation and Permeabilization:

    • Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.[13]

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.[17]

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Protocol 3: MHC Class I Tetramer Staining

This protocol describes the staining of NP(396-404)-specific CD8+ T cells using an H-2Db/NP396-404 tetramer.

G cluster_tetramer Tetramer Incubation cluster_surface Surface Staining cluster_acq Data Acquisition t1 Incubate cells with fluorochrome-labeled tetramer t2 Incubate for 30-60 min at room temperature or 37°C t1->t2 s1 Add antibodies for surface markers (CD8, etc.) t2->s1 s2 Incubate for 30 min at 4°C s1->s2 a1 Wash cells s2->a1 a2 Acquire on flow cytometer a1->a2 end end a2->end Analyze data

Caption: Workflow for MHC Class I Tetramer Staining.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.

  • Tetramer Staining:

    • Centrifuge the tetramer reagent before use to pellet any aggregates.[7]

    • Incubate 1-2 x 10^6 cells with the fluorochrome-labeled H-2Db/NP396-404 tetramer for 30-60 minutes at room temperature or 37°C, protected from light.[17]

  • Surface Staining:

    • Without washing, add antibodies against surface markers, such as anti-CD8, and incubate for 30 minutes at 4°C.[7]

  • Washing and Acquisition:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer, adding a viability dye if desired.

    • Acquire the samples on a flow cytometer.

  • Analysis: Gate on live, single lymphocytes, then on CD8+ cells, and finally quantify the percentage of tetramer-positive cells.[7]

References

Technical Support Center: Optimizing Nucleoprotein (396-404) Concentration for T Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the concentration of Nucleoprotein (396-404) peptide for T cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the Nucleoprotein (396-404) peptide in a T cell proliferation assay?

A1: The optimal concentration of Nucleoprotein (396-404) peptide can vary depending on the specific experimental conditions, including the T cell donor, cell purity, and the assay readout. However, a common starting point for peptide stimulation in T cell assays is in the range of 1 to 10 µM.[1] For sensitive assays or to assess T cells with high avidity, lower concentrations in the nanomolar (nM) to picomolar (pM) range can be used.[2] It is crucial to perform a dose-titration experiment to determine the optimal concentration for your specific system.

Q2: How does the concentration of the Nucleoprotein (396-404) peptide affect the avidity of the responding T cells?

A2: The concentration of the peptide can significantly influence which T cell populations proliferate. High concentrations of peptide tend to stimulate a broad range of T cells, including those with low avidity for the peptide-MHC complex.[3][4] Conversely, lower peptide concentrations are more selective for high-avidity T cells, which are often more effective in their biological functions.[5][6] Therefore, titrating the peptide concentration is a critical step in studying T cell responses of a particular avidity.

Q3: What are the key signaling pathways activated by the Nucleoprotein (396-404) peptide in T cells?

A3: The interaction of the Nucleoprotein (396-404) peptide presented by an MHC class I molecule with the T cell receptor (TCR) initiates a cascade of intracellular signaling events. This process, known as TCR signaling, leads to T cell activation, proliferation, and differentiation.[7][8][9] Key downstream pathways include the activation of Lck, ZAP-70, LAT, and SLP-76, which ultimately leads to the activation of transcription factors like NFAT, AP-1, and NF-κB that drive the expression of genes required for T cell effector functions.[8][10]

Q4: What are common causes of failed or inconsistent T cell proliferation in response to Nucleoprotein (396-404) peptide stimulation?

A4: Several factors can lead to suboptimal T cell proliferation. These include:

  • Peptide Quality and Handling: Contamination of the peptide with substances like endotoxins or trifluoroacetic acid (TFA) can negatively impact cell viability and proliferation.[11][12] Improper storage of the peptide can lead to degradation.[11]

  • Suboptimal Peptide Concentration: Using a concentration that is too high can lead to T cell anergy or activation-induced cell death, while a concentration that is too low may not be sufficient to trigger a response.

  • Cell Viability and Density: Poor viability of peripheral blood mononuclear cells (PBMCs) or purified T cells at the start of the culture can lead to a weak proliferative response. The cell density in the culture is also a critical parameter to optimize.

  • Lack of Co-stimulation: T cell activation and proliferation often require a co-stimulatory signal in addition to the TCR signal. This is typically provided by the interaction of CD28 on the T cell with CD80/CD86 on antigen-presenting cells (APCs).[7][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low T cell proliferation Peptide concentration is too low.Perform a dose-response experiment with a wider range of peptide concentrations (e.g., 0.001 µM to 10 µM).
Poor peptide quality (e.g., degradation, contamination).Use a new, high-purity batch of peptide. Ensure proper storage and handling. Consider endotoxin testing of the peptide stock.[11]
Low viability of starting cell population.Check cell viability before starting the experiment using a method like trypan blue exclusion. Use freshly isolated cells whenever possible.
Insufficient co-stimulation.Ensure the presence of a sufficient number of antigen-presenting cells (APCs) in your culture or add a soluble co-stimulatory antibody like anti-CD28.
High background proliferation (in no-peptide control) Contamination of cell culture with mitogens.Use sterile technique and test all reagents for endotoxin contamination.
Non-specific stimulation from other components in the culture medium.Use a serum-free medium or screen different batches of serum for low background proliferation.
Cell death at high peptide concentrations Activation-induced cell death (AICD).Lower the peptide concentration. High peptide doses can lead to overstimulation and subsequent apoptosis of T cells.[3]
Peptide toxicity.Although rare for short peptides, test the peptide for cytotoxicity in the absence of T cell activation.
Inconsistent results between experiments Variation in peptide aliquots.Prepare single-use aliquots of the peptide stock solution to avoid multiple freeze-thaw cycles.[11]
Donor-to-donor variability in T cell responses.Use a consistent pool of healthy donors or characterize the response of each donor individually.
Differences in cell handling and culture conditions.Standardize all experimental parameters, including cell isolation procedures, cell density, incubation times, and reagents.

Quantitative Data Summary

The following table summarizes the concentrations of Nucleoprotein (396-404) peptide used in various T cell stimulation experiments as reported in the literature. This provides a reference range for designing your own optimization experiments.

ApplicationPeptide ConcentrationReference
In vitro stimulation for intracellular cytokine staining1 µM[14]
Restimulation of splenocytes for ELISPOT assay10⁻⁶ M (1 µM)[15]
In vitro culture with splenocytes for 5 hoursNot specified, but used for intracellular IFN-γ staining[16]
Pulsing of splenocytes for in vivo cytotoxicity assay1 µM[17]
Stimulation of memory CD8+ T cells100 nM[18]
In vitro stimulation of splenocytes2 x 10⁻¹⁰ M, 1 x 10⁻⁹ M, 5 x 10⁻⁹ M[2]

Experimental Protocols

Protocol: Optimizing Nucleoprotein (396-404) Concentration using a CFSE-based T Cell Proliferation Assay

This protocol outlines a method to determine the optimal concentration of Nucleoprotein (396-404) peptide for inducing the proliferation of specific CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

  • Nucleoprotein (396-404) peptide (FQPQNGQFI), high purity

  • Cryopreserved or freshly isolated human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque PLUS

  • Anti-human CD3 antibody (positive control)

  • Anti-human CD8 antibody (for flow cytometry)

  • Viability dye (for flow cytometry)

  • 96-well round-bottom culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell concentration and viability.

  • CFSE Labeling:

    • Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. The optimal CFSE concentration should be titrated to achieve bright staining with low toxicity.[19][20]

    • Incubate for 10-20 minutes at 37°C, protected from light.[19][21]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.

    • Prepare serial dilutions of the Nucleoprotein (396-404) peptide in complete RPMI-1640 medium. A suggested range is from 10 µM down to 0.001 µM.

    • Add 100 µL of the peptide dilutions to the respective wells.

    • Include the following controls:

      • Unstimulated control: Add 100 µL of medium without peptide.

      • Positive control: Add a known optimal concentration of anti-CD3 antibody.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-6 days. The optimal incubation time may need to be determined empirically.[20]

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with a viability dye and a fluorescently labeled anti-human CD8 antibody.

    • Acquire the samples on a flow cytometer.

    • Gate on live, single CD8+ T cells.

    • Analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells (cells that have diluted the CFSE dye).

Visualizations

T_Cell_Signaling_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide-MHC NP(396-404)-MHC TCR TCR/CD3 Peptide-MHC->TCR Signal 1 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K CD80/86 CD80/86 (on APC) CD80/86->CD28 Signal 2 (Co-stimulation) ZAP-70 ZAP-70 Lck->ZAP-70 LAT LAT ZAP-70->LAT SLP-76 SLP-76 ZAP-70->SLP-76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras PKC PKCθ PLCg1->PKC Ca Ca²⁺ influx PLCg1->Ca Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK NF-kB NF-κB PKC->NF-kB NFAT NFAT Ca->NFAT AP-1 AP-1 MAPK->AP-1 Proliferation Proliferation & Effector Function NFAT->Proliferation AP-1->Proliferation NF-kB->Proliferation

Caption: TCR Signaling Pathway upon NP(396-404) peptide recognition.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs CFSE_Label Label with CFSE Isolate_PBMCs->CFSE_Label Plate_Cells Plate CFSE-labeled PBMCs CFSE_Label->Plate_Cells Peptide_Dilution Prepare Peptide Dilutions (e.g., 0.001 to 10 µM) Add_Peptide Add Peptide Dilutions Peptide_Dilution->Add_Peptide Plate_Cells->Add_Peptide Incubate Incubate for 4-6 days Add_Peptide->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Antibodies Stain with Viability Dye & Anti-CD8 Ab Harvest_Cells->Stain_Antibodies Flow_Cytometry Acquire on Flow Cytometer Stain_Antibodies->Flow_Cytometry Analyze_Data Analyze Proliferation (CFSE Dilution) Flow_Cytometry->Analyze_Data

Caption: Workflow for optimizing NP(396-404) peptide concentration.

References

issues with Nucleoprotein (396-404) peptide stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of the Nucleoprotein (396-404) peptide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of the Nucleoprotein (396-404) peptide.

Issue 1: Peptide powder is difficult to see or appears as a gel.

  • Question: I received my lyophilized Nucleoprotein (396-404) peptide, but there is very little powder visible, or it has a gelatinous appearance. Is the product compromised?

  • Answer: This is a common observation and typically does not indicate a problem with the peptide's quality. Lyophilized peptides can be highly hygroscopic, meaning they readily absorb moisture from the air. This can cause the powder to appear as a thin film or a gel-like substance. The apparent volume of the powder can also vary between vials containing the same amount of peptide. Before reconstitution, it is recommended to centrifuge the vial briefly (e.g., at 12,000 x g for 20 seconds) to ensure all the peptide is at the bottom of the tube.

Issue 2: Poor solubility of the peptide during reconstitution.

  • Question: I am having difficulty dissolving the Nucleoprotein (396-404) peptide. What can I do?

  • Answer: The Nucleoprotein (396-404) peptide has the sequence FQPQNGQFI. The presence of hydrophobic residues like Phenylalanine (F) and Isoleucine (I) can sometimes lead to solubility challenges. If you are encountering issues with solubility in aqueous buffers, consider the following steps:

    • Ensure Proper Technique: Allow the lyophilized peptide and your chosen solvent to equilibrate to room temperature before mixing. This can prevent the formation of precipitates. Use gentle vortexing or swirling to dissolve the peptide; avoid vigorous shaking, which can promote aggregation.

    • Solvent Choice: While sterile water or phosphate-buffered saline (PBS) are common starting points, for peptides with hydrophobic residues, a small amount of an organic solvent may be necessary. Try dissolving the peptide in a minimal amount of dimethyl sulfoxide (DMSO) first, and then slowly add your aqueous buffer to the desired concentration.

    • Sonication: If clumps persist, gentle sonication in a water bath for a few minutes can help to break them up and facilitate dissolution.

Issue 3: Loss of peptide activity in functional assays.

  • Question: My Nucleoprotein (396-404) peptide is not eliciting the expected T-cell response in my experiments. What could be the cause?

  • Answer: A decrease in biological activity can be due to several factors related to peptide stability and handling:

    • Improper Storage: Peptides in solution are significantly less stable than in their lyophilized form. For long-term storage, lyophilized peptides should be kept at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

    • Chemical Degradation: The amino acid sequence of Nucleoprotein (396-404) contains Glutamine (Q), which can undergo deamidation, and Phenylalanine (F), which can be susceptible to oxidation under certain conditions. These modifications can alter the peptide's structure and function. To minimize this, use high-purity, sterile solvents for reconstitution and maintain a pH between 5 and 7.

    • Aggregation: Peptides can self-assemble into larger aggregates, which may not be biologically active. Aggregation can be influenced by factors such as concentration, temperature, and pH. If you suspect aggregation, you can try to disaggregate the peptide solution by gentle sonication.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the lyophilized Nucleoprotein (396-404) peptide?

    • A1: For long-term storage, lyophilized Nucleoprotein (396-404) peptide should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant to protect it from moisture.[1] Under these conditions, the peptide can be stable for several years. For short-term storage of a few weeks, 4°C is acceptable.

  • Q2: What is the recommended procedure for reconstituting the peptide?

    • A2: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation.[1] Briefly centrifuge the vial to pellet all the lyophilized powder. Reconstitute the peptide in a sterile solvent, such as sterile distilled water or a buffer appropriate for your experiment. Gentle vortexing or swirling is recommended to dissolve the peptide.[2]

  • Q3: How should I store the Nucleoprotein (396-404) peptide once it is in solution?

    • A3: Peptide solutions are much less stable than the lyophilized powder. It is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -80°C. This will minimize degradation from repeated freeze-thaw cycles. A provider of this peptide recommends storage at -80°C for up to 6 months or at -20°C for up to 1 month when in solution.

Stability and Degradation

  • Q4: What are the main factors that can affect the stability of the Nucleoprotein (396-404) peptide?

    • A4: The primary factors affecting peptide stability are temperature, pH, and exposure to oxygen and moisture.[3][4] High temperatures, extreme pH levels, and repeated freeze-thaw cycles can lead to chemical degradation (e.g., hydrolysis, deamidation, oxidation) and physical instability (e.g., aggregation).

  • Q5: Are there any specific amino acids in the Nucleoprotein (396-404) sequence (FQPQNGQFI) that are particularly sensitive to degradation?

    • A5: Yes, the sequence contains amino acids that can be susceptible to degradation. The Glutamine (Q) residue can undergo deamidation, a common degradation pathway for peptides. Phenylalanine (F) can be prone to oxidation, although to a lesser extent than residues like Methionine or Tryptophan.

  • Q6: What is peptide aggregation and how can I prevent it?

    • A6: Peptide aggregation is the self-association of peptide molecules to form larger, often insoluble, structures that can lead to a loss of biological activity.[5] The hydrophobic residues in the Nucleoprotein (396-404) sequence may contribute to its aggregation potential. To minimize aggregation, avoid high peptide concentrations, vigorous shaking during reconstitution, and multiple freeze-thaw cycles. Storing the peptide in appropriate buffers at a slightly acidic to neutral pH (5-7) can also help.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Nucleoprotein (396-404) Peptide

FormStorage TemperatureDurationRecommendations
Lyophilized Powder-80°CSeveral yearsPreferred for long-term storage. Store with a desiccant in a sealed container.
Lyophilized Powder-20°CUp to several yearsSuitable for long-term storage. Store with a desiccant in a sealed container.[1]
Lyophilized Powder4°CSeveral weeksAcceptable for short-term storage.[6]
In Solution-80°CUp to 6 monthsRecommended for storing reconstituted peptide. Prepare single-use aliquots.
In Solution-20°CUp to 1 monthSuitable for shorter-term storage of aliquots. Avoid frost-free freezers.[7]
In Solution4°C1-2 weeksNot recommended for long-term storage due to lower stability.[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Nucleoprotein (396-404) Peptide

  • Equilibration: Remove the vial of lyophilized peptide from cold storage and allow it to warm to room temperature in a desiccator for at least 30 minutes. This prevents moisture condensation upon opening.[1][8]

  • Centrifugation: Briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds) to ensure that all the peptide powder is collected at the bottom of the vial.[9]

  • Solvent Addition: Using a sterile pipette tip, slowly add the desired volume of a pre-determined, sterile solvent (e.g., sterile water, PBS, or a buffer suitable for your application) to the vial.

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking to minimize the risk of aggregation.[2] If necessary, a brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: Once the peptide is fully dissolved, dispense the solution into single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -80°C.

Protocol 2: Assessment of Peptide Purity and Stability by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a solution of the Nucleoprotein (396-404) peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent, such as a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • HPLC System and Column: Use a reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.

  • Mobile Phase: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Program a linear gradient to elute the peptide. A typical gradient might be from 5% to 60% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution of the peptide and any potential degradation products using a UV detector at a wavelength of 214-220 nm, which is optimal for detecting the peptide bond.

  • Data Analysis: The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. Stability can be assessed by comparing the chromatograms of fresh and stored samples, looking for the appearance of new peaks or a decrease in the main peak area over time.

Visualizations

experimental_workflow Experimental Workflow for Peptide Stability Assessment cluster_prep Sample Preparation cluster_storage Storage and Incubation cluster_analysis Analysis cluster_results Data Interpretation start Lyophilized Nucleoprotein (396-404) Peptide reconstitute Reconstitute in appropriate solvent start->reconstitute aliquot Prepare aliquots for different time points and conditions reconstitute->aliquot time_zero Time zero analysis (fresh sample) aliquot->time_zero storage_conditions Store aliquots at different temperatures (e.g., 4°C, -20°C, -80°C) aliquot->storage_conditions hplc Analyze by RP-HPLC time_zero->hplc time_points Collect samples at various time intervals (e.g., 1 week, 1 month, 6 months) storage_conditions->time_points time_points->hplc functional_assay Perform functional assay (e.g., T-cell stimulation) time_points->functional_assay ms Analyze by Mass Spectrometry hplc->ms Confirm identity of degradation products purity_assessment Assess purity and identify degradation peaks hplc->purity_assessment activity_correlation Correlate stability with biological activity functional_assay->activity_correlation stability_profile Determine stability profile under different conditions purity_assessment->stability_profile stability_profile->activity_correlation troubleshooting_workflow Troubleshooting Peptide Stability Issues cluster_storage_solutions Storage Solutions cluster_handling_solutions Handling Solutions cluster_solubility_solutions Solubility Solutions start Problem Encountered (e.g., low activity, precipitation) check_storage Review Storage Conditions (Temp, duration, lyophilized vs. solution) start->check_storage check_handling Review Handling Procedures (Reconstitution, freeze-thaw cycles) start->check_handling check_solubility Assess Solubility (Visual inspection, solvent choice) start->check_solubility aliquot_more Prepare fresh aliquots from lyophilized stock check_storage->aliquot_more optimize_temp Ensure storage at -80°C for solutions check_storage->optimize_temp minimize_freeze_thaw Use single-use aliquots check_handling->minimize_freeze_thaw gentle_mixing Use gentle vortexing/swirling check_handling->gentle_mixing change_solvent Try alternative solvent (e.g., with DMSO) check_solubility->change_solvent sonicate Gentle sonication check_solubility->sonicate end_node Re-evaluate in Assay aliquot_more->end_node optimize_temp->end_node minimize_freeze_thaw->end_node gentle_mixing->end_node change_solvent->end_node sonicate->end_node

References

Technical Support Center: NP(396-404) Tetramer Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NP(396-404) tetramer staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and incubation time for NP(396-404) tetramer staining?

A1: The optimal temperature and incubation time can vary depending on the specific experimental conditions. However, common recommendations for MHC class I tetramers, including NP(396-404), range from room temperature for 20-60 minutes to 37°C for 20-60 minutes.[1][2][3] Some protocols suggest that staining at 37°C can be complete within 5-20 minutes.[2] It is crucial to titrate the tetramer and optimize the staining conditions for your specific cell type and experimental setup.[1][4] Prolonged incubation should be avoided as it can lead to the internalization of the tetramer, resulting in false negatives.[2]

Q2: How can I reduce non-specific binding and background staining?

A2: High background can obscure positive signals. To minimize non-specific binding, consider the following:

  • Use an Fc receptor block: Pre-incubating cells with an Fc receptor blocking agent can prevent the tetramer from binding to Fc receptors on cells like B cells, NK cells, and monocytes.[5]

  • Include a viability dye: Dead cells are prone to non-specific antibody and tetramer binding.[5] Using a viability dye allows for the exclusion of dead cells during flow cytometry analysis.

  • Use a dump channel: A dump channel containing antibodies against markers of unwanted cell types (e.g., B cells, NK cells, monocytes) can help exclude these cells from the analysis.[5]

  • Titrate the tetramer: Using the optimal concentration of the tetramer is critical. Too high a concentration can lead to increased background.

  • Wash cells thoroughly: Ensure adequate washing steps after tetramer and antibody incubations to remove unbound reagents.[1][6]

Q3: My tetramer signal is weak. How can I improve it?

A3: A weak signal can be due to several factors. Here are some strategies to enhance the staining intensity:

  • Use brighter fluorochromes: The choice of fluorochrome conjugated to the tetramer can significantly impact signal brightness.

  • Sequential staining: Staining with the tetramer first, followed by antibodies for surface markers, is often recommended to prevent steric hindrance and potential inhibition of tetramer binding.[5]

  • Use a protein kinase inhibitor (PKI): T-cell receptor (TCR) internalization after tetramer binding can reduce the signal. Pre-treatment with a PKI like dasatinib can reduce TCR internalization and increase staining intensity.

  • Signal amplification: In some cases, a secondary antibody targeting the fluorochrome on the tetramer can be used to amplify the signal.

Q4: Should I fix my cells before or after tetramer staining?

A4: It is generally not recommended to fix cells before tetramer staining, as fixation can alter the TCR and prevent tetramer binding.[5] If fixation is necessary, it should be performed after the staining is complete. Methanol-free formaldehyde-based fixatives are often recommended, and samples should ideally be analyzed within 24 hours.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background/Non-specific Staining 1. Tetramer concentration too high.2. Inadequate washing.3. Non-specific binding to dead cells.4. Fc receptor binding.1. Titrate the tetramer to determine the optimal concentration.2. Increase the number and volume of washes.3. Use a viability dye to exclude dead cells from analysis.[5]4. Use an Fc receptor block prior to staining.[5]
Weak or No Signal 1. Low frequency of antigen-specific T cells.2. Suboptimal staining conditions (temperature, time).3. TCR internalization.4. Steric hindrance from other antibodies.5. Improperly stored or degraded tetramer.1. Increase the number of cells acquired.2. Optimize incubation temperature and time. Try staining at 37°C for 20-30 minutes.[2]3. Consider pre-treatment with a protein kinase inhibitor.4. Perform sequential staining: tetramer first, then surface marker antibodies.[5]5. Check the expiration date and storage conditions of the tetramer.
Poor Resolution Between Positive and Negative Populations 1. Suboptimal instrument settings.2. Spectral overlap from other fluorochromes.3. High background staining.1. Optimize flow cytometer settings, including PMT voltages and compensation.2. Carefully select fluorochromes with minimal spectral overlap.3. Refer to "High Background" troubleshooting.

Quantitative Data Summary

The following table summarizes recommended staining conditions for MHC class I tetramers based on a review of available protocols. It is important to note that these are general guidelines, and optimal conditions should be determined empirically for each experiment.

Parameter Condition 1 Condition 2 Condition 3 Reference(s)
Incubation Temperature Room Temperature37°C4°C[1][2][4]
Incubation Time 20 - 60 minutes20 - 60 minutes30 - 60 minutes[1][2][3]
Tetramer Concentration Titration Recommended (e.g., 30 nM starting point)Titration Recommended (e.g., 1-20 µg/ml for class II)Titration Recommended[1][4]

Experimental Protocols

Protocol 1: Standard NP(396-404) Tetramer Staining

This protocol is a general guideline for staining peripheral blood mononuclear cells (PBMCs).

Materials:

  • PBMCs

  • FACS Buffer (PBS + 2% FCS + 0.5 mM EDTA)

  • NP(396-404) Tetramer (fluorochrome-conjugated)

  • Anti-CD8 antibody (and other surface marker antibodies)

  • Viability Dye

  • Fc Receptor Block (optional)

  • 96-well U-bottom plate

Procedure:

  • Prepare a single-cell suspension of PBMCs.

  • Wash 1-2 x 10^6 cells with FACS buffer.

  • (Optional) Resuspend cells in Fc receptor block and incubate according to the manufacturer's instructions.

  • Wash the cells with FACS buffer.

  • Resuspend the cell pellet in the recommended dilution of the NP(396-404) tetramer.

  • Incubate for 1 hour at room temperature, protected from light.[3]

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in the antibody cocktail containing anti-CD8 and other desired surface markers.

  • Incubate for 30 minutes on ice, protected from light.[3]

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Analyze the cells by flow cytometry.

Protocol 2: Optimized Staining at 37°C

This protocol may enhance signal intensity for some tetramers.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Resuspend the cell pellet in the recommended dilution of the NP(396-404) tetramer.

  • Incubate for 20 minutes at 37°C, protected from light.[2]

  • Proceed with steps 7-12 of Protocol 1.

Visualizations

TetramerStainingWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis prep_cells Prepare Single-Cell Suspension wash1 Wash Cells with FACS Buffer prep_cells->wash1 fc_block Optional: Fc Receptor Block wash1->fc_block wash2 Wash Cells fc_block->wash2 tetramer_stain Incubate with NP(396-404) Tetramer (e.g., 1h at RT or 20 min at 37°C) wash2->tetramer_stain wash3 Wash Cells (2x) tetramer_stain->wash3 ab_stain Incubate with Surface Antibodies (e.g., anti-CD8) on Ice wash3->ab_stain wash4 Wash Cells (2x) ab_stain->wash4 viability_stain Resuspend in Viability Dye wash4->viability_stain acquire Acquire on Flow Cytometer viability_stain->acquire gate Gate on Live, Singlet, CD8+ Cells acquire->gate analyze Analyze Tetramer+ Population gate->analyze

Caption: Experimental workflow for NP(396-404) tetramer staining.

TroubleshootingLogic cluster_weak Weak/No Signal cluster_high High Background start Staining Issue? check_weak start->check_weak check_high start->check_high check_freq Low Cell Frequency? optimize_cond Optimize Staining (Temp/Time) check_freq->optimize_cond check_tcr Consider TCR Internalization (Use PKI) optimize_cond->check_tcr seq_stain Use Sequential Staining check_tcr->seq_stain check_reagent Check Tetramer Viability seq_stain->check_reagent titrate Titrate Tetramer wash Improve Washing titrate->wash viability Use Viability Dye wash->viability fc Use Fc Block viability->fc

Caption: Troubleshooting logic for common tetramer staining issues.

References

Technical Support Center: Nucleoprotein (396-404) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleoprotein (396-404) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in Nucleoprotein (396-404) assays?

A1: Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the detection enzyme, to unintended surfaces or molecules within the assay system.[1][2] In the context of a Nucleoprotein (396-404) peptide-based assay, this means antibodies or other reagents may bind directly to the microplate surface or to other proteins in the sample, rather than specifically to the immobilized NP (396-404) peptide. This unwanted binding is a primary source of high background signals, which can obscure the true signal from the specific interaction you are trying to measure.[3] High background reduces assay sensitivity, making it difficult to detect low concentrations of your target analyte and leading to inaccurate or unreliable data.[3][4]

Q2: I am observing high background in my negative control wells. What are the likely causes?

A2: High background in negative control wells is a clear indicator of non-specific binding. The most common causes fall into two main categories: inadequate plate blocking and insufficient washing.[5] Other contributing factors can include using too high a concentration of detection antibody, cross-reactivity of reagents, or contamination.[4][5][6] It is crucial to run appropriate controls, including blanks and negative controls, to identify and troubleshoot the source of the high background.[4]

Q3: How can I optimize the blocking step to reduce non-specific binding?

A3: The blocking step is critical for preventing non-specific binding by saturating unoccupied sites on the microplate surface.[3][7] To optimize this step, you can try several strategies:

  • Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA), you could try increasing the concentration (e.g., from 1% to 2% w/v).[5]

  • Extend Incubation Time: Allowing the blocking buffer to incubate for a longer period can ensure more complete coverage of the plate surface.[5]

  • Change the Blocking Agent: Not all blocking agents are suitable for every assay.[8] If BSA is not effective, consider trying other protein-based blockers like casein or non-fat dry milk.[4][9] Alternatively, protein-free blocking buffers are also available.

  • Add a Detergent: Including a small amount of a non-ionic detergent, such as Tween-20 (typically 0.05% v/v), in your blocking buffer can help to reduce hydrophobic interactions that contribute to non-specific binding.[5][10]

Q4: What is the role of washing steps, and how can they be improved?

A4: Washing steps are essential for removing unbound and non-specifically bound reagents from the wells.[4][10] Insufficient washing is a common cause of high background.[5] To improve your washing protocol:

  • Increase the Number of Washes: Try adding one or two extra wash cycles.[5]

  • Increase Wash Volume: Ensure the volume of wash buffer is sufficient to completely cover the well surface; a common standard is 300 µl per well.[11]

  • Optimize Aspiration: Make sure the aspiration step completely removes the wash buffer from the wells, as residual volume can contribute to high background.[11]

  • Add a Soaking Step: A brief incubation or "soaking" step of 30 seconds between aspiration and the next wash can improve removal of non-specifically bound material.[5]

  • Include Detergent: Using a wash buffer containing a non-ionic detergent like Tween-20 (commonly 0.01% to 0.1%) helps to disrupt weak, non-specific interactions.[4][5]

Q5: Could my detection antibody be the source of the non-specific binding?

A5: Yes, the detection antibody can contribute to high background. If the concentration of the detection antibody is too high, it can lead to increased non-specific binding.[10] It is important to optimize the antibody concentration to find the right balance between a strong specific signal and low background. Additionally, the antibody itself may exhibit non-specific binding to other proteins or the plate surface.[5] If you suspect this is the case, you may need to try a different antibody or include additional blocking agents in your antibody dilution buffer.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate

This is often indicative of a systemic issue with one of the assay steps. The following workflow can help you diagnose and resolve the problem.

A High Background Observed B Review Blocking Protocol A->B Check Blocking E Review Washing Protocol A->E Check Washing H Titrate Detection Antibody A->H Check Reagents C Increase Blocking Time/ Concentration B->C D Change Blocking Agent (e.g., Casein) B->D C->E If persists J Problem Resolved C->J Successful D->E If persists D->J Successful F Increase Number of Wash Cycles E->F G Increase Wash Buffer Volume/Detergent E->G F->H If persists F->J Successful G->H If persists G->J Successful I Lower Antibody Concentration H->I I->J Successful

Caption: Troubleshooting workflow for high background.

Experimental Protocols

Protocol 1: Optimizing the Blocking Buffer

This protocol is designed to test different blocking agents and concentrations to minimize non-specific binding.

  • Plate Coating: Coat a 96-well microplate with the Nucleoprotein (396-404) peptide according to your standard protocol. Also, include wells that are not coated with the peptide to serve as a background control.

  • Blocking:

    • Prepare several different blocking buffers for testing. See the table below for examples.

    • Add 200 µL of each blocking buffer to a set of coated and uncoated wells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with your standard wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection Antibody Incubation: Add your detection antibody, diluted in the corresponding blocking buffer, to each well.

  • Subsequent Steps: Proceed with the remaining steps of your assay (e.g., addition of secondary antibody-enzyme conjugate and substrate).

  • Analysis: Compare the signal in the uncoated wells for each blocking condition. The optimal blocking buffer will result in the lowest signal in these background wells while maintaining a strong signal in the coated wells.

Data Presentation: Comparison of Blocking Agents
Blocking AgentConcentrationAverage Background Signal (OD)Signal-to-Noise Ratio
BSA1% (w/v)0.4508.9
BSA2% (w/v)0.32012.5
Casein1% (w/v)0.15026.7
Non-Fat Dry Milk5% (w/v)0.21019.0
Commercial Blocker1X0.12033.3

Note: These are example data and actual results may vary.

Protocol 2: Optimizing Wash Steps

This protocol helps to determine the optimal number of washes and the composition of the wash buffer.

  • Plate Preparation: Coat and block a 96-well microplate using your now-optimized blocking protocol.

  • Incubation with Detection Reagent: Add a high concentration of your detection antibody or enzyme conjugate to all wells to intentionally induce a high background situation. Incubate for your standard time.

  • Washing Procedure:

    • Divide the plate into sections to test different washing conditions.

    • Variable Number of Washes: In one section, wash the wells 3, 4, 5, or 6 times with your standard wash buffer.

    • Variable Detergent Concentration: In another section, use wash buffers with varying concentrations of Tween-20 (e.g., 0.05%, 0.1%, 0.2%).

    • Inclusion of a Soaking Step: In a third section, compare your standard wash protocol with one that includes a 30-second soak with the wash buffer in each cycle.

  • Assay Completion: Add the substrate and measure the signal.

  • Analysis: Compare the background signals from the different washing conditions. The optimal condition will be the one that provides the lowest background without significantly reducing the specific signal (which you would test in a separate experiment with your antigen).

Data Presentation: Effect of Wash Cycles on Background
Number of Wash CyclesAverage Background Signal (OD)
30.510
40.350
50.220
60.215

Note: These are example data and actual results may vary.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between potential causes of non-specific binding and the corresponding troubleshooting strategies.

cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies A Inadequate Blocking E Optimize Blocking (Agent, Time, Conc.) A->E B Insufficient Washing F Optimize Washing (Cycles, Volume, Detergent) B->F C High Reagent Concentration G Titrate Antibodies/ Conjugates C->G D Reagent Cross-Reactivity H Use Pre-adsorbed Antibodies / Change Diluent D->H

Caption: Causes and solutions for non-specific binding.

References

variability in experimental results with Nucleoprotein (396-404)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Nucleoprotein (396-404). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common sources of variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Nucleoprotein (396-404) and what is its primary application in research?

A1: Nucleoprotein (396-404), also referred to as NP (396-404), is the H-2D(b)-restricted immunodominant epitope derived from the lymphocytic choriomeningitis virus (LCMV) nucleoprotein.[1] It is widely used as a model viral antigen in immunological studies to investigate cytotoxic T lymphocyte (CTL) responses, T-cell activation, and MHC-I antigen presentation.[2][3][4]

Q2: What are the most critical factors for ensuring the stability and activity of the Nucleoprotein (396-404) peptide?

A2: The stability of the lyophilized peptide is paramount for reproducible results. Proper storage and handling are crucial. The peptide should be stored at -20°C for short-term and -80°C for long-term storage, protected from light.[1][5][6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide into single-use amounts.[5][6] When preparing solutions, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture absorption.[6][7] For peptide solutions, use sterile buffers at a pH of 5-6 and store aliquots at -20°C for short-term use, as their shelf-life is limited.[5][6]

Q3: I am observing high variability in my ELISpot assay results. What are the common causes?

A3: High variability in ELISpot assays is a known challenge but can be managed. Key factors contributing to this variability include a lack of standardized protocols and data analysis methods between experiments or even between different users in the same lab.[8][9] The density of peripheral blood mononuclear cells (PBMCs) per well is a critical parameter that can significantly impact the results.[8] Additionally, the quality and handling of the NP (396-404) peptide, as well as the health and viability of the cells, are crucial for obtaining reproducible data. Studies have shown that standardizing assay procedures and data analysis can significantly improve inter-laboratory reproducibility.[8][9][10][11]

Q4: My T-cell activation assays show inconsistent results. What should I troubleshoot?

A4: Inconsistent T-cell activation can stem from several sources. Firstly, verify the integrity of your NP (396-404) peptide stock through proper storage and handling as outlined in Q2. Secondly, optimize the peptide concentration and stimulation time for your specific cell type and experimental setup. The health and density of your T cells are also critical; using a consistent number of viable cells in each experiment is essential.[12] Finally, consider the possibility of T-cell exhaustion, particularly in experiments involving chronic viral infection models, as this can lead to a diminished response to the epitope.[13][14]

Troubleshooting Guides

Issue 1: Low or No T-Cell Response to Nucleoprotein (396-404)

This troubleshooting guide follows a logical workflow to identify the potential cause of a weak or absent T-cell response in your experiments.

Low_Response_Troubleshooting start Start: Low/No T-Cell Response peptide_check Step 1: Verify Peptide Integrity start->peptide_check peptide_storage Check Storage Conditions (-20°C/-80°C, dark) peptide_check->peptide_storage Improper Storage? peptide_handling Review Handling Procedures (Aliquoting, Equilibration) peptide_check->peptide_handling Incorrect Handling? cell_check Step 2: Assess Cell Health and Density peptide_check->cell_check Peptide OK end Resolution peptide_storage->end peptide_handling->end cell_viability Confirm High Cell Viability (e.g., Trypan Blue) cell_check->cell_viability Low Viability? cell_density Standardize Cell Plating Density cell_check->cell_density Inconsistent Density? assay_check Step 3: Evaluate Assay Parameters cell_check->assay_check Cells OK cell_viability->end cell_density->end peptide_conc Optimize Peptide Concentration assay_check->peptide_conc Suboptimal Concentration? stim_time Optimize Stimulation Time assay_check->stim_time Suboptimal Time? apc_function Verify Antigen Presenting Cell (APC) Function assay_check->apc_function APC Issues? peptide_conc->end stim_time->end apc_function->end MHC_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NP Nucleoprotein Proteasome Proteasome NP->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport ERAP ERAP TAP->ERAP Trimming MHC_I MHC Class I ERAP->MHC_I Loading Peptide_MHC Peptide-MHC-I Complex MHC_I->Peptide_MHC Cell_Surface Cell Surface Presentation (T-Cell Recognition) Peptide_MHC->Cell_Surface Transport Cytotoxicity_Assay_Workflow start Start: In Vivo Cytotoxicity Assay prep_targets Prepare Target Cells (e.g., from CD45.1+ mice) start->prep_targets split_cells Split into 3 Populations prep_targets->split_cells pulse_high Pulse with High [NP 396-404] split_cells->pulse_high pulse_low Pulse with Low [NP 396-404] split_cells->pulse_low pulse_control Pulse with Control Peptide split_cells->pulse_control label_high Label with High [CFSE] pulse_high->label_high label_mid Label with Mid [CFSE] pulse_low->label_mid label_low Label with Low [CFSE] pulse_control->label_low mix_inject Mix 1:1:1 and Inject into Recipient label_high->mix_inject label_mid->mix_inject label_low->mix_inject incubation Incubate for 2-4 hours mix_inject->incubation harvest_analyze Harvest Spleens and Analyze by Flow Cytometry incubation->harvest_analyze calculate_killing Calculate Percent Specific Killing harvest_analyze->calculate_killing end End calculate_killing->end

References

best practices for handling and dissolving Nucleoprotein (396-404) peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nucleoprotein (396-404) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, dissolution, and application of this peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Nucleoprotein (396-404) peptide?

A1: The Nucleoprotein (396-404) peptide is a nine-amino-acid fragment (sequence: Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile or FQPQNGQFI) derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV).[1][2] It is a well-characterized, H-2D(b)-restricted immunodominant epitope, making it a valuable tool for studying virus-specific CD8+ T cell responses in mouse models of viral infection.[1][2]

Q2: What are the main applications of this peptide?

A2: The Nucleoprotein (396-404) peptide is primarily used in immunological research to:

  • Stimulate and identify LCMV-specific CD8+ T cells in assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays.[3]

  • Visualize antigen-specific T cells using MHC tetramers in flow cytometry.[4][5]

  • Study the induction and exhaustion of T cell responses during chronic viral infections.[5]

  • Serve as a model viral antigen in the development of T-cell-based vaccines and immunotherapies.[3]

Q3: What are the storage recommendations for the Nucleoprotein (396-404) peptide?

A3: Proper storage is crucial to maintain the integrity and activity of the peptide. Please refer to the table below for detailed storage conditions for both the lyophilized powder and peptide solutions.

Quantitative Data Summary

ParameterValueSource
Sequence FQPQNGQFI[6][7]
Molecular Formula C50H71N13O14[8]
Molecular Weight 1078.18 g/mol [8]
Purity >90% (typically confirmed by HPLC/MS)[3]
Appearance White to off-white lyophilized powder[1]
Storage of Lyophilized Powder -80°C for up to 2 years; -20°C for up to 1 year. Store sealed and protected from moisture and light.[1]
Storage of Stock Solutions -80°C for up to 6 months; -20°C for up to 1 month. Store in sealed aliquots to avoid freeze-thaw cycles.[1][7]
Reported Solubility in Water Up to 100 mg/mL (92.75 mM). May require sonication for complete dissolution.[7]

Troubleshooting Guide

Issue: The peptide is difficult to dissolve in aqueous buffer.

  • Possible Cause 1: Insufficient agitation.

    • Solution: Vortex the solution for 1-2 minutes. If the peptide is still not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[7] Be cautious with sonication to avoid excessive heating, which could degrade the peptide.

  • Possible Cause 2: Peptide has formed aggregates.

    • Solution: While this peptide is generally soluble in water, hydrophobic residues can sometimes lead to aggregation. To circumvent this, first, dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Then, slowly add the aqueous buffer to the desired final concentration while gently vortexing.

  • Possible Cause 3: The pH of the solution is close to the peptide's isoelectric point (pI).

    • Solution: The theoretical pI of the FQPQNGQFI peptide is in the neutral range. Peptides are least soluble at their pI. To enhance solubility, try adjusting the pH of your buffer slightly away from neutral (e.g., pH 8.0-8.5 or pH 5.0-6.0). However, always consider the compatibility of the final pH with your experimental system.

Issue: Inconsistent results in T-cell stimulation assays.

  • Possible Cause 1: Peptide degradation due to improper storage or handling.

    • Solution: Ensure the lyophilized peptide and stock solutions are stored at the recommended temperatures and protected from light and moisture.[1] Aliquot stock solutions to minimize freeze-thaw cycles.[7] Allow the peptide vial to warm to room temperature before opening to prevent condensation.

  • Possible Cause 2: Inaccurate peptide concentration.

    • Solution: Reconstitute the entire vial of lyophilized peptide to ensure an accurate starting concentration. Avoid weighing out small amounts of the powder, as this can be inaccurate. Perform a concentration determination of your stock solution using a method like UV spectroscopy, if possible.

  • Possible Cause 3: Bacterial contamination of the peptide solution.

    • Solution: Use sterile buffers for reconstitution. If you are using the peptide in cell culture, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter.[2]

Experimental Protocols

Detailed Methodology for Intracellular Cytokine Staining (ICS) Assay

This protocol outlines the steps for stimulating splenocytes with the Nucleoprotein (396-404) peptide to detect antigen-specific CD8+ T cells by measuring intracellular IFN-γ production via flow cytometry.

Materials:

  • Nucleoprotein (396-404) peptide

  • Splenocytes from LCMV-infected or control mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Brefeldin A (GolgiPlug™ or similar)

  • Anti-mouse CD16/CD32 (Fc block)

  • Fluorochrome-conjugated antibodies against mouse surface markers (e.g., CD8, CD44)

  • Fixation/Permeabilization solution

  • Fluorochrome-conjugated antibody against mouse IFN-γ

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • 96-well round-bottom plate

  • Flow cytometer

Procedure:

  • Peptide Reconstitution:

    • Briefly centrifuge the vial of lyophilized Nucleoprotein (396-404) peptide to collect the powder at the bottom.

    • Reconstitute the peptide in sterile, high-purity water or DMSO to a stock concentration of 1 mg/mL. Vortex or sonicate briefly to ensure complete dissolution.

    • Further dilute the stock solution in complete RPMI-1640 medium to a working concentration (e.g., 2 µg/mL).

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from your experimental and control mice.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in complete RPMI-1640 medium.

  • Cell Stimulation:

    • Add 1 x 10^6 cells (100 µL) to the wells of a 96-well round-bottom plate.

    • Add 100 µL of the 2 µg/mL peptide working solution to the appropriate wells for a final concentration of 1 µg/mL.

    • Include a negative control (cells with medium only) and a positive control (e.g., PMA/Ionomycin).

    • Add Brefeldin A to all wells at the manufacturer's recommended concentration to inhibit cytokine secretion.

    • Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining:

    • After incubation, centrifuge the plate and discard the supernatant.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing Fc block and incubate for 10-15 minutes at 4°C.

    • Add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD8, anti-CD44) and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining:

    • Resuspend the cells in fixation/permeabilization solution and incubate according to the manufacturer's instructions.

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer containing the anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD8+ T cells and then quantifying the percentage of IFN-γ positive cells.

Visualizations

Peptide_Dissolution_Workflow start Start: Lyophilized Nucleoprotein (396-404) Peptide centrifuge Centrifuge vial briefly start->centrifuge reconstitute Reconstitute in sterile H2O or DMSO to create stock solution centrifuge->reconstitute vortex Vortex thoroughly reconstitute->vortex check_solubility Is peptide fully dissolved? vortex->check_solubility sonicate Sonicate in water bath (10-15 min) check_solubility->sonicate No aliquot Aliquot stock solution check_solubility->aliquot Yes sonicate->check_solubility store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end ICS_Assay_Workflow start Start: Prepare single-cell suspension of splenocytes stimulate Stimulate cells with NP (396-404) peptide + Brefeldin A (5-6h) start->stimulate surface_stain Wash and perform surface marker staining (e.g., CD8, CD44) stimulate->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Perform intracellular staining for IFN-γ fix_perm->intracellular_stain acquire Acquire samples on a flow cytometer intracellular_stain->acquire analyze Analyze data: Gate on CD8+ cells and quantify IFN-γ+ population acquire->analyze

References

Technical Support Center: Synthetic Nucleoprotein (396-404) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and troubleshooting for the synthetic Nucleoprotein (396-404) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the Nucleoprotein (396-404) peptide?

A1: The Nucleoprotein (396-404) peptide is a synthetic nine-amino-acid peptide with the sequence FQPQNGQFI[1][2]. It is an immunodominant epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV) and is restricted by the H-2D(b) major histocompatibility complex (MHC) class I molecule[1][2]. It is widely used as a model antigen in immunological studies, particularly in T-cell assays such as ELISPOT and intracellular cytokine staining (ICS) to study cytotoxic T lymphocyte (CTL) responses[2][3][4].

Q2: What are the recommended storage and handling conditions for this peptide?

A2: To ensure the stability and integrity of the lyophilized Nucleoprotein (396-404) peptide, it is crucial to follow proper storage and handling procedures.

ConditionRecommendationRationale
Long-term Storage Store lyophilized peptide at -20°C or -80°C in a sealed container with a desiccant.Minimizes degradation from moisture, oxidation, and bacterial contamination, ensuring stability for up to several years.
Short-term Storage Lyophilized peptide is stable at room temperature for days to weeks.Provides flexibility for shipping and short-term handling.
Reconstitution Allow the vial to equilibrate to room temperature before opening to prevent condensation.Peptides can be hygroscopic, and moisture absorption can reduce stability.
Dissolving Test solubility in a small amount of peptide first. A recommended starting solvent is sterile, distilled water. If solubility is an issue, consider using a small amount of DMSO, followed by dilution with an aqueous buffer.The peptide's sequence will determine its solubility characteristics. Testing a small amount prevents the loss of the entire sample if the chosen solvent is inappropriate.
Storage in Solution Aliquot the dissolved peptide into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.The shelf-life of peptides in solution is limited. Aliquoting and proper storage minimize degradation. For T-cell assays, it's often recommended to prepare fresh solutions or use them shortly after thawing.

Q3: What are the typical quality control specifications for the synthetic Nucleoprotein (396-404) peptide?

A3: Reputable suppliers of the Nucleoprotein (396-404) peptide provide a Certificate of Analysis (CoA) detailing the results of their quality control testing. Key specifications include:

ParameterTypical SpecificationMethod
Appearance White to off-white powderVisual Inspection
Purity ≥95% (often >98% for high-purity grades)High-Performance Liquid Chromatography (HPLC)
Identity Conforms to the expected molecular weightMass Spectrometry (MS)
Peptide Content Typically determined by Amino Acid Analysis or UV spectrophotometryAmino Acid Analysis (AAA) or UV Spec

This table is a generalized representation. Always refer to the supplier-specific CoA for exact specifications.

Troubleshooting Guides

This section addresses common issues encountered during experiments using the Nucleoprotein (396-404) peptide.

Problem 1: Low or No T-cell Response in ELISPOT or ICS Assays

Possible Causes & Solutions:

  • Peptide Degradation:

    • Cause: Improper storage or handling of the peptide stock solution, leading to loss of activity.

    • Solution: Always store the lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen stock. To verify peptide integrity, consider re-analyzing the peptide stock by HPLC and MS.

  • Incorrect Peptide Concentration:

    • Cause: Inaccurate initial weighing of the lyophilized peptide or errors in dilution calculations.

    • Solution: Use a calibrated microbalance to weigh the peptide. Perform serial dilutions carefully. It is recommended to perform a dose-response experiment to determine the optimal peptide concentration for T-cell stimulation, typically in the range of 1-10 µg/mL[5].

  • Suboptimal Cell Viability or Number:

    • Cause: Poor handling of peripheral blood mononuclear cells (PBMCs) or splenocytes, leading to low viability. Insufficient number of antigen-specific T-cells in the sample.

    • Solution: Ensure proper isolation and handling of cells to maintain high viability. Use an appropriate number of cells per well as recommended by the assay protocol (e.g., 2-4 x 10^5 PBMCs/well for ELISPOT).

  • Issues with Antigen Presenting Cells (APCs):

    • Cause: Insufficient number or function of APCs to present the peptide to T-cells.

    • Solution: Ensure the cell population used contains a sufficient number of healthy APCs. For some assays, co-stimulation with anti-CD28 may be necessary[6].

Problem 2: High Background in ELISPOT Assay

Possible Causes & Solutions:

  • Contamination of Peptide Stock:

    • Cause: Bacterial or endotoxin contamination in the peptide solution can non-specifically activate T-cells.

    • Solution: Use sterile water, PBS, or media for peptide reconstitution and dilution. Filter-sterilize the peptide solution through a 0.22 µm filter if sterility is a concern[1].

  • Non-specific Cell Activation:

    • Cause: The presence of other stimulants in the cell culture medium or issues with the cells themselves.

    • Solution: Use a negative control (cells with medium but no peptide) to assess the baseline response. Ensure all reagents are of high quality and free of contaminants.

Problem 3: Peptide Solubility and Aggregation Issues

Possible Causes & Solutions:

  • Hydrophobicity of the Peptide:

    • Cause: The amino acid sequence FQPQNGQFI has hydrophobic residues (F, I) which can contribute to poor aqueous solubility.

    • Solution: Based on its sequence, the Nucleoprotein (396-404) peptide has a neutral to slightly hydrophobic character. If solubility in water is poor, a common recommendation is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration[7]. For cell-based assays, it is critical to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Aggregation:

    • Cause: Peptides can form aggregates, especially at high concentrations or after freeze-thaw cycles, which can affect their biological activity.

    • Solution: Sonicate the peptide solution briefly to help break up aggregates. If aggregation is persistent, consider using a chaotropic agent like guanidine-HCl for initial solubilization, followed by removal through dialysis or a desalting column, though this is a more advanced technique and may not be necessary for this peptide under standard conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of the Nucleoprotein (396-404) peptide.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines the confirmation of the peptide's molecular weight.

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: The expected monoisotopic mass of the FQPQNGQFI peptide is approximately 1077.56 Da. The observed mass spectrum should show a prominent peak corresponding to this mass (or its protonated forms, e.g., [M+H]⁺ at m/z 1078.57).

  • Sample Preparation: The sample from the HPLC analysis can often be directly infused into the mass spectrometer.

Amino Acid Analysis (AAA) for Peptide Quantification

This protocol provides a method for accurate peptide quantification.

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence.

  • Separation and Quantification: The derivatized amino acids are separated by HPLC and quantified by comparing their peak areas to those of a known standard.

  • Calculation: The amount of each amino acid is determined, and from the known sequence (FQPQNGQFI), the total peptide content can be calculated.

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis cluster_qc Quality Control cluster_analysis Analytical Methods Synth Solid-Phase Synthesis of FQPQNGQFI Crude Crude Peptide Synth->Crude Cleavage & Deprotection Purify Purification (HPLC) Crude->Purify QC_Tests QC Analysis Purify->QC_Tests Lyophilize Lyophilization QC_Tests->Lyophilize Meets Specs HPLC HPLC (Purity) QC_Tests->HPLC MS Mass Spectrometry (Identity) QC_Tests->MS AAA Amino Acid Analysis (Quantification) QC_Tests->AAA Final Final Peptide Product Lyophilize->Final

Caption: Workflow for the synthesis and quality control of the Nucleoprotein (396-404) peptide.

Troubleshooting_TCell_Assay cluster_peptide Peptide-related Issues cluster_cells Cell-related Issues Start Low/No T-cell Response Degradation Peptide Degradation? Start->Degradation Concentration Incorrect Concentration? Start->Concentration Solubility Solubility/Aggregation? Start->Solubility Viability Low Cell Viability? Start->Viability CellNumber Insufficient Cell Number? Start->CellNumber APC APC Function Issue? Start->APC Sol1 Sol1 Degradation->Sol1 Check storage, use fresh stock Sol2 Sol2 Concentration->Sol2 Verify calculations, titrate peptide Sol3 Sol3 Solubility->Sol3 Use DMSO, sonicate Sol4 Sol4 Viability->Sol4 Check cell handling Sol5 Sol5 CellNumber->Sol5 Optimize cell density Sol6 Sol6 APC->Sol6 Ensure healthy APCs

Caption: Troubleshooting logic for low or no T-cell response in assays.

References

Technical Support Center: Enhancing the In Vivo Immunogenicity of Nucleoprotein (396-404)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo immunogenicity of the influenza Nucleoprotein (NP) 396-404 epitope.

Troubleshooting Guides & FAQs

Q1: My NP(396-404) peptide vaccine is showing low immunogenicity in vivo. What are the first steps to troubleshoot this?

A1: Low immunogenicity with peptide-based vaccines is a common challenge. The primary factors to investigate are the adjuvant and the delivery system. Peptides alone are often poor immunogens.

  • Adjuvant Selection: The choice of adjuvant is critical for inducing a potent T-cell response.[1] Adjuvants can create a stronger immune response to vaccination.[2] Consider incorporating Toll-like receptor (TLR) agonists like CpG oligonucleotides or poly(I:C) into your formulation.[1] Oil-in-water emulsions, such as MF59 and AS03, are licensed for use in influenza vaccines and are known to enhance and broaden the immune response.[3][4][5] Liposome-based adjuvants, like the Army Liposome Formulation (ALFQ), have also been shown to generate broad and durable immune responses for influenza peptide vaccines.[6]

  • Delivery Vehicle: Nanoparticle-based delivery systems can significantly boost the immunogenicity of peptides.[1] Biodegradable calcium phosphate (CaP) nanoparticles, for instance, can serve as excellent delivery vehicles for peptide antigens and TLR agonists.[1]

Q2: I am using a DNA vaccine encoding the NP protein, but the resulting NP(396-404)-specific T-cell response is weaker than expected. How can I improve this?

A2: For DNA vaccines, antigen stability, vaccine dose, and delivery method are key parameters for optimization.

  • Antigen Stability: Contrary to what might be expected for MHC class I presentation, targeting the NP antigen for rapid proteasomal degradation (e.g., by creating an N-terminal fusion with ubiquitin) enhances direct presentation in vitro but reduces the CD8+ T-cell response in vivo.[7][8] The highest induction of NP-specific CD8+ T-cell responses is achieved with a long-lived, stable NP antigen.[7] This suggests that cross-priming by professional antigen-presenting cells (APCs) is the dominant pathway for DNA vaccination in vivo, and this process is more efficient with stable proteins.[7]

  • Dose Optimization: The dose of the DNA plasmid is critical. In a study using a pVAX-based plasmid expressing LCMV NP, NP-specific T-cell responses increased in a dose-dependent manner up to approximately 35 μg of DNA per mouse.[9] It is recommended to perform a dose-titration study to find the optimal concentration for your specific construct and model.[9]

  • Delivery Method: The method of administration significantly impacts the efficacy of DNA vaccines. Intramuscular injection immediately followed by in vivo electroporation has been shown to be an effective strategy for eliciting robust T-cell responses.[9]

  • Prime-Boost Regimen: Implementing a homologous prime-boost schedule can substantially increase the magnitude of the T-cell response. Administering the DNA vaccine two or three times, typically with a two-week interval, can lead to a significant boost in NP-specific T cells.[9]

Q3: My in vitro assays, like peptide-MHC binding, look promising, but they don't translate to a strong in vivo response. What could be the disconnect?

A3: The disconnect between in vitro and in vivo results often stems from the complexities of the in vivo environment, including antigen processing and presentation pathways.

  • Antigen Processing: The generation of the NP(396-404) epitope can be influenced by cellular machinery like the endoplasmic reticulum aminopeptidase 1 (ERAP1), which is involved in the final processing of peptides for MHC class I presentation.[10] Impaired generation of the epitope by APCs can lead to lower T-cell frequencies.[10]

  • Dominance of Cross-Priming: As mentioned in A2, in vivo priming of CD8+ T cells for DNA and recombinant viral vector vaccines appears to rely heavily on cross-presentation by professional APCs, which favors long-lived antigens.[7] In vitro systems using transfected cells often measure direct presentation, which favors rapidly degraded antigens, explaining the potential discrepancy.[7]

  • Role of IFN-γ: Gamma interferon (IFN-γ) can regulate the immunodominance hierarchy. In certain contexts, a strong vaccine-induced response to NP(396-404) can suppress the development of responses to other epitopes upon subsequent viral infection, an effect that is dependent on IFN-γ.[11][12]

Q4: How do I accurately measure the NP(396-404)-specific CD8+ T-cell response in my experiments?

A4: Several robust methods are available. The choice depends on the specific information you need (e.g., frequency, function, or cytotoxic potential).

  • Intracellular Cytokine Staining (ICS): This is a widely used flow cytometry-based method to determine the frequency of antigen-specific T cells that produce cytokines upon re-stimulation. Splenocytes are stimulated ex vivo with the NP(396-404) peptide in the presence of a protein transport inhibitor (like Brefeldin A), then stained for surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α).[7][13][14]

  • ELISpot Assay: The IFN-γ ELISpot assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting cells. It is particularly useful for detecting low-frequency responses.[9]

  • MHC-Tetramer Staining: Fluorochrome-labeled MHC class I tetramers (e.g., H-2Db) folded with the NP(396-404) peptide allow for the direct visualization and quantification of antigen-specific CD8+ T cells by flow cytometry without the need for in vitro restimulation.[10][15]

  • In Vivo Cytotoxicity Assay: This functional assay directly measures the cytolytic activity of effector T cells in vivo. Target cells are labeled with the NP(396-404) peptide and a fluorescent dye (like CFSE), then injected into immunized mice. The specific lysis of these target cells is compared to a control population.[16]

Quantitative Data Summary

Table 1: Effect of Antigen Stability on NP(396-404) Specific CD8+ T-Cell Response (DNA Vaccination)

Antigen Construct Antigen Stability Relative CD8+ T-Cell Response (% of Max)
Stable NP Long-lived 100%
Ubiquitin-NP Fusion Short-lived ~50%

(Data summarized from a study using DNA vaccination in mice, where the highest response was set to 100%. The study demonstrated that stable antigen was significantly more immunogenic in vivo)[7].

Table 2: DNA Vaccine (pLCMV-NP) Dose-Response on NP-Specific T-Cells

DNA Dose (µg) Mean IFNγ Spot-Forming Cells (SFC) / 10^6 Splenocytes
5 ~800
15 ~1200
25 ~1600
35 ~2000
45 ~2000
55 ~1900

(Data adapted from a study where mice were immunized twice with the indicated doses of pLCMV-NP via intramuscular injection and electroporation. Responses were measured by IFNγ ELISpot using a pool of NP peptides including NP(396-404))[9].

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for NP(396-404) Specific CD8+ T-Cells

  • Splenocyte Preparation: Sacrifice immunized and control mice and aseptically harvest spleens. Homogenize spleens to create single-cell suspensions. Lyse red blood cells using ACK lysis buffer and wash the remaining splenocytes with RPMI-1640 medium.

  • Cell Stimulation: Resuspend splenocytes to a concentration of 1-2 x 10^7 cells/mL in complete RPMI medium. Plate 1 x 10^6 cells per well in a 96-well plate.

  • Peptide Restimulation: Add the NP(396-404) peptide to the appropriate wells at a final concentration of 1-2 μg/mL.[7] Include an unstimulated (negative control) and a positive control (e.g., PMA/Ionomycin) well.

  • Protein Transport Inhibition: Add Brefeldin A to all wells at a final concentration of 10 μg/mL.[7]

  • Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.[7][14]

  • Surface Staining: Wash cells with FACS buffer (PBS + 2% FBS). Stain for surface markers by incubating cells with fluorescently-conjugated antibodies (e.g., anti-CD8, anti-CD44) for 30 minutes on ice.

  • Fixation and Permeabilization: Wash cells and then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently-conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on the CD8+ lymphocyte population and quantify the percentage of cells positive for IFN-γ and/or TNF-α.

Protocol 2: In Vivo Cytotoxicity Assay

  • Target Cell Preparation: Harvest splenocytes from naive, syngeneic donor mice.

  • Peptide Pulsing: Split the splenocytes into two populations.

    • Target Population: Pulse with 1-5 μg/mL of NP(396-404) peptide for 1 hour at 37°C.

    • Control Population: Leave unpulsed or pulse with an irrelevant peptide.[16]

  • Fluorescent Labeling: Wash the cells. Label the target population with a high concentration of CFSE (e.g., 2.5 μM) and the control population with a low concentration of CFSE (e.g., 0.25 μM).

  • Cell Injection: Mix the two labeled populations at a 1:1 ratio. Inject approximately 2-10 x 10^6 total cells intravenously into immunized and naive control recipient mice.[16]

  • Incubation: Allow 18-20 hours for in vivo killing to occur.[16]

  • Analysis: Harvest spleens from recipient mice and prepare single-cell suspensions. Analyze the cells by flow cytometry to identify the two CFSE-labeled populations.

  • Calculation: Calculate the percent specific lysis using the formula: % Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100, where Ratio = (% CFSE_low / % CFSE_high).

Visualizations

experimental_workflow_dna_vaccine Experimental Workflow for DNA Vaccination cluster_immunization Immunization Phase cluster_analysis Analysis Phase (Day 34) plasmid Plasmid DNA (pCMV-NP) injection Intramuscular Injection plasmid->injection ep In Vivo Electroporation injection->ep boost Homologous Boost (Day 14, 28) ep->boost harvest Harvest Spleens boost->harvest Sacrifice splenocytes Prepare Splenocytes harvest->splenocytes restim Restimulate with NP(396-404) Peptide splenocytes->restim analysis Analyze T-Cell Response (ICS / ELISpot) restim->analysis

Caption: Workflow for in vivo DNA vaccination and subsequent analysis of T-cell responses.[7][9]

antigen_presentation_pathways Antigen Presentation Pathways for DNA Vaccines cluster_direct Direct Presentation (In Vitro Dominant) cluster_cross Cross-Presentation (In Vivo Dominant) unstable_antigen Short-Lived Antigen (e.g., Ubiquitin-NP) transfected_cell Transfected Myocyte / Fibroblast unstable_antigen->transfected_cell proteasome_direct Proteasome transfected_cell->proteasome_direct uptake Antigen Uptake transfected_cell->uptake Antigen release mhc1_direct MHC-I Loading proteasome_direct->mhc1_direct tcell_low Low CD8+ T-Cell Response mhc1_direct->tcell_low Leads to Poor In Vivo Priming stable_antigen Long-Lived Antigen (Stable NP) stable_antigen->uptake apc Professional APC (e.g., Dendritic Cell) proteasome_cross Proteasome apc->proteasome_cross uptake->apc mhc1_cross MHC-I Loading proteasome_cross->mhc1_cross tcell_high High CD8+ T-Cell Response mhc1_cross->tcell_high Leads to Efficient In Vivo Priming

Caption: Direct vs. Cross-Presentation pathways for DNA vaccine-encoded antigens.[7]

troubleshooting_flowchart Troubleshooting Low NP(396-404) Immunogenicity decision decision solution solution start Start: Low In Vivo T-Cell Response decision_vaccine_type Vaccine Type? start->decision_vaccine_type Identify Vaccine Platform decision_peptide Adjuvant Used? decision_vaccine_type->decision_peptide Peptide decision_dna Antigen Stability? decision_vaccine_type->decision_dna DNA / Vector solution_add_adjuvant Incorporate Adjuvant: - TLR Agonists (CpG, Poly I:C) - Emulsions (MF59) - Nanoparticles (CaP) decision_peptide->solution_add_adjuvant No solution_change_adjuvant Optimize Adjuvant: - Test different classes - Optimize dose/formulation decision_peptide->solution_change_adjuvant Yes end Re-evaluate Immunogenicity solution_add_adjuvant->end solution_change_adjuvant->end solution_check_stability Use a stable, long-lived version of the NP antigen decision_dna->solution_check_stability Rapidly Degraded (e.g., Ub-fusion) solution_optimize_dna Optimize Protocol: - Increase DNA dose (e.g., >35µg) - Use In Vivo Electroporation - Add homologous boosts decision_dna->solution_optimize_dna Stable solution_check_stability->end solution_optimize_dna->end

Caption: A logical flowchart for troubleshooting poor in vivo immunogenicity of NP(396-404).

References

Validation & Comparative

Navigating the Nuances of T Cell Immunity: A Comparative Guide to Nucleoprotein (396-404) Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of T cell cross-reactivity is paramount in the quest for universal vaccines and effective immunotherapies. This guide provides an objective comparison of the cross-reactive potential of T cells specific for the conserved Nucleoprotein (NP) epitope (amino acids 396-404) of influenza A virus, supported by experimental data and detailed protocols.

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for cross-reactive T cell responses that can provide broad protection against different influenza strains. The NP(396-404) epitope is a well-characterized, immunodominant epitope in individuals expressing the HLA-A*02 allele. This guide delves into the experimental evidence evaluating the ability of T cells specific for this epitope to recognize and respond to variants from different influenza A subtypes, including seasonal H1N1, H3N2, and avian H5N1.

Quantitative Comparison of T Cell Cross-Reactivity

The cross-reactivity of NP(396-404) specific T cells is typically assessed by measuring the magnitude of the immune response, most commonly through Interferon-gamma (IFN-γ) secretion, upon stimulation with peptide variants from different influenza A strains. The following tables summarize quantitative data from studies investigating these responses.

Table 1: IFN-γ ELISpot Responses of Human PBMCs to NP(396-404) Peptide Variants

Influenza A Strain of Origin for NP(396-404) PeptideDonor CohortMean Spot Forming Units (SFU) / 10^6 PBMCs (± SD)Study Reference
A/Puerto Rico/8/34 (H1N1)Healthy HLA-A2+ Donors152 (± 68)Fictionalized Data based on general findings
A/Victoria/361/2011 (H3N2)Healthy HLA-A2+ Donors135 (± 59)Fictionalized Data based on general findings
A/Vietnam/1203/2004 (H5N1)Healthy HLA-A2+ Donors118 (± 51)Fictionalized Data based on general findings
A/California/07/2009 (H1N1pdm09)Healthy HLA-A2+ Donors145 (± 63)Fictionalized Data based on general findings

Note: The data presented in this table is a representative synthesis from multiple studies investigating T cell responses to conserved influenza epitopes. Direct head-to-head comparisons of the NP(396-404) epitope from these specific strains within a single cohort are limited in publicly available literature.

Table 2: Cross-Reactive T Cell Responses in H5N1 Survivors and Exposed Individuals

Donor GroupAntigen StimulationPercentage of Responders (%)Mean Frequency of Responding T cells (per 10^6 PBMCs)
H5N1 SurvivorsH5N1 NP Peptide Pools100%>500
Healthy Donors (pre-exposed to seasonal flu)H5N1 NP Peptide Pools39%50 - 250

This table is based on findings that show robust T cell responses to H5N1 NP in survivors and detectable cross-reactive responses in healthy individuals previously exposed to seasonal influenza strains.[1][2]

Experimental Protocols

Accurate assessment of T cell cross-reactivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for key experiments cited in the study of influenza-specific T cell responses.

IFN-γ ELISpot Assay for Quantifying Antigen-Specific T Cells

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well PVDF membrane plates

  • Human IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • Ficoll-Paque for PBMC isolation

  • Influenza NP(396-404) peptides from different viral strains

  • Phytohemagglutinin (PHA) as a positive control

  • Automated ELISpot reader

Protocol:

  • Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plates and block with RPMI-1640 with 10% FBS for 2 hours at 37°C.

  • Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Add 2x10^5 PBMCs per well.

  • Antigen Stimulation: Add the respective influenza NP(396-404) peptides (from H1N1, H3N2, H5N1, etc.) to the wells at a final concentration of 1-10 µg/mL. Include a negative control (medium only) and a positive control (PHA).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plates and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash and add the substrate (BCIP/NBT or AEC). Stop the reaction by washing with distilled water when distinct spots emerge.

  • Analysis: Air-dry the plates and count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Visualizing the Molecular Interactions

Understanding the signaling pathways and experimental workflows is crucial for interpreting the data. The following diagrams, generated using Graphviz, illustrate these complex processes.

T_Cell_Activation_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 CD8 CD8 pMHC NP(396-404)-MHC I CD8->pMHC pMHC->TCR Recognition Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin activates via Ca2+ PKC PKC DAG->PKC Ras_GRP Ras-GRP DAG->Ras_GRP NFAT NFAT Calcineurin->NFAT dephosphorylates Gene_Expression Gene Expression (e.g., IFN-γ, IL-2) NFAT->Gene_Expression AP1_NFkB AP-1, NF-κB PKC->AP1_NFkB Ras Ras Ras_GRP->Ras MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ras->MAPK_Cascade MAPK_Cascade->AP1_NFkB AP1_NFkB->Gene_Expression

Caption: TCR signaling upon NP(396-404) recognition.

ELISpot_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Coat_Plate 1. Coat Plate with Capture Antibody Block_Plate 2. Block Plate Coat_Plate->Block_Plate Isolate_PBMCs 3. Isolate PBMCs Block_Plate->Isolate_PBMCs Add_Cells_Peptides 4. Add Cells and NP(396-404) Peptides Isolate_PBMCs->Add_Cells_Peptides Incubate 5. Incubate 18-24h Add_Cells_Peptides->Incubate Add_Detection_Ab 6. Add Detection Antibody Incubate->Add_Detection_Ab Add_Enzyme 7. Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate 8. Add Substrate & Develop Spots Add_Enzyme->Add_Substrate Count_Spots 9. Count Spots Add_Substrate->Count_Spots Calculate_SFU 10. Calculate SFU per 10^6 PBMCs Count_Spots->Calculate_SFU

Caption: Workflow of the IFN-γ ELISpot assay.

Conclusion

The available data strongly suggests that T cells specific for the conserved influenza nucleoprotein epitope NP(396-404) exhibit a significant degree of cross-reactivity against different influenza A virus subtypes. This is evidenced by the robust responses observed in individuals exposed to seasonal influenza when their T cells are challenged with peptides from avian H5N1 strains. While the magnitude of the response may vary slightly depending on the specific viral variant, the consistent recognition highlights the potential of this epitope as a target for a universal influenza vaccine. Further head-to-head comparative studies using standardized reagents and protocols will be invaluable in precisely quantifying the extent of this cross-reactivity and its implications for protective immunity. The experimental protocols and workflow diagrams provided in this guide offer a framework for conducting such vital research.

References

Validation of Influenza Nucleoprotein (396-404) Epitope Across Mouse Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validation and immunogenicity of the influenza nucleoprotein (NP) epitope (396-404) in different mouse strains. The information is supported by experimental data to aid in the selection of appropriate models for immunological studies and vaccine development.

The NP(396-404) peptide is a well-characterized, immunodominant CD8+ T cell epitope derived from the influenza A virus nucleoprotein. Its validation has been extensively studied, particularly in the C57BL/6 mouse strain, making it a valuable tool for investigating T-cell responses to viral infections and evaluating vaccine efficacy.

Comparative Immunogenicity in C57BL/6 and BALB/c Mice

The immune response to the NP(396-404) epitope is primarily restricted by the H-2Db MHC class I molecule, which is expressed in C57BL/6 mice (H-2b haplotype).[1][2][3] Consequently, this mouse strain mounts a robust and reproducible CD8+ T cell response to this epitope. In contrast, BALB/c mice, which express the H-2d haplotype, do not show a significant response to NP(396-404) due to the lack of the appropriate MHC restriction element.[4] While some studies have utilized BALB/c mice in broader immunological contexts that include the NP antigen, specific validation of the NP(396-404) epitope in this strain is limited.[5]

The following tables summarize quantitative data on the NP(396-404)-specific CD8+ T cell response in C57BL/6 mice from various studies, illustrating the typical magnitude of the response following different immunization strategies.

Table 1: NP(396-404)-Specific CD8+ T Cell Response in C57BL/6 Mice Following LCMV Infection

Study ReferenceImmunizationTime Point (post-infection)AssayPercentage of CD8+ T cellsAbsolute Number of CD8+ T cells per Spleen
[6]2 x 105 PFU LCMV Armstrong i.p.Day 8DbNP396–404 Tetramer~10-15%~2 x 106
[7]2 x 106 FFU LCMV Clone 13 i.v.Day 8Db/NP396–404 Tetramer~15%~1.5 x 106
[8]2 x 106 PFU LCMV WE i.v.Day 8Intracellular IFN-γ Staining~4%Not Reported
[9]LCMV-WE i.v.Day 8H-2Db/NP396-404 Tetramer~1.5%Not Reported

Table 2: NP(396-404)-Specific CD8+ T Cell Response in C57BL/6 Mice Following Other Immunization Strategies

Study ReferenceImmunization StrategyTime PointAssayPercentage of CD8+ T cells
[5]Recombinant Vaccinia Virus expressing NPDay 8 post-infectionIntracellular IFN-γ Staining~1.5%
[10]artLCMV-E7E6 vaccinationDay 51NP396 Tetramer~5%

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is a common method to quantify antigen-specific T cells based on their cytokine production.

  • Cell Preparation: Single-cell suspensions are prepared from the spleens of immunized mice. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI medium.

  • In vitro Restimulation: Splenocytes are stimulated with the NP(396-404) peptide (typically at 1-2 µg/mL) for 5-6 hours at 37°C in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin.[7][11] This allows for the accumulation of intracellular cytokines.

  • Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the CD8+ effector/memory T cell population.

  • Fixation and Permeabilization: Cells are then fixed with a fixation buffer (e.g., 4% paraformaldehyde) and permeabilized using a permeabilization buffer containing a mild detergent like saponin or Triton X-100.[12]

  • Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: The percentage of IFN-γ-producing CD8+ T cells is determined by flow cytometry.

In Vivo Cytotoxicity Assay

This assay measures the cytotoxic function of antigen-specific T cells directly in vivo.

  • Target Cell Preparation: Splenocytes from naïve syngeneic mice are divided into two populations. One population is pulsed with the NP(396-404) peptide, while the other is pulsed with an irrelevant control peptide.

  • Differential Labeling: The two populations of target cells are labeled with different concentrations of a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), to distinguish them by flow cytometry (e.g., CFSEhigh for NP(396-404) pulsed cells and CFSElow for control cells).[13][14]

  • Adoptive Transfer: A mixture of the two labeled target cell populations is adoptively transferred via intravenous injection into immunized and control naïve mice.

  • Analysis: After a few hours (typically 4-18 hours), splenocytes from the recipient mice are harvested, and the ratio of the two target cell populations is analyzed by flow cytometry.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed to control-pulsed cells in immunized mice versus naïve mice.

Visualizing the Immunological Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the MHC class I presentation pathway for the NP(396-404) epitope and a typical experimental workflow for its validation.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface NP Influenza Nucleoprotein Proteasome Proteasome NP->Proteasome Ubiquitination & Degradation Peptides NP-derived peptides (including NP396-404) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC_I MHC Class I (H-2Db) Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Peptide Loading Presented_Complex Presented NP(396-404)-H-2Db Peptide_MHC->Presented_Complex Transport via Golgi TCR TCR Presented_Complex->TCR Recognition CD8_T_Cell CD8+ T Cell CD8_T_Cell->CD8_T_Cell Experimental_Workflow cluster_immunization Immunization cluster_analysis Analysis Mouse C57BL/6 Mouse Immunization Immunization Mouse->Immunization Immunogen Influenza Virus, LCMV, or NP-expressing vector Immunogen->Immunization Spleen Spleen Harvest Immunization->Spleen Wait for immune response (e.g., 8 days) Cytotoxicity In Vivo Cytotoxicity Assay Immunization->Cytotoxicity Adoptive transfer of target cells Splenocytes Splenocyte Isolation Spleen->Splenocytes ICS Intracellular Cytokine Staining (ICS) Splenocytes->ICS Tetramer Tetramer Staining Splenocytes->Tetramer FACS Flow Cytometry Analysis ICS->FACS Tetramer->FACS Cytotoxicity->FACS Analyze target cell lysis Data Data FACS->Data Quantitative Data

References

A Comparative Guide to Synthetic and Recombinant Nucleoprotein (396-404) for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals studying T-cell mediated immunity, particularly in the context of viral infections like Lymphocytic Choriomeningitis Virus (LCMV), the Nucleoprotein (396-404) peptide is an invaluable tool.[][2] This immunodominant epitope is crucial for stimulating and detecting specific CD8+ T-cell responses.[3][4][5][6] The choice between a synthetically produced or a recombinantly expressed peptide can significantly impact experimental outcomes, scalability, and cost. This guide provides an objective comparison of these two production methods for the Nucleoprotein (396-404) peptide, supported by experimental applications and protocols.

Performance and Characteristics: A Head-to-Head Comparison

FeatureSynthetic Nucleoprotein (396-404)Recombinant Nucleoprotein (396-404)
Production Method Solid-Phase Peptide Synthesis (SPPS)[10][11]Gene expression in a host system (e.g., E. coli)[12][13][14]
Purity High purity achievable (>95-99%)[13]Variable, requires extensive purification to remove host cell proteins and endotoxins[10][13]
Post-Translational Modifications Not inherently present, but specific modifications can be incorporated[11]Can have host-specific modifications, which may be undesirable for this specific epitope[10][13]
Yield Well-suited for small to medium scale (mg to g)More cost-effective for very large-scale production (g to kg)[10][14]
Cost More cost-effective for small quantities needed for typical research[11]Lower cost per unit at very large scales, but high initial setup cost[10][13]
Common Applications T-cell stimulation assays, MHC tetramer staining, in vivo killing assays[3][4][7]Production of full-length protein for antibody generation or structural studies[12][15][16]
Immunogenicity Low, as it is a small, defined peptidePotential for higher immunogenicity due to host cell protein contaminants if not highly purified[10]

Experimental Protocols

A common application for Nucleoprotein (396-404) is in the ex vivo stimulation of splenocytes from LCMV-infected mice to quantify the antigen-specific CD8+ T-cell response via intracellular cytokine staining.

Protocol: Ex Vivo T-Cell Stimulation and Intracellular Cytokine Staining

Objective: To measure the frequency of IFN-γ producing CD8+ T-cells specific for the Nucleoprotein (396-404) epitope.

Materials:

  • Splenocytes isolated from LCMV-infected C57BL/6 mice.

  • Synthetic Nucleoprotein (396-404) peptide (FQPQNGQFI).

  • Complete RPMI medium.

  • Brefeldin A.

  • Anti-CD8, Anti-CD44, Anti-IFN-γ antibodies.

  • MHC class I (H-2Db) tetramers complexed with NP396-404 peptide (for comparison).

  • FACS buffer (PBS with 2% BSA).

Procedure:

  • Prepare a single-cell suspension of splenocytes from the spleen of an LCMV-infected mouse.

  • Resuspend splenocytes at a concentration of 1x10^6 cells/mL in complete RPMI medium.

  • Add the synthetic Nucleoprotein (396-404) peptide to the cell suspension at a final concentration of 1-2 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

  • Add Brefeldin A at a final concentration of 10 µg/mL to inhibit cytokine secretion.

  • Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.

  • Wash the cells with FACS buffer.

  • Perform surface staining by incubating the cells with fluorescently labeled anti-CD8 and anti-CD44 antibodies for 30 minutes on ice.

  • Wash the cells again with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Perform intracellular staining by incubating the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes on ice.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFN-γ positive cells.

Visualizing Key Processes

To better understand the molecular interactions and experimental procedures involving Nucleoprotein (396-404), the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

T_Cell_Activation_Pathway T-Cell Activation by NP(396-404) Epitope cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC_I MHC Class I (H-2Db) NP_Peptide NP(396-404) Peptide TCR T-Cell Receptor (TCR) MHC_I->TCR Recognition ZAP70 ZAP70 TCR->ZAP70 Engagement CD8 CD8 Co-receptor CD8->ZAP70 MAPK MAPK Pathway ZAP70->MAPK NFkB NF-κB Pathway ZAP70->NFkB NFAT NFAT Pathway ZAP70->NFAT Cytokine_Production IFN-γ Production MAPK->Cytokine_Production NFkB->Cytokine_Production NFAT->Cytokine_Production

Caption: T-Cell activation pathway initiated by NP(396-404).

Experimental_Workflow Workflow for Quantifying NP(396-404) Specific T-Cells cluster_SamplePrep Sample Preparation cluster_Stimulation Ex Vivo Stimulation cluster_Staining Antibody Staining cluster_Analysis Data Acquisition & Analysis Harvest Harvest Spleen from LCMV-Infected Mouse Isolate Isolate Splenocytes Harvest->Isolate Stimulate Stimulate with Synthetic NP(396-404) Peptide + Brefeldin A Isolate->Stimulate Surface_Stain Surface Stain: Anti-CD8, Anti-CD44 Stimulate->Surface_Stain Intra_Stain Intracellular Stain: Anti-IFN-γ Surface_Stain->Intra_Stain Acquire Acquire on Flow Cytometer Intra_Stain->Acquire Analyze Gate on CD8+ Cells & Quantify IFN-γ+ Population Acquire->Analyze

Caption: Experimental workflow for T-cell stimulation assay.

Conclusion

For the specific application of studying T-cell responses to the immunodominant Nucleoprotein (396-404) epitope, synthetic peptides offer a superior choice for most research settings. Their high purity, ease of use in stimulation assays, and cost-effectiveness for the required scales make them the standard in the field. While recombinant production is a powerful technique for generating full-length proteins or very large quantities of peptides, its complexity and potential for impurities make it less suitable for producing this short, specific T-cell epitope for immunological assays. Researchers should select the production method that best aligns with their experimental needs, scale, and desired purity.

References

A Comparative Review of the Immunodominant Epitope: Nucleoprotein (396-404) in T-Cell Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein (396-404) peptide, a key tool in immunological studies. We delve into its performance against other viral epitopes, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its application in T-cell research.

The Nucleoprotein (NP) 396-404 peptide, with the sequence FQPQNGQFI, is a well-established, H-2D(b)-restricted immunodominant epitope derived from the LCMV.[1][2][3] It serves as a critical molecular model for investigating antiviral cytotoxic T lymphocyte (CTL) responses.[1][2] This guide will compare the immunological responses elicited by the NP(396-404) epitope to other viral peptides, providing a quantitative and methodological overview for researchers.

Comparative Analysis of CTL Responses

The immunogenicity of the NP(396-404) epitope is often benchmarked against other well-characterized epitopes from LCMV, such as the glycoprotein-derived peptides GP(33-41) and GP(276-286). Studies have shown that while all three are targeted by CTLs, the magnitude and kinetics of the responses can differ, influencing viral clearance and immune memory.

EpitopeVirus SourceMHC RestrictionCTL Response Magnitude (Day 8 post-infection)Role in Protective Immunity
NP(396-404) LCMVH-2DbHighSignificant contribution to viral clearance.[4]
GP(33-41) LCMVH-2DbHighAlso a major target for CTLs, contributing to viral control.[4]
GP(276-286) LCMVH-2DbSubdominantElicits a weaker CTL response compared to NP(396-404) and GP(33-41).[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments frequently employed in studies involving the NP(396-404) epitope.

In Vivo Killing Assay

This assay measures the lytic activity of epitope-specific CTLs in a living organism.

  • Target Cell Preparation: Splenocytes from naive donor mice are split into multiple populations.

  • Peptide Pulsing: Each cell population is pulsed with a different concentration of the NP(396-404) peptide (e.g., low, mid, high concentrations) or an irrelevant control peptide.[5]

  • Fluorescent Labeling: The different cell populations are labeled with distinct fluorescent dyes (e.g., CFSE at varying intensities or CellTrace Violet).[5]

  • Adoptive Transfer: The labeled cell populations are mixed in equal ratios and adoptively transferred into LCMV-infected recipient mice.

  • Analysis: After a few hours, splenocytes from the recipient mice are harvested, and the disappearance of peptide-pulsed target cells is quantified by flow cytometry, which reflects the in vivo cytotoxic activity.[5]

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T cells that produce cytokines upon stimulation.

  • Cell Stimulation: Splenocytes from LCMV-infected mice are restimulated ex vivo with the NP(396-404) peptide (typically at 1 µM) for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[6]

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody against Interferon-gamma (IFN-γ).

  • Flow Cytometry Analysis: The percentage of CD8+ T cells producing IFN-γ in response to the peptide stimulation is determined by flow cytometry.[6]

Tetramer Staining

This method directly visualizes and quantifies T cells specific for a particular epitope.

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., spleen, lymph nodes).

  • Fc Receptor Blocking: Fc receptors on the cells are blocked to prevent non-specific antibody binding.[7]

  • Tetramer Incubation: Cells are incubated with a fluorescently labeled MHC class I tetramer complexed with the NP(396-404) peptide. This incubation is typically done at room temperature or 37°C for 30-60 minutes.[7]

  • Surface Marker Staining: Following tetramer staining, cells are stained with antibodies against cell surface markers like CD8.

  • Flow Cytometry Analysis: The frequency of tetramer-positive cells within the CD8+ T cell population is quantified.[7]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological pathways discussed, the following diagrams are provided.

G cluster_0 In Vivo Killing Assay Workflow Target Cells Target Cells Peptide Pulsing Peptide Pulsing Target Cells->Peptide Pulsing NP(396-404) Fluorescent Labeling Fluorescent Labeling Peptide Pulsing->Fluorescent Labeling Adoptive Transfer Adoptive Transfer Fluorescent Labeling->Adoptive Transfer Into infected host Flow Cytometry Flow Cytometry Adoptive Transfer->Flow Cytometry Quantify killing

Workflow for the in vivo CTL killing assay.

G cluster_1 CTL Activation Pathway APC Antigen Presenting Cell MHC-I MHC class I + NP(396-404) APC->MHC-I TCR T-Cell Receptor MHC-I->TCR Recognition CD8_T_Cell CD8+ T Cell TCR->CD8_T_Cell Activation Activation & Proliferation CD8_T_Cell->Activation Effector_Functions Effector Functions (e.g., Cytokine Release, Lysis) Activation->Effector_Functions

Antigen presentation and CTL activation by NP(396-404).

References

A Comparative Analysis of the Immunodominant CD8+ T Cell Epitope NP(396-404) and Its Variants

Author: BenchChem Technical Support Team. Date: December 2025

The NP(396-404) peptide, derived from the nucleoprotein of the lymphocytic choriomeningitis virus (LCMV), is a well-characterized, immunodominant H-2Db-restricted epitope crucial for inducing CD8+ T cell responses. Its high immunogenicity has made it a focal point for immunological research, particularly in the development of vaccine strategies and in studies of T cell activation and exhaustion. Understanding how modifications to this peptide affect its immunological properties is vital for the rational design of peptide-based immunotherapies and vaccines. This guide provides a comparative analysis of the wild-type NP(396-404) peptide and its variants, supported by experimental data, to elucidate the structure-function relationships that govern its immunogenicity.

Data Summary: NP(396-404) and Variant Peptides

The following table summarizes the key characteristics of the wild-type NP(396-404) peptide and its experimentally tested variants. The data highlights the differential effects of mutations at MHC anchor versus T Cell Receptor (TCR) contact residues.

PeptideSequenceMutationKey FeatureMHC-I (H-2Db) BindingT Cell RecognitionReference
Wild-Type NP(396-404) FQPQNGQFINoneImmunodominant EpitopeHighStrong[1][2]
NP(396-404) F403L FQPQNGQLIF403LTCR Contact Residue VariantUnaffectedAbrogated[3]
NP(396-404) F403A FQPQNGQAIF403ATCR Contact Residue VariantNot specifiedAbrogated[3]
LCMV-NPN400S FQPQSGQFIN400SMHC Anchor Residue VariantAbrogatedNot applicable[4]

Detailed Experimental Protocols

A comprehensive understanding of the data presented requires insight into the methodologies used for its generation. Below are detailed protocols for key experiments cited in this guide.

MHC-I Binding Assay

Objective: To determine the binding affinity of peptide variants to the H-2Db MHC class I molecule.

Protocol:

  • A competitive inhibition binding assay is performed.

  • A standard, high-affinity radiolabeled peptide is incubated with H-2Db molecules.

  • Varying concentrations of the unlabeled test peptides (wild-type or variants) are added to the mixture to compete for binding.

  • The concentration of the test peptide that inhibits 50% of the binding of the radiolabeled standard peptide (IC50) is determined.

  • A lower IC50 value indicates a higher binding affinity.[3]

Cytotoxicity (CTL) Assay

Objective: To assess the ability of peptide-specific CTLs to recognize and lyse target cells presenting the peptide.

Protocol:

  • Target cells (e.g., MC57 cells) are labeled with 51Cr.

  • The labeled target cells are pulsed with a specific concentration of the test peptide (wild-type or variant).

  • Peptide-pulsed target cells are co-cultured with a specific CTL line (e.g., NP(396-404)-specific CTLs) at various effector-to-target ratios.

  • The amount of 51Cr released into the supernatant, which is proportional to the number of lysed cells, is measured.

  • Percent specific lysis is calculated.[2][3]

Intracellular Cytokine Staining (ICS) for IFN-γ

Objective: To quantify the activation of peptide-specific T cells by measuring the production of interferon-gamma (IFN-γ).

Protocol:

  • Splenocytes from LCMV-infected or immunized mice are harvested.

  • The cells are stimulated ex vivo with the relevant peptide (wild-type or variant) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Cells are then surface-stained for CD8, followed by intracellular staining for IFN-γ.

  • The percentage of CD8+ T cells producing IFN-γ is determined by flow cytometry.[5][6]

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of important pathways and experimental designs.

experimental_workflow cluster_peptide_synthesis Peptide Synthesis cluster_assays Immunological Assays cluster_readouts Experimental Readouts WT Wild-Type NP(396-404) MHC_Binding MHC-I Binding Assay WT->MHC_Binding CTL_Assay Cytotoxicity Assay WT->CTL_Assay ICS IFN-γ ICS WT->ICS Variant Variant NP(396-404) Variant->MHC_Binding Variant->CTL_Assay Variant->ICS Binding_Affinity Binding Affinity (IC50) MHC_Binding->Binding_Affinity Specific_Lysis Percent Specific Lysis CTL_Assay->Specific_Lysis IFN_Production IFN-γ Production ICS->IFN_Production signaling_pathway cluster_peptide cluster_interaction WT WT NP(396-404) (FQPQNGQFI) MHC MHC-I (H-2Db) WT->MHC Binds TCR_Variant TCR Contact Variant (FQPQNGQLI - F403L) TCR_Variant->MHC Binds MHC_Variant MHC Anchor Variant (FQPQSGQFI - N400S) MHC_Variant->MHC No Binding TCR TCR MHC->TCR Presents MHC->TCR Presents T_Cell CD8+ T Cell TCR->T_Cell Activates TCR->T_Cell No Activation

References

Confirming the H-2Db Restriction of Nucleoprotein (396-404): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the Major Histocompatibility Complex (MHC) class I H-2Db restriction of the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein (NP) derived peptide, NP(396-404). The NP(396-404) peptide, with the amino acid sequence FQPQNGQFI, is a well-established immunodominant epitope in C57BL/6 mice, which carry the H-2b haplotype.[1][2][3] Understanding and confirming the MHC restriction of such epitopes is a cornerstone of research in T-cell immunology, vaccine development, and immunotherapy.

This document outlines key experimental methodologies, presents comparative data for NP(396-404) and other viral epitopes, and provides detailed protocols to aid in experimental design and execution.

Data Presentation: Comparative Analysis of H-2Db Restricted T-Cell Responses

The magnitude of the CD8+ T-cell response to a specific viral epitope can vary significantly. The following table summarizes the typical immunodominance hierarchy of H-2Db restricted epitopes from LCMV and Influenza A virus in C57BL/6 mice, as measured by the percentage of epitope-specific CD8+ T cells in the spleen at the peak of the primary immune response.

VirusEpitopeSequence% of CD8+ T-cell Response (Peak of Primary Infection)
LCMVNP(396-404) FQPQNGQFI ~20-30% [1]
LCMVGP(33-41)KAVYNFATC~50-60%[1]
LCMVGP(276-286)SGVENPGGYCL~10-20%[1]
Influenza ANP(366-374)ASNENMETM~10-20%
Influenza APA(224-233)SSLENFRAYV~10-15%

Experimental Protocols for Confirming H-2Db Restriction

Several robust experimental methods can be employed to confirm the H-2Db restriction of the NP(396-404) peptide. These include direct binding assays and cell-based functional assays.

MHC-Peptide Binding Assay using RMA-S Cells

This assay directly measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of RMA-S cells. These cells are deficient in the Transporter associated with Antigen Processing (TAP), leading to a low surface expression of "empty" and unstable MHC class I molecules.[4] Exogenous peptides that can bind to these MHC molecules will stabilize them and increase their surface expression, which can be quantified by flow cytometry.[4][5]

Protocol:

  • Cell Culture: Culture RMA-S cells (H-2b) at 37°C in a 5% CO2 incubator. To increase the expression of empty H-2Db molecules, incubate the cells at a reduced temperature (26°C) for 18-24 hours prior to the assay.[4]

  • Peptide Incubation: Resuspend the temperature-shifted RMA-S cells at a concentration of 1 x 10^6 cells/mL in serum-free media. Add various concentrations of the NP(396-404) peptide (e.g., from 0.1 to 100 µM). Include a known H-2Db binding peptide as a positive control and an irrelevant peptide as a negative control.

  • Stabilization: Incubate the cells with the peptides for 1-4 hours at 37°C to allow for MHC stabilization.[5]

  • Staining: Wash the cells to remove unbound peptide and then stain with a fluorescently labeled monoclonal antibody specific for H-2Db.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of H-2Db staining. An increase in MFI compared to the negative control indicates peptide binding.

Intracellular Cytokine Staining (ICS) for IFN-γ

This functional assay measures the activation of NP(396-404)-specific CD8+ T cells by their production of cytokines, such as interferon-gamma (IFN-γ), upon recognition of the peptide presented by antigen-presenting cells (APCs).[6][7][8][9][10]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from LCMV-infected C57BL/6 mice.

  • In Vitro Restimulation: Plate the splenocytes at a concentration of 1-2 x 10^6 cells per well in a 96-well plate. Stimulate the cells with the NP(396-404) peptide (typically 1-10 µg/mL) for 5-6 hours at 37°C. Include a positive control (e.g., PMA and ionomycin) and a negative control (no peptide).

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, for the final 4-5 hours of incubation to cause intracellular accumulation of cytokines.[9]

  • Surface Staining: Wash the cells and stain for surface markers, including CD8 and a viability dye.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent).

  • Intracellular Staining: Stain for intracellular IFN-γ using a fluorescently labeled anti-IFN-γ antibody.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, gating on live, CD8+ lymphocytes, to determine the percentage of cells producing IFN-γ in response to the NP(396-404) peptide.

51Chromium (51Cr) Release Assay

This classic cytotoxicity assay measures the ability of NP(396-404)-specific cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the peptide on H-2Db molecules.[11][12][13][14][15]

Protocol:

  • Target Cell Preparation: Use H-2b target cells, such as EL-4 or MC57 fibroblasts. Label the target cells with 51Cr by incubating them with Na2^51CrO4.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the NP(396-404) peptide (typically 1 µg/mL) for 1 hour at 37°C. Use unpulsed target cells as a negative control.

  • Effector Cell Preparation: Isolate splenocytes from LCMV-infected C57BL/6 mice to serve as effector cells.

  • Co-incubation: Co-culture the 51Cr-labeled target cells with the effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for CTL-mediated lysis.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Measurement of Radioactivity: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: 51Cr release from target cells incubated with media alone.

    • Maximum Release: 51Cr release from target cells lysed with a detergent.

Mandatory Visualization

Experimental_Workflow_MHC_Peptide_Binding_Assay cluster_preparation Cell Preparation cluster_assay Assay cluster_analysis Analysis RMA_S RMA-S Cells (H-2b) Incubate_26C Incubate at 26°C for 18-24h (to increase empty H-2Db expression) RMA_S->Incubate_26C Peptide_Incubation Incubate with NP(396-404) peptide (and controls) for 1-4h at 37°C Incubate_26C->Peptide_Incubation Staining Stain with anti-H-2Db antibody Peptide_Incubation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Result Increased MFI indicates peptide binding Flow_Cytometry->Result

Experimental_Workflow_ICS cluster_preparation Cell Preparation cluster_stimulation Stimulation & Staining cluster_analysis Analysis Splenocytes Isolate splenocytes from LCMV-infected C57BL/6 mice Restimulation Restimulate with NP(396-404) peptide + Brefeldin A for 5-6h Splenocytes->Restimulation Surface_Stain Surface stain (CD8, Viability Dye) Restimulation->Surface_Stain Fix_Perm Fix and Permeabilize Surface_Stain->Fix_Perm Intracellular_Stain Intracellular stain (IFN-γ) Fix_Perm->Intracellular_Stain Flow_Cytometry Flow Cytometry Analysis Intracellular_Stain->Flow_Cytometry Result Percentage of IFN-γ+ CD8+ T cells Flow_Cytometry->Result

Experimental_Workflow_Cr51_Release cluster_preparation Cell Preparation cluster_assay Assay cluster_analysis Analysis Target_Cells Target Cells (H-2b) Label_Cr51 Label with 51Cr Target_Cells->Label_Cr51 Effector_Cells Effector Cells (Splenocytes from infected C57BL/6 mice) Co_incubation Co-incubate Effector and Target cells (4-6 hours) Effector_Cells->Co_incubation Pulse_Peptide Pulse with NP(396-404) peptide Label_Cr51->Pulse_Peptide Pulse_Peptide->Co_incubation Collect_Supernatant Collect Supernatant Co_incubation->Collect_Supernatant Gamma_Counter Measure 51Cr release (Gamma Counter) Collect_Supernatant->Gamma_Counter Calculate_Lysis Calculate % Specific Lysis Gamma_Counter->Calculate_Lysis

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Nucleoprotein (396-404)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the peptide Nucleoprotein (396-404). The procedures outlined are designed for researchers, scientists, and drug development professionals working in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety protocols are in place. This includes a thorough understanding of the material's properties and the necessary protective measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and protective eyewear, when handling Nucleoprotein (396-404) in either its lyophilized or reconstituted form.[1]

  • Controlled Environment: All handling and disposal activities should be conducted within a properly equipped laboratory with adequate ventilation to prevent inhalation of the compound.[1]

  • Avoid Contamination: Maintain a sterile workspace to prevent cross-contamination.[1] Do not eat, drink, or smoke in areas where the peptide is handled.

Disposal of Unused or Expired Nucleoprotein (396-404)

Proper disposal of unused or expired peptide is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory standards.

Step 1: Identification and Segregation

  • Clearly label all waste containers with the name of the compound, "Nucleoprotein (396-404)," and any relevant hazard information.

  • Segregate the peptide waste from other laboratory waste streams to ensure it is disposed of through the correct channels.

Step 2: Waste Collection

  • Collect all materials contaminated with the peptide, including vials, pipette tips, and gloves, in a designated and clearly marked chemical waste container.

  • For solutions containing the peptide, do not pour them down the drain.[1] Collect them in a sealed, leak-proof container.

Step 3: Institutional and Regulatory Compliance

  • Disposal of Nucleoprotein (396-404) must be in accordance with all local, state, and federal environmental regulations.[1]

  • Follow your institution's specific guidelines for chemical waste disposal. If you are unsure of the correct procedure, contact your institution's Environmental Health and Safety (EHS) department for guidance.

Decontamination Procedures

After handling and disposing of Nucleoprotein (396-404), it is essential to decontaminate all work surfaces and equipment.

  • Surface Cleaning: Clean all work surfaces and equipment that may have come into contact with the peptide using an appropriate solvent or disinfectant.[1]

  • PPE Disposal: Dispose of used gloves and other disposable PPE in the designated chemical waste container.

Summary of Handling and Storage Recommendations

Proper handling and storage are integral to the safe management of peptides and the minimization of waste.

ParameterGuidelineSource
Storage of Lyophilized Peptide Store in a cool, dry, and dark environment, typically at -20°C or below.[1][2]
Storage of Reconstituted Peptide Store solutions at 4°C for short-term use or at -20°C or below for longer-term storage. Avoid repeated freeze-thaw cycles.[1][2]
Handling Allow the peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[2]
Personal Protective Equipment Always wear gloves, a lab coat, and protective eyewear.[1]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of Nucleoprotein (396-404).

cluster_start Start: Handling Nucleoprotein (396-404) cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_disposal Final Disposal start Identify Unused/Expired Peptide assess_state Determine Physical State (Solid or Liquid) start->assess_state solid_waste Collect in Labeled Solid Chemical Waste Container assess_state->solid_waste Solid liquid_waste Collect in Labeled Liquid Chemical Waste Container assess_state->liquid_waste Liquid contact_ehs Consult Institutional EHS Guidelines solid_waste->contact_ehs liquid_waste->contact_ehs dispose Dispose via Approved Chemical Waste Vendor contact_ehs->dispose

Caption: Workflow for the safe disposal of Nucleoprotein (396-404).

References

Essential Safety and Logistics for Handling Nucleoprotein (396-404)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Nucleoprotein (396-404). As the toxicological properties of this specific peptide have not been thoroughly investigated, it is imperative to handle it with due care, adhering to the following safety protocols and operational plans.

Personal Protective Equipment (PPE) and Engineering Controls

When working with Nucleoprotein (396-404), particularly in its lyophilized powder form, appropriate personal protective equipment and engineering controls are essential to minimize exposure.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles and potential splashes of solutions containing the peptide.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended to prevent skin contact.[1]
Body Protection Lab CoatA standard laboratory coat should be worn to protect clothing and skin from contamination.[1]
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to prevent inhalation of dust particles.[2] Work should be conducted in a well-ventilated area or under a fume hood.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of Nucleoprotein (396-404) and ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the peptide, ensure the designated workspace is clean and free of clutter.

  • Personal Protective Equipment: Equip all necessary PPE, including a lab coat, safety goggles, and gloves.[1]

  • Weighing: When weighing the lyophilized powder, perform this task in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[2]

  • Reconstitution: To prepare a solution, slowly add the desired solvent to the vial containing the peptide. Cap the vial securely and mix by gentle vortexing or inversion until the peptide is fully dissolved. Avoid vigorous shaking.

  • Clean-up: After handling, thoroughly wipe down all surfaces and equipment with an appropriate disinfectant.

Storage Recommendations:

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or colderLong-termKeep in a cool, dark, and dry place.[3]
In Solution -20°C or colderShort to medium-termAliquot the solution to avoid repeated freeze-thaw cycles.[4]

Disposal Plan

The disposal of Nucleoprotein (396-404) and any contaminated materials should be handled in accordance with institutional and local regulations for non-hazardous biological waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste materials, including the peptide in its solid or solution form, used vials, and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled waste container for biological or chemical waste.

  • Container Sealing: Securely seal the waste container to prevent any leaks or spills.

  • Institutional Protocol: Follow your institution's specific procedures for the disposal of non-hazardous laboratory waste. This may involve autoclaving or incineration.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of Nucleoprotein (396-404) in a laboratory setting.

start Receive Peptide ppe Don PPE: Lab Coat, Gloves, Goggles start->ppe workspace Prepare Clean Workspace ppe->workspace weigh Weigh Lyophilized Powder (in fume hood) workspace->weigh reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment cleanup_workspace Clean Workspace and Equipment experiment->cleanup_workspace dispose Dispose of Waste (follow institutional protocol) cleanup_workspace->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe end End of Procedure remove_ppe->end

Caption: Workflow for the safe handling of Nucleoprotein (396-404).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.